molecular formula C21H18N6 B082883 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline CAS No. 14544-47-9

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Cat. No.: B082883
CAS No.: 14544-47-9
M. Wt: 354.4 g/mol
InChI Key: WHSQATVVMVBGNS-UHFFFAOYSA-N
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Description

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, also known as this compound, is a useful research compound. Its molecular formula is C21H18N6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSQATVVMVBGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363924
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14544-47-9
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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Foundational & Exploratory

An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, also known as 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT), is a highly symmetrical, nitrogen-rich aromatic compound. Its rigid, planar structure and the presence of multiple amine functionalities make it a versatile building block in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and diverse applications, with a focus on its utility in the development of advanced materials and potential therapeutic agents.

Chemical and Physical Properties

This compound is a stable heterocyclic organic compound.[1][2] It is characterized by a central triazine core symmetrically substituted with three p-aminophenyl groups.[] This structure imparts exceptional thermal stability and rigidity.[] The compound typically appears as a white to yellow or green crystalline powder.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₁₈N₆[5][6]
Molecular Weight 354.42 g/mol [6]
CAS Number 14544-47-9[5]
Melting Point 250 °C[1]
Boiling Point 705.2 °C[4]
Flash Point 419.8 °C[4]
Appearance White to yellow to green crystalline powder[4]
Purity ≥95% - >98% (HPLC)[4][7][8]
Storage Room temperature, in a dark, dry, and sealed place[7]

Table 2: Spectroscopic Data for this compound

SpectrumDataReference(s)
¹H NMR (DMSO-d₆, 500 MHz) δ 8.36 (d, J = 8.8 Hz, 6H), 6.70 (d, J = 8.4 Hz, 6H), 5.89 (s, 6H)[9]
¹³C NMR (DMSO-d₆, 125 MHz) δ 169.5, 152.9, 130.6, 130.1, 122.9, 113.9[9]

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below.

Method 1: From p-Aminobenzonitrile

This method involves the acid-catalyzed cyclotrimerization of p-aminobenzonitrile.

Experimental Protocol:

  • Add 1.18 g (10 mmol) of p-aminobenzonitrile to a 50 mL four-necked flask.

  • Under magnetic stirring, add 25 mL of methylene chloride to dissolve the starting material.

  • In an ice bath, slowly add 4 mL (45 mmol) of trifluoromethanesulfonic acid dropwise.

  • Protect the reaction with a nitrogen atmosphere and stir for 24 hours.

  • After the reaction is complete, separate the layers and collect the lower yellow oil layer.

  • Add 20 mL of water and adjust the pH to 9-11 with a 50% sodium hydroxide solution, which will precipitate a light yellow solid.

  • Filter the solid, wash it with water, and dry to obtain the final product.[1][]

The reported yield for this method is approximately 85.0%.[]

Method 2: From Cyanuric Chloride

This synthesis involves the nucleophilic substitution of chlorine atoms on cyanuric chloride with p-phenylenediamine.

Experimental Protocol:

  • A solution of p-phenylenediamine (3 equivalents) in acetone is prepared.

  • Cyanuric chloride is gradually added to this solution.

  • The suspension is warmed to room temperature and then heated under reflux for 48 hours.

  • After cooling, the mixture is poured into water (100 mL), and the acetone is removed under vacuum.

  • The resulting precipitate is extracted three times with dichloromethane and filtered.

  • The solid is washed with cold water (3 x 100 mL) to remove any remaining sodium bicarbonate and then collected by filtration to yield the product.[10]

The yield for this conversion reaction is reported to be as high as 82%.[10]

Key Applications

The unique structural and electronic properties of this compound make it a valuable component in a variety of advanced materials and research areas.

  • Polymer Chemistry : It serves as a crucial building block for high-performance polymers, enhancing their thermal stability and mechanical properties.[1] These polymers find applications in the aerospace and automotive industries.[1] It is also used as an intermediate in the synthesis of triazine-based epoxy hardeners, which improve the strength of coatings and composite materials.[6]

  • Organic Electronics : The compound's electronic properties are leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to improved efficiency and device longevity.[1]

  • Covalent Organic Frameworks (COFs) : As a tritopic amine linker, it is extensively used in the design and synthesis of porous, crystalline COFs.[6][8] These materials have applications in gas storage, separation, and catalysis.

  • Drug Development and Biomedical Research : TTA has been investigated for its potential anticancer activity.[4] It can act as a mesoporous semiconductor that can be activated by irradiation and shows high uptake in colorectal carcinoma cells.[4] It has also been explored as a molecular imaging agent for electron spin resonance.[4]

  • Corrosion Inhibition : Its strong adhesion and chemical resistance make it a useful component in corrosion-inhibiting coatings for metals.[6]

  • Environmental Applications : The compound has been explored for use in adsorbents for water purification, effectively removing pollutants and heavy metals.[1]

Visualizing Synthesis and Applications

To better illustrate the concepts discussed, the following diagrams are provided.

synthesis_pathway cluster_method1 Method 1: From p-Aminobenzonitrile cluster_method2 Method 2: From Cyanuric Chloride p_aminobenzonitrile p-Aminobenzonitrile reaction1 Cyclotrimerization p_aminobenzonitrile->reaction1 trifluoromethanesulfonic_acid Trifluoromethanesulfonic Acid trifluoromethanesulfonic_acid->reaction1 tta1 This compound reaction1->tta1 cyanuric_chloride Cyanuric Chloride reaction2 Nucleophilic Substitution cyanuric_chloride->reaction2 p_phenylenediamine p-Phenylenediamine p_phenylenediamine->reaction2 tta2 This compound reaction2->tta2

Caption: Synthesis Pathways of this compound.

applications_overview tta This compound polymers High-Performance Polymers tta->polymers electronics Organic Electronics (OLEDs, OPVs) tta->electronics cofs Covalent Organic Frameworks (COFs) tta->cofs biomedical Biomedical (Anticancer, Imaging) tta->biomedical corrosion Corrosion Inhibition tta->corrosion environmental Environmental (Water Purification) tta->environmental

Caption: Diverse Applications of this compound.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and wide range of applications. Its robust structure and functional groups make it an ideal candidate for the development of next-generation materials with enhanced thermal, mechanical, and electronic properties. For researchers in materials science and drug development, this molecule offers a foundational platform for innovation. Further exploration of its derivatives and applications is likely to yield exciting advancements in various scientific and technological fields.

References

An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, also known as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, is a highly symmetrical, nitrogen-rich aromatic compound. Its rigid, planar structure and electron-donating amino groups impart a unique combination of thermal stability, electronic properties, and reactivity. These characteristics have positioned it as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on experimental data and protocols relevant to researchers in the field.

Chemical Structure and Properties

This compound consists of a central 1,3,5-triazine ring symmetrically substituted with three 4-aminophenyl groups. This planar, conjugated structure facilitates strong intermolecular interactions.[1]

Diagram 1: Chemical Structure of this compound

G p-Aminobenzonitrile p-Aminobenzonitrile Dissolution in CH₂Cl₂ Dissolution in CH₂Cl₂ p-Aminobenzonitrile->Dissolution in CH₂Cl₂ 1.18g (10mmol) in 25mL Addition of Trifluoromethanesulfonic Acid Addition of Trifluoromethanesulfonic Acid Dissolution in CH₂Cl₂->Addition of Trifluoromethanesulfonic Acid 4mL (45mmol), ice bath Reaction Reaction Addition of Trifluoromethanesulfonic Acid->Reaction Stir at RT, N₂, 24h Work-up Work-up Reaction->Work-up Add H₂O, adjust pH to 7 with 2M NaOH Filtration and Washing Filtration and Washing Work-up->Filtration and Washing Wash with H₂O Drying Drying Filtration and Washing->Drying Yields light yellow solid Product Product Drying->Product G Cyanuric Chloride Cyanuric Chloride Reaction with Aniline (3 eq.) Reaction with Aniline (3 eq.) Cyanuric Chloride->Reaction with Aniline (3 eq.) Solvent (e.g., Acetone) Stepwise Nucleophilic Substitution Stepwise Nucleophilic Substitution Reaction with Aniline (3 eq.)->Stepwise Nucleophilic Substitution 0°C to 130°C Product Formation Product Formation Stepwise Nucleophilic Substitution->Product Formation Purification Purification Product Formation->Purification Recrystallization/Chromatography Final Product Final Product Purification->Final Product G cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation ITO Substrate Cleaning ITO Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment ITO Substrate Cleaning->UV-Ozone Treatment Hole Injection Layer Hole Injection Layer UV-Ozone Treatment->Hole Injection Layer Hole Transport Layer Hole Transport Layer Hole Injection Layer->Hole Transport Layer Emissive Layer (with Triazine derivative) Emissive Layer (with Triazine derivative) Hole Transport Layer->Emissive Layer (with Triazine derivative) Electron Transport Layer Electron Transport Layer Emissive Layer (with Triazine derivative)->Electron Transport Layer Cathode Deposition (e.g., Al) Cathode Deposition (e.g., Al) Electron Transport Layer->Cathode Deposition (e.g., Al) Encapsulation Encapsulation Cathode Deposition (e.g., Al)->Encapsulation G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Triazine Derivative (Inhibitor) Triazine->PI3K Inhibition

References

In-Depth Technical Guide: 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (CAS 14544-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, registered under CAS number 14544-47-9, is a highly symmetrical aromatic organic compound.[1][2] Its structure is characterized by a central 1,3,5-triazine ring substituted with three 4-aminophenyl groups at the 2, 4, and 6 positions.[1][2] Also known by its synonym 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT), this molecule has garnered significant interest in materials science, particularly as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs).[3][4] Beyond its applications in materials chemistry, emerging research suggests its potential as a biologically active compound, including preliminary investigations into its anticancer properties. This guide provides a comprehensive overview of its synthesis, chemical properties, and known biological activities, with a focus on its potential relevance in drug development.

Chemical and Physical Properties
PropertyValueReference
CAS Number 14544-47-9[1][2]
Molecular Formula C₂₁H₁₈N₆[1][2]
Molecular Weight 354.41 g/mol [2]
IUPAC Name 4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline[2]
Synonyms 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, TAPT[2]
Appearance White to yellow to green powder/crystal
Purity >98.0% (HPLC)

Synthesis and Characterization

The synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine can be achieved through various synthetic routes, primarily involving the nucleophilic substitution of cyanuric chloride. A common and effective method involves a two-step process starting from cyanuric chloride and p-nitroaniline, followed by the reduction of the nitro groups.

Experimental Protocol: Synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine

Step 1: Synthesis of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent such as 1,4-dioxane, add p-nitroaniline (3.3 eq).

  • Add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) (3.3 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Filter the resulting precipitate, wash thoroughly with water and then with ethanol to remove impurities.

  • Dry the solid product under vacuum to obtain 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine.

Step 2: Reduction of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine to 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine

  • Suspend the 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine (1.0 eq) in a solvent mixture, typically ethanol and water.

  • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), in excess.

  • Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture and neutralize with a base, for example, sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the solution becomes alkaline.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,4,6-tris(4-aminophenyl)-1,3,5-triazine as a solid.

Characterization Data
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.36 (d, J = 8.8 Hz, 6H), 6.70 (d, J = 8.4 Hz, 6H), 5.89 (s, 6H).[3]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 169.5, 152.9, 130.6, 130.1, 122.9, 113.0.[3]

Biological Activity and Potential Applications in Drug Development

While the primary application of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine has been in materials science, its structural features, particularly the presence of multiple amino groups and the triazine core, suggest potential biological activity. The 1,3,5-triazine scaffold is a known pharmacophore present in several approved anticancer drugs.

Anticancer Activity

Direct studies on the anticancer activity of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine as a standalone compound are limited in the public domain. However, a covalent organic framework (COF) synthesized using TAPT as a building block has demonstrated in vitro anticancer activity against the human colorectal carcinoma cell line, HCT116.[3] This suggests that the TAPT moiety may contribute to the observed cytotoxicity.

It is hypothesized that the anticancer effects of certain triazine derivatives may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[5][6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of a compound like TAPT against a cancer cell line.

  • Cell Culture: Culture human colorectal carcinoma (HCT116) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine in a suitable solvent (e.g., DMSO) and dilute it with the culture medium to various concentrations. Replace the medium in the wells with the medium containing the test compound at different concentrations and incubate for 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine are yet to be fully elucidated, the general anticancer activity of the 1,3,5-triazine scaffold often involves the modulation of critical cellular signaling cascades.

Hypothesized Signaling Pathway

Based on the known mechanisms of other triazine-based anticancer agents, a plausible hypothesis is that TAPT could interfere with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation TAPT TAPT (Hypothesized) TAPT->PI3K inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by TAPT.

Experimental Workflow: Synthesis and Characterization

The logical flow for the synthesis and characterization of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Reduction cluster_final Final Product cluster_characterization Characterization start1 Cyanuric Chloride reaction1 Reaction with AlCl₃ in Dioxane (Reflux) start1->reaction1 start2 p-Nitroaniline start2->reaction1 intermediate 2,4,6-Tris(4-nitrophenyl)- 1,3,5-triazine reaction1->intermediate reaction2 Reduction with Na₂S₂O₄ in Ethanol/Water (Reflux) intermediate->reaction2 final_product 2,4,6-Tris(4-aminophenyl)- 1,3,5-triazine reaction2->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr hplc HPLC final_product->hplc

Caption: Workflow for the synthesis and characterization of TAPT.

Conclusion and Future Directions

2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (CAS 14544-47-9) is a molecule with established utility in materials science and emerging potential in the field of drug discovery. Its straightforward synthesis and the known biological relevance of the 1,3,5-triazine core make it an attractive candidate for further investigation as an anticancer agent.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxicity of TAPT against a broad panel of cancer cell lines to determine its spectrum of activity and potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by TAPT to understand its mode of anticancer action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of TAPT to optimize its biological activity and pharmacokinetic properties.

  • In Vivo Efficacy: Assessing the antitumor efficacy of TAPT in preclinical animal models of cancer.

This in-depth technical guide provides a foundation for researchers and drug development professionals to understand the core characteristics of CAS 14544-47-9 and to guide future research into its potential therapeutic applications.

References

An In-depth Technical Guide to the Fundamental Chemistry of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) is a highly symmetrical, aromatic organic compound featuring a central 1,3,5-triazine ring connected to three aniline moieties. Its rigid, planar structure and the presence of multiple amine functional groups make it a valuable building block in supramolecular chemistry and materials science. TTA is a key intermediate in the synthesis of high-performance polymers, including polyimides and porous organic polymers (POPs), where it imparts exceptional thermal stability and mechanical strength.[1] Furthermore, its electron-donating properties are leveraged in the development of advanced optical and electronic materials, such as organic semiconductors and covalent organic frameworks (COFs). This guide provides a comprehensive overview of the fundamental chemistry of TTA, including its synthesis, properties, and key applications.

Physicochemical Properties

The intrinsic properties of TTA are summarized in the table below. It is important to note that while some experimental data is available, certain parameters, such as the boiling and flash points, are often computationally predicted and should be regarded as estimates.

PropertyValueSource
Molecular Formula C₂₁H₁₈N₆[2][3]
Molecular Weight 354.42 g/mol [2]
CAS Number 14544-47-9[2][3]
Appearance White to yellow to green powder/crystal
Purity Typically ≥95%
Boiling Point (Predicted) 705.2 °C[2]
Flash Point (Predicted) 419.8 °C[2]
Solubility Soluble in water and organic solvents like ethanol.[2]
Storage Store at 2-8°C in a dry, dark place.[2][4]

Synthesis of this compound

TTA is most commonly synthesized through the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core with an aniline derivative. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by careful management of the reaction temperature.[5] Another reported method involves the cyclotrimerization of 4-aminobenzonitrile.[6]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product A Cyanuric Chloride C Step 1: First Substitution (0-5 °C) A->C B Aniline (3 eq.) B->C D Step 2: Second Substitution (Room Temperature) C->D E Step 3: Third Substitution (Reflux) D->E F Filtration & Washing E->F G Recrystallization F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the general synthesis of trisubstituted triazines from cyanuric chloride.[5][7]

Materials:

  • Cyanuric chloride (1 equivalent)

  • Aniline (3 equivalents)

  • Dioxane/water mixture (solvent)

  • Sodium carbonate (base)

  • Methylene chloride

  • 1 N HCl

Procedure:

  • First Substitution: Dissolve cyanuric chloride in a dioxane/water solvent mixture. Cool the solution to 0-5°C in an ice bath. Add one equivalent of aniline and a suitable base (e.g., sodium carbonate) to scavenge the liberated HCl. Stir the reaction mixture vigorously at this temperature for 3-4 hours. The exothermic nature of this first substitution requires careful temperature control.[5]

  • Second Substitution: To the same reaction mixture, add a second equivalent of aniline. Allow the mixture to warm to room temperature and continue stirring overnight.[5]

  • Third Substitution: Add the final equivalent of aniline to the mixture and heat the reaction to reflux (approximately 70-80°C). Maintain the reflux for several hours until the reaction is complete (monitoring by TLC is recommended).[5]

  • Work-up and Purification: After cooling, filter the precipitate and wash it with methylene chloride. The crude product can then be purified by recrystallization from a suitable solvent to yield the final this compound.

Spectroscopic and Thermal Analysis

Detailed experimental spectroscopic and thermal analysis data for TTA are not widely available in the public domain. However, some characterization data can be inferred from studies where TTA is used as a starting material.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TTA is expected to show characteristic peaks for the amine N-H stretching, C=N stretching of the triazine ring, and aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of TTA in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show signals corresponding to the aromatic protons on the aniline rings and the amine protons. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.

Thermal Analysis (TGA/DSC)

Given its application in high-performance polymers, TTA is expected to exhibit high thermal stability. Thermogravimetric analysis (TGA) would likely show a high decomposition temperature, and Differential Scanning Calorimetry (DSC) would indicate a high melting point. For instance, hyperbranched polyimides synthesized from a derivative of TTA have shown high thermal stability with glass transition temperatures above 200°C and maximum mass loss occurring at temperatures greater than 500°C.[8]

Applications

The unique structure of TTA makes it a versatile building block for a range of advanced materials.

Key Application Areas Diagram

G cluster_applications Key Application Areas A This compound (TTA) B Porous Organic Polymers (POPs) A->B C High-Performance Polymers (e.g., Polyimides) A->C D Covalent Organic Frameworks (COFs) A->D E Organic Electronics (OLEDs, OPVs) A->E F Specialty Chemicals (Coatings, Agrochemicals) A->F

Caption: Major application areas of this compound.

Detailed Applications
  • Porous Organic Polymers (POPs): TTA is used as a monomer in the synthesis of POPs. These materials have high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.[9][10]

  • High-Performance Polymers: As a trifunctional amine, TTA can be used to create highly cross-linked and thermally stable polymers, such as polyimides. These materials are sought after in the aerospace and electronics industries for their excellent mechanical and thermal properties.[1]

  • Covalent Organic Frameworks (COFs): The rigid and well-defined geometry of TTA makes it an ideal building block for the bottom-up synthesis of crystalline, porous COFs. These materials have potential applications in catalysis, sensing, and energy storage.

  • Organic Electronics: The conjugated aromatic system of TTA contributes to its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

  • Specialty Chemicals: TTA also finds use in the formulation of specialty chemicals, such as corrosion-inhibiting coatings and as a stable core for agrochemicals.[1]

Conclusion

This compound is a fundamentally important molecule in the field of materials science. Its synthesis, while requiring careful control, is based on well-established triazine chemistry. The resulting molecule's high symmetry, rigidity, and functionality make it a versatile precursor for a new generation of advanced materials with exceptional thermal, mechanical, and electronic properties. Further research into the experimental characterization of TTA will undoubtedly facilitate its broader application and the development of novel materials.

References

An In-depth Technical Guide to the Triazine Core of the TAPT Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal role of the 1,3,5-triazine core within the 1,3,5-tris(4-aminophenyl)triazine (TAPT) molecule. TAPT has emerged as a critical building block in the synthesis of advanced materials, particularly covalent organic frameworks (COFs), with far-reaching applications in materials science, catalysis, and the biomedical field. Understanding the fundamental properties endowed by its central triazine ring is key to harnessing its full potential.

The Triazine Core: A Hub of Functionality

The 1,3,5-triazine, or s-triazine, is a symmetrical, six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This unique structure imparts a distinct set of electronic and geometric properties to the TAPT molecule, making it a highly versatile component in supramolecular chemistry and materials design.

Key Characteristics of the Triazine Core in TAPT:

  • Electron-Deficient Nature: The presence of three electronegative nitrogen atoms makes the triazine ring electron-deficient.[1] This property allows it to act as a strong electron acceptor, influencing the electronic and optical properties of materials derived from TAPT.[] This is particularly relevant in the design of materials for organic electronics, such as solar cells, where it can function as an effective electron transporter.[1]

  • Structural Rigidity and Planarity: The aromatic nature of the triazine ring provides a rigid and planar core for the TAPT molecule. This inherent rigidity is fundamental to the construction of crystalline and porous covalent organic frameworks (COFs), as it directs the ordered self-assembly of the molecular building blocks into extended, stable structures.[]

  • C3 Symmetry: The symmetrical arrangement of the three aminophenyl arms around the central triazine core is a defining feature of TAPT. This C3 symmetry is instrumental in the formation of highly ordered, porous networks in two and three dimensions, a hallmark of COFs.[3]

  • High Nitrogen Content and Basic Sites: The nitrogen-rich structure of the triazine core contributes to the high thermal and chemical stability of TAPT-based materials.[] The nitrogen atoms also possess lone pairs of electrons, allowing them to act as Lewis basic sites. This feature can be exploited for applications in catalysis and for the adsorption of specific molecules.

  • Pharmacophoric Properties: The s-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] This makes TAPT and its derivatives promising candidates for drug development and biomedical applications.[4]

Role of the Triazine Core in TAPT-Based Covalent Organic Frameworks (COFs)

The unique attributes of the triazine core in TAPT are directly translated into the functional properties of the COFs constructed from it. These materials have garnered significant interest due to their high porosity, large surface area, and tunable functionality.

  • Framework Stability: The inherent rigidity and thermal stability of the triazine ring contribute to the overall robustness of TAPT-based COFs, allowing them to be used in a variety of demanding applications.[3]

  • Porosity and Surface Area: The C3 symmetric and planar nature of the TAPT molecule facilitates the formation of well-defined, porous structures with high surface areas, which are crucial for applications in gas storage, separation, and catalysis.[3]

  • Catalytic Activity: The nitrogen atoms in the triazine core can act as catalytic sites. Furthermore, the porous and ordered nature of TAPT-based COFs allows for the incorporation of metal nanoparticles or other catalytic moieties, creating highly efficient and recyclable heterogeneous catalysts.[6][7]

  • Sensing Applications: The electron-deficient character of the triazine core can be harnessed for the development of chemical sensors. TAPT-based COFs have been utilized in electrochemical sensors for the detection of various analytes, including dopamine and paracetamol.[8] The interaction of analytes with the COF can induce a measurable change in its optical or electronic properties.[9]

  • Drug Delivery and Biomedical Applications: The biocompatibility and the presence of the bioactive triazine core make TAPT-based COFs attractive candidates for drug delivery systems.[10][11] Their high porosity allows for the loading of therapeutic agents, and the chemical environment of the pores can be tailored for controlled release. Furthermore, some TAPT-based COFs have demonstrated in vitro anticancer activity.[12]

Quantitative Data

The following tables summarize key quantitative data related to the properties and applications of TAPT and its derivatives.

Table 1: Physicochemical Properties of TAPT

PropertyValueReference
CAS Number14544-47-9[13]
Molecular FormulaC21H18N6[13]
Molecular Weight354.4 g/mol [13]
Purity>98%[13]

Table 2: Anticancer Activity of s-Triazine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1Not specified57.6[4]
Derivative 2A549 (Lung)0.20[4]
Derivative 2MCF-7 (Breast)1.25[4]
Derivative 2HeLa (Cervical)1.03[4]
Compound 12HCT116 (Colorectal)0.026 (GI50)[4]
Compound 13HCT116 (Colorectal)0.116 (GI50)[4]
Compound 14HeLa (Cervical)17[4]
Quinazoline-1,3,5-triazine derivativesHeLa, MCF-7, HL-60, HepG26-16[4]

Table 3: Performance of TAPT-Based Sensors

SensorAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Reference
TAPT-TFP-COF/COOH-MWCNTDopamine (DA)1–1900.14[8]
TAPT-TFP-COF/COOH-MWCNTParacetamol (PA)1–1900.19[8]

Experimental Protocols

Detailed methodologies for the synthesis of TAPT and a representative TAPT-based COF are provided below.

4.1. Synthesis of 1,3,5-Tris-(4-aminophenyl)triazine (TAPT)

This protocol is based on a reported procedure.[14]

Materials:

  • 4-aminobenzonitrile

  • Trifluoromethanesulfonic acid

  • Distilled water

  • 2 M NaOH solution

Procedure:

  • Add 4-aminobenzonitrile (0.772 g, 6.538 mmol) to a round bottom flask at 0 °C.

  • Slowly add trifluoromethanesulfonic acid (2.0 mL, 22.2 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Stir the resulting mixture for 24 hours at room temperature under an inert atmosphere.

  • Add distilled water (20 mL) to the mixture.

  • Neutralize the mixture to pH 7.0 with a 2 M NaOH solution.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the pale yellow powder in a vacuum at 100 °C for 12 hours to yield TAPT.

4.2. Synthesis of a TAPT-Based Covalent Organic Framework (TrzCOF)

This protocol describes the synthesis of a TrzCOF from TAPT and 1,3,5-tri(4-formylbiphenyl)benzene (TFBPB), based on a reported method.[12]

Materials:

  • 1,3,5-tri(4-formylbiphenyl)benzene (TFBPB) (185.62 mg, 0.3 mmol)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) (106.32 mg, 0.3 mmol)

  • o-dichlorobenzene (o-DCB)

  • Ethanol

  • 6 M Acetic acid

Procedure:

  • Place TFBPB and TAPT in a 15 mL Schlenk tube.

  • Add 3 mL of a 1:1 mixture of o-DCB and ethanol.

  • Add 0.2 mL of 6 M acetic acid to the mixture.

  • Sonicate the mixture for 20 minutes.

  • Subject the Schlenk tube to three freeze-pump-thaw cycles.

  • Seal the tube and heat it at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the precipitate with anhydrous acetone and tetrahydrofuran.

  • Dry the resulting powder in a vacuum at 150 °C for 24 hours to obtain the TrzCOF.

Visualizations

The following diagrams illustrate key concepts related to the role of the triazine core in TAPT and its applications.

TAPT_Core_Properties Triazine_Core 1,3,5-Triazine Core Properties Key Properties Triazine_Core->Properties Electron_Deficient Electron-Deficient Properties->Electron_Deficient Rigidity_Planarity Rigidity & Planarity Properties->Rigidity_Planarity C3_Symmetry C3 Symmetry Properties->C3_Symmetry Nitrogen_Rich Nitrogen-Rich Properties->Nitrogen_Rich Pharmacophore Pharmacophore Properties->Pharmacophore

Caption: Fundamental properties of the triazine core in TAPT.

TAPT_to_COF_Application cluster_0 TAPT Molecule cluster_1 COF Synthesis cluster_2 TAPT-based COF cluster_3 Applications Triazine_Core Triazine Core (Electron-deficient, Rigid, C3 Symmetric) Aminophenyl_Arms Aminophenyl Arms (Reactive sites) Polycondensation Polycondensation Reaction Triazine_Core->Polycondensation Aminophenyl_Arms->Polycondensation COF Covalent Organic Framework (Ordered, Porous, Stable) Polycondensation->COF Catalysis Catalysis COF->Catalysis Sensing Sensing COF->Sensing Drug_Delivery Drug Delivery COF->Drug_Delivery Electronics Electronics COF->Electronics

Caption: From TAPT molecule to functional COF applications.

TAPT_Synthesis_Workflow Start Start: 4-aminobenzonitrile Step1 1. Add Trifluoromethanesulfonic Acid at 0 °C Start->Step1 Step2 2. Stir at Room Temperature for 24h Step1->Step2 Step3 3. Quench with Water Step2->Step3 Step4 4. Neutralize with 2M NaOH Step3->Step4 Step5 5. Filter and Wash Precipitate Step4->Step5 Step6 6. Dry under Vacuum Step5->Step6 End End: TAPT Product Step6->End

Caption: Workflow for the synthesis of TAPT.

Drug_Development_Significance Triazine_Core s-Triazine Core Pharmacophore Known Pharmacophore Triazine_Core->Pharmacophore TAPT_Molecule TAPT Molecule Triazine_Core->TAPT_Molecule Biological_Activity Biological Activity (Anticancer, Antiviral, etc.) Pharmacophore->Biological_Activity Targeted_Therapy Potential for Targeted Therapy Biological_Activity->Targeted_Therapy COF_Carrier COF as Drug Carrier TAPT_Molecule->COF_Carrier COF_Carrier->Targeted_Therapy

Caption: Significance of the triazine core in drug development.

References

Unlocking the Therapeutic Potential of Tapentadol: A Technical Guide to Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol, a centrally acting analgesic with a dual mechanism of action as a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI), has established itself as an effective treatment for moderate to severe acute and chronic pain. Its unique pharmacological profile offers a favorable balance of efficacy and tolerability compared to traditional opioids. However, the therapeutic potential of the tapentadol scaffold is far from exhausted. This technical guide explores promising research directions for the development of novel tapentadol derivatives, aiming to enhance its analgesic properties, mitigate adverse effects, and expand its therapeutic applications. We delve into rational drug design strategies, outline key experimental protocols for evaluation, and present signaling pathways and conceptual workflows to guide future investigations.

Core Concepts: The Tapentadol Scaffold and its Mechanism of Action

Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, exerts its analgesic effects through two synergistic mechanisms:

  • μ-Opioid Receptor (MOR) Agonism: Direct binding to and activation of MOR in the central nervous system (CNS), a hallmark of opioid analgesics, which modulates the perception of pain.

  • Norepinephrine Reuptake Inhibition (NRI): Blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the descending inhibitory pain pathways of the brain and spinal cord. This enhances the endogenous modulation of pain signals.

This dual action allows for effective pain relief with a potentially lower incidence of typical opioid-related side effects, such as respiratory depression and gastrointestinal issues.

Potential Research Directions for Tapentadol Derivatives

The development of novel tapentadol derivatives can be broadly categorized into several key research avenues:

Biased Agonism at the μ-Opioid Receptor

Hypothesis: Designing tapentadol derivatives that exhibit biased agonism at the MOR, preferentially activating G-protein signaling pathways over β-arrestin recruitment, could lead to potent analgesia with reduced opioid-induced side effects like respiratory depression, constipation, and tolerance.

Proposed Research:

  • Synthesis of Novel Analogs: Modify the phenolic hydroxyl group and the dimethylamino moiety of tapentadol to influence receptor interaction and signaling bias.

  • In Vitro Signaling Assays: Characterize the signaling profile of new derivatives using assays that measure G-protein activation (e.g., [³⁵S]GTPγS binding) and β-arrestin recruitment (e.g., BRET or FRET-based assays).

  • In Vivo Behavioral Studies: Evaluate the analgesic efficacy and side-effect profile (respiratory depression, gastrointestinal transit) of biased agonists in rodent models of pain.

Modulation of the MOR/NRI Ratio

Hypothesis: Fine-tuning the balance between MOR agonism and norepinephrine reuptake inhibition may yield derivatives with optimized efficacy for specific pain states (e.g., neuropathic vs. nociceptive pain) or patient populations.

Proposed Research:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the ethyl and methyl groups on the propyl backbone to investigate their influence on MOR and NET affinity.

  • Receptor Binding and Transporter Uptake Assays: Determine the binding affinities (Ki) for MOR and the inhibition constants (IC50) for norepinephrine uptake for each new derivative.

  • Preclinical Pain Models: Assess the efficacy of derivatives with varying MOR/NRI ratios in models of acute, inflammatory, and neuropathic pain.

Development of Peripherally Restricted Derivatives

Hypothesis: Introducing polar functional groups or increasing the molecular weight of tapentadol could limit its ability to cross the blood-brain barrier, resulting in peripherally acting analgesics for inflammatory pain without CNS side effects.

Proposed Research:

  • Chemical Modifications: Synthesize derivatives with carboxylic acid, amide, or polyethylene glycol (PEG) moieties.

  • Blood-Brain Barrier Permeability Assays: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) to predict CNS penetration.

  • In Vivo Biodistribution Studies: Quantify the concentration of the derivatives in the brain and peripheral tissues following systemic administration in animal models.

Prodrug and Sustained-Release Formulations

Hypothesis: The development of prodrugs or novel formulations of tapentadol derivatives can improve pharmacokinetic properties, such as oral bioavailability and duration of action, leading to enhanced patient compliance and more stable analgesic effects.

Proposed Research:

  • Prodrug Design: Synthesize ester, carbamate, or phosphate prodrugs of the phenolic hydroxyl group to enhance lipophilicity and oral absorption.

  • Formulation Development: Explore the use of nanocarriers, liposomes, or biodegradable polymers to create long-acting injectable or oral formulations.

  • Pharmacokinetic Profiling: Conduct detailed pharmacokinetic studies in animals to determine parameters such as Cmax, Tmax, AUC, and half-life.

Methodologies and Experimental Protocols

In Vitro Assays
AssayPurposeExperimental Protocol
MOR Radioligand Binding Assay To determine the binding affinity (Ki) of derivatives for the μ-opioid receptor.Cell membranes expressing human MOR are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound. Non-specific binding is determined in the presence of excess unlabeled naloxone. Bound radioactivity is measured by liquid scintillation counting.
Norepinephrine Transporter (NET) Uptake Assay To measure the potency (IC50) of derivatives to inhibit norepinephrine reuptake.Cells expressing human NET are incubated with [³H]norepinephrine and varying concentrations of the test compound. After incubation, cells are harvested, and the amount of radioactivity taken up is quantified.
[³⁵S]GTPγS Binding Assay To assess G-protein activation by MOR agonists.Cell membranes expressing MOR are incubated with GDP, [³⁵S]GTPγS, and the test compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on Gα subunits, and the amount of bound [³⁵S]GTPγS is measured.
β-Arrestin Recruitment Assay To quantify the recruitment of β-arrestin to the MOR upon agonist binding.A BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) system is used in cells co-expressing a luminescent or fluorescently tagged MOR and a tagged β-arrestin. Agonist-induced recruitment brings the tags into proximity, generating a measurable signal.
In Vivo Models
ModelPurposeExperimental Protocol
Hot Plate Test To evaluate central analgesic activity against acute thermal pain.Rodents are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a hind paw or jumping) is measured after administration of the test compound.
Formalin Test To assess analgesic efficacy in a model of persistent inflammatory pain.A dilute formalin solution is injected into the hind paw of a rodent, and the time spent licking or biting the injected paw is quantified during the early (acute) and late (inflammatory) phases.
Chronic Constriction Injury (CCI) Model To evaluate efficacy against neuropathic pain.The sciatic nerve of an anesthetized rodent is loosely ligated. After a recovery period, mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments.
Respiratory Depression Assessment To measure the impact of derivatives on respiratory function.Rodents are placed in a whole-body plethysmography chamber, and respiratory parameters (breathing frequency, tidal volume) are monitored before and after drug administration.
Gastrointestinal Transit Assay To assess the constipating effects of the derivatives.Rodents are administered the test compound followed by an oral gavage of a charcoal meal. After a set time, the distance traveled by the charcoal through the small intestine is measured.

Visualizing Pathways and Workflows

Signaling Pathways

G Figure 1: MOR Signaling Pathways cluster_0 Tapentadol Derivative cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Derivative Tapentadol Derivative MOR μ-Opioid Receptor (MOR) Derivative->MOR Binds to G_protein G-protein Activation MOR->G_protein Activates beta_arrestin β-arrestin Recruitment MOR->beta_arrestin Recruits Analgesia Analgesia G_protein->Analgesia Leads to Side_Effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Contributes to

Caption: MOR Signaling Pathways

Experimental Workflow

G Figure 2: Drug Discovery Workflow for Tapentadol Derivatives cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Lead Optimization Design Rational Design of Tapentadol Derivatives Synthesis Chemical Synthesis Design->Synthesis Binding MOR & NET Binding Assays Synthesis->Binding Signaling G-protein & β-arrestin Signaling Assays Binding->Signaling Efficacy Analgesic Efficacy Models (Hot Plate, Formalin, CCI) Signaling->Efficacy Side_Effects Side Effect Profiling (Respiratory, GI) Efficacy->Side_Effects Optimization Lead Optimization (ADME/Tox) Side_Effects->Optimization Optimization->Design Iterative Refinement

Caption: Drug Discovery Workflow

Conclusion

The tapentadol scaffold represents a rich starting point for the development of next-generation analgesics. By leveraging contemporary drug design principles such as biased agonism and peripheral restriction, and by systematically exploring the structure-activity relationships governing its dual mechanism of action, researchers can unlock new therapeutic agents with improved efficacy, better safety profiles, and broader clinical utility. The research directions and methodologies outlined in this guide provide a framework for the rational design and evaluation of novel tapentadol derivatives, with the ultimate goal of addressing the unmet medical needs of patients suffering from a wide range of pain conditions.

Unveiling the Electronic Landscape of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA), a versatile heterocyclic organic compound. TTA has garnered significant interest for its potential applications in materials science, particularly in the development of high-performance polymers, organic electronics, and covalent organic frameworks (COFs).[1][2] Its unique molecular structure, featuring a central electron-deficient triazine ring connected to three electron-donating aniline moieties, underpins its intriguing electronic characteristics. This guide summarizes key electronic property data, details relevant experimental protocols, and provides visual workflows to facilitate further research and development. The potential anticancer activity of TTA has also been noted, suggesting avenues for exploration in drug development.[3]

Core Electronic and Physical Properties

This compound is a stable compound with a molecular formula of C₂₁H₁₈N₆ and a molecular weight of 354.42 g/mol .[1][3] It typically appears as a white to yellow or green crystalline powder.[1]

PropertyValueSource
Molecular Formula C₂₁H₁₈N₆[3][4][5]
Molecular Weight 354.42 g/mol [1][3]
CAS Number 14544-47-9[3][4][5]
Appearance White to yellow to green crystalline powder[1]
Melting Point >250 °C[1]
Topological Polar Surface Area (TPSA) 116.73 Ų[6]
logP 3.6192[6]

Frontier Molecular Orbital Energies

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. While direct experimental data for isolated TTA is limited, a study on a covalent organic framework incorporating TTA (TTA-TTB COF) provides valuable insight into its electronic behavior within a larger assembly.

MaterialHOMO (eV)LUMO (eV)Band Gap (eV)Method
TTA-TTB COF-5.58-3.282.30Experimental (Cyclic Voltammetry & UV-Vis)

Note: These values are for the TTA-TTB COF and may not be identical to those of the isolated TTA molecule, but they provide a reasonable approximation of its electronic energy levels in a solid-state environment.

Experimental Protocols

Synthesis of this compound

The synthesis of TTA can be achieved through the cyclotrimerization of 4-aminobenzonitrile.[7] A general procedure is as follows:

Materials:

  • 4-Aminobenzonitrile

  • Anhydrous solvent (e.g., toluene, xylene)

  • Catalyst (e.g., a strong base or a transition metal complex)

Procedure:

  • A solution of 4-aminobenzonitrile is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The catalyst is added to the solution.

  • The reaction mixture is heated to reflux for a specified period, typically several hours to a day, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent to remove any unreacted starting material and byproducts.

  • Further purification can be achieved by recrystallization from a high-boiling point solvent or by sublimation under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of TTA Start Start: 4-Aminobenzonitrile Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Catalyst Add Catalyst Dissolve->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp Monitor->Cool Complete Filter Filter Product Cool->Filter Wash Wash with Solvent Filter->Wash Purify Recrystallize/Sublimate Wash->Purify End End: Pure TTA Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.[8]

Instrumentation:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)

Procedure:

  • A dilute solution of the TTA sample is prepared in the electrolyte solution.

  • The three electrodes are immersed in the solution, ensuring the working electrode is clean and polished.

  • The potential is swept linearly from an initial value to a final value and then back to the initial value at a specific scan rate.

  • The resulting current is measured as a function of the applied potential.

  • The onset oxidation and reduction potentials are determined from the voltammogram.

  • The HOMO and LUMO energy levels are calculated relative to a reference standard (e.g., ferrocene/ferrocenium couple) using established equations.

CV_Workflow cluster_cv Cyclic Voltammetry Protocol Start Start: TTA Sample Prepare_Solution Prepare Solution in Electrolyte Start->Prepare_Solution Setup_Cell Assemble 3-Electrode Cell Prepare_Solution->Setup_Cell Potential_Sweep Perform Potential Sweep Setup_Cell->Potential_Sweep Measure_Current Measure Current vs. Potential Potential_Sweep->Measure_Current Determine_Potentials Determine Onset Ox/Red Potentials Measure_Current->Determine_Potentials Calculate_Energies Calculate HOMO/LUMO Levels Determine_Potentials->Calculate_Energies End End: Energy Levels Calculate_Energies->End

Caption: A schematic workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorbance of light at different wavelengths.[9][10]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (for solutions) or a thin-film holder

Procedure for Thin Films:

  • A thin film of TTA is deposited on a transparent substrate (e.g., quartz).

  • A baseline spectrum of the bare substrate is recorded.

  • The absorption spectrum of the TTA thin film is measured over a specific wavelength range.

  • The optical band gap (Eg) is determined from the onset of the absorption edge using a Tauc plot analysis.

UVVis_Workflow cluster_uvvis UV-Vis Spectroscopy for Thin Films Start Start: TTA Thin Film Baseline Record Substrate Baseline Start->Baseline Measure_Absorption Measure TTA Film Absorption Baseline->Measure_Absorption Tauc_Plot Construct Tauc Plot Measure_Absorption->Tauc_Plot Determine_BandGap Determine Optical Band Gap Tauc_Plot->Determine_BandGap End End: Optical Band Gap Determine_BandGap->End

Caption: Workflow for determining the optical band gap of a TTA thin film via UV-Vis spectroscopy.

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method to predict the electronic structure and properties of molecules.[11][12][13]

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

  • The 3D structure of the TTA molecule is built using a molecular modeling program.

  • The geometry of the molecule is optimized to find its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Single-point energy calculations are then carried out to determine the energies of the HOMO and LUMO, as well as other electronic properties like ionization potential and electron affinity.

  • The results can be visualized to understand the spatial distribution of the frontier molecular orbitals.

DFT_Workflow cluster_dft DFT Calculation Workflow Start Start: TTA Structure Build_Structure Build 3D Molecular Structure Start->Build_Structure Geometry_Optimization Optimize Geometry (e.g., B3LYP/6-31G*) Build_Structure->Geometry_Optimization Frequency_Calculation Perform Frequency Calculation Geometry_Optimization->Frequency_Calculation Single_Point_Energy Calculate Single-Point Energy Frequency_Calculation->Single_Point_Energy Analyze_Properties Analyze Electronic Properties (HOMO, LUMO) Single_Point_Energy->Analyze_Properties End End: Predicted Properties Analyze_Properties->End

Caption: A generalized workflow for the computational study of TTA using Density Functional Theory.

Concluding Remarks

This compound presents a compelling platform for the development of advanced organic materials. Its symmetric, planar structure combined with its inherent electronic properties makes it a valuable building block for a range of applications. This guide provides a foundational understanding of its electronic characteristics and the methodologies used to investigate them. Further experimental and computational studies are encouraged to fully elucidate the potential of this versatile molecule, particularly in the realms of organic electronics and targeted drug delivery.

References

A Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTA), a versatile and highly functional monomer. Due to its unique C3-symmetric structure, rich nitrogen content, and reactive amine groups, TTA has emerged as a critical building block for the synthesis of advanced porous organic polymers (POPs), including covalent organic frameworks (COFs). These materials exhibit exceptional properties, such as high thermal stability, permanent porosity, and tunable functionalities, making them promising candidates for applications in materials science, catalysis, and drug delivery systems. This document details the synthesis of TTA, its polymerization into porous frameworks, and the characterization of the resulting polymers, presenting key quantitative data in structured tables and providing detailed experimental protocols.

Introduction

This compound, also known as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a central triazine ring symmetrically substituted with three aniline moieties, imparts a rigid and planar geometry. This configuration is highly conducive to the formation of ordered, porous polymeric structures. The presence of primary amine groups offers reactive sites for various polymerization reactions, most notably condensation with aldehydes to form imine-linked COFs. The resulting polymers are characterized by their high thermal and chemical stability, making them suitable for demanding applications.[1][2] The nitrogen-rich triazine core also contributes to the material's properties, including its potential for gas sorption and catalysis.

Physicochemical Properties of TTA

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 14544-47-9[3][4]
Molecular Formula C₂₁H₁₈N₆[3]
Molecular Weight 354.42 g/mol [4]
Appearance White to yellow to green powder/crystal
Melting Point 250 °C
Boiling Point 705.2 °C[4]
Flash Point 419.8 °C[4]
Purity >98.0% (HPLC)
Storage Room temperature, in a cool, dark, and dry place[5]

Synthesis of this compound

Experimental Protocol: Synthesis of TTA

Materials:

  • Cyanuric chloride

  • p-Phenylenediamine

  • Acetone

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.

  • In a separate flask, dissolve p-phenylenediamine (3.0 eq) in anhydrous acetone.

  • Cool the cyanuric chloride solution to 0 °C in an ice bath.

  • Slowly add the p-phenylenediamine solution to the cyanuric chloride solution dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is partitioned between dichloromethane and a saturated aqueous sodium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_of_TTA cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Cyanuric_Chloride Cyanuric Chloride Reaction Nucleophilic Substitution Cyanuric_Chloride->Reaction p_Phenylenediamine p-Phenylenediamine p_Phenylenediamine->Reaction Solvent Acetone (Solvent) Solvent->Reaction Temperature 0°C to RT Temperature->Reaction Time 12-24h Time->Reaction Extraction Extraction with CH₂Cl₂/H₂O Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography / Recrystallization Drying->Purification TTA This compound (TTA) Purification->TTA Crude_Product Crude Product Reaction->Crude_Product Reaction Mixture Crude_Product->Extraction

Diagram 1: Synthetic workflow for this compound (TTA).

Polymerization of TTA: Synthesis of Covalent Organic Frameworks (COFs)

TTA is a prime monomer for the synthesis of COFs, typically through a solvothermal condensation reaction with a di- or trialdehyde. A common comonomer is terephthalaldehyde, which leads to the formation of an imine-linked, two-dimensional porous framework.

Experimental Protocol: Synthesis of a TTA-based COF

Materials:

  • This compound (TTA)

  • Terephthalaldehyde

  • A mixture of organic solvents (e.g., mesitylene and dioxane)

  • Aqueous acetic acid (e.g., 6 M)

Procedure:

  • In a Pyrex tube, add this compound (1.0 eq) and terephthalaldehyde (1.5 eq).

  • Add a mixture of the organic solvents (e.g., 1:1 v/v mesitylene:dioxane).

  • Add the aqueous acetic acid solution.

  • The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3-7 days).

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and solvent.

  • The purified COF is then dried under vacuum at an elevated temperature (e.g., 150 °C) to afford the final porous material.

COF_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_procedure Procedure cluster_product Product TTA TTA Monomer Mixing Mix Reactants & Solvents in Pyrex Tube TTA->Mixing Aldehyde Terephthalaldehyde Aldehyde->Mixing Solvent Solvent Mixture (e.g., Mesitylene/Dioxane) Solvent->Mixing Catalyst Aqueous Acetic Acid Catalyst->Mixing Temperature 120°C Heating Solvothermal Heating Temperature->Heating Time 3-7 days Time->Heating Freeze_Pump_Thaw Freeze-Pump-Thaw & Seal Mixing->Freeze_Pump_Thaw Freeze_Pump_Thaw->Heating Isolation Filtration & Washing Heating->Isolation Drying Vacuum Drying Isolation->Drying COF Covalent Organic Framework (COF) Drying->COF

Diagram 2: General workflow for the solvothermal synthesis of a TTA-based COF.

Characterization of TTA and its Polymers

The structural and physical properties of TTA and its derived polymers are typically characterized using a variety of analytical techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the triazine ring in TTA and the imine linkages in the resulting COFs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the TTA monomer. Due to the insoluble nature of COFs, solid-state NMR is often employed for their characterization.[8]

Table 2: NMR Data for this compound (TTA) [8]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.36dAromatic protons ortho to the triazine ring
6.70dAromatic protons meta to the triazine ring
5.89sAmine (-NH₂) protons
¹³C NMR 169.5sTriazine ring carbon
152.9sAromatic carbon attached to the amine group
130.6sAromatic carbon
130.1sAromatic carbon
122.9sAromatic carbon attached to the triazine ring
113.0sAromatic carbon
Thermal Analysis

The thermal stability of TTA-based polymers is a key characteristic and is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10][11][12]

Table 3: Thermal Properties of TTA-based Polymers

Polymer SystemDecomposition Temperature (TGA)Glass Transition Temperature (Tg)Char Yield at High TemperatureReference(s)
Hyperbranched Polyimide (TTA/BPADA)> 500 °C> 200 °C> 55%[9]
Imide-linked COFs> 500 °CNot ApplicableHigh[2]

Applications

The unique properties of TTA-based polymers make them suitable for a range of applications:

  • Gas Storage and Separation: The high surface area and tunable porosity of COFs derived from TTA allow for the selective adsorption and storage of gases.[13]

  • Catalysis: The nitrogen-rich framework can act as a support for catalytic nanoparticles or as a catalyst itself.

  • Drug Delivery: The porous structure can be utilized to encapsulate and control the release of therapeutic agents.[12]

  • Coatings and High-Performance Materials: The exceptional thermal and chemical stability of these polymers makes them ideal for use in protective coatings and as components in advanced composites.[2]

Conclusion

This compound is a highly valuable monomer for the construction of robust and functional porous organic polymers. Its well-defined structure and reactivity allow for the precise design of materials with tailored properties. The synthesis of TTA and its subsequent polymerization into COFs and other porous materials offer a versatile platform for the development of advanced materials with significant potential in a variety of scientific and industrial fields, including drug development and delivery. This guide provides the fundamental knowledge and experimental basis for researchers to explore the exciting possibilities offered by this unique building block.

References

Methodological & Application

Application Note & Protocol: Synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA), a key building block for advanced porous materials such as Covalent Organic Frameworks (COFs).[1] The protocol details a robust method for the acid-catalyzed cyclotrimerization of 4-aminobenzonitrile using trifluoromethanesulfonic acid (triflic acid). We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol from reaction setup to purification, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers in materials science, organic chemistry, and drug development, providing the necessary technical details to ensure a successful and safe synthesis.

Introduction and Scientific Rationale

This compound, also known as 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, is a highly symmetrical, tripodal aromatic amine.[2] Its rigid structure and threefold symmetry make it an invaluable monomer for the bottom-up synthesis of highly ordered, porous crystalline polymers, including COFs. These materials are of significant interest for applications in gas storage, catalysis, sensing, and targeted drug delivery.

The synthesis from 4-aminobenzonitrile is an efficient route based on the cyclotrimerization of nitrile groups. This reaction is powerfully catalyzed by strong Brønsted or Lewis acids. We focus on the use of trifluoromethanesulfonic acid (TfOH), a superacid, which effectively activates the nitrile groups towards cyclization.[3][4]

Reaction Mechanism: The Role of Triflic Acid

The cyclotrimerization of nitriles in the presence of a strong protic acid like triflic acid proceeds through a well-understood, albeit complex, pathway. The process is initiated by the protonation of the nitrile's nitrogen atom.

Here is a simplified mechanistic overview:

  • Activation: The superacid, triflic acid, protonates the nitrogen atom of a 4-aminobenzonitrile molecule. This initial protonation significantly increases the electrophilicity of the nitrile carbon. A second protonation can occur, forming a highly reactive nitrilium-like salt intermediate.[5]

  • Nucleophilic Attack & Dimerization: A second molecule of 4-aminobenzonitrile acts as a nucleophile, attacking the activated carbon of the nitrilium salt. This forms a dimeric intermediate.

  • Chain Propagation & Cyclization: A third nitrile molecule adds to the growing chain. The resulting linear trimer then undergoes an intramolecular nucleophilic attack, where the terminal nitrogen attacks the electrophilic carbon at the other end of the chain, forming the six-membered triazine ring.[5]

  • Aromatization: The cyclic intermediate stabilizes by losing protons (regenerating the acid catalyst) to form the final, stable aromatic 1,3,5-triazine ring.

The choice of triflic acid is critical. Its non-nucleophilic counter-anion (triflate) does not interfere with the reaction intermediates, and its extreme acidity ensures efficient protonation and a high reaction rate, even at room temperature.

Experimental Protocol

This protocol is adapted from established methodologies and provides a reliable path to obtaining the target compound.[6]

Materials and Equipment
Material/EquipmentSpecifications
Reagents
4-Aminobenzonitrile>98% purity
Trifluoromethanesulfonic acid (TfOH)>99% purity
Sodium Hydroxide (NaOH)Pellets or solution (2 M)
Deionized WaterHigh purity
Solvents
Chloroform (optional)Anhydrous, ACS grade
Glassware/Hardware
Round-bottom flask (100 mL)With magnetic stir bar
Dropping funnel or syringeFor controlled addition
Ice bath
Magnetic stir plate
Buchner funnel and filter paper
Vacuum flask
pH paper or pH meter
Standard laboratory glasswareBeakers, graduated cylinders
Safety Precautions

Trifluoromethanesulfonic acid (TfOH) is extremely corrosive and hygroscopic. It causes severe skin burns and eye damage and may cause respiratory irritation.[7][8]

  • ALWAYS handle triflic acid inside a certified chemical fume hood.

  • ALWAYS wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[9][10]

  • Have an appropriate spill kit and neutralizer (such as sodium bicarbonate) readily available.

  • The reaction can be exothermic. Use an ice bath during acid addition to control the temperature.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 2.0 g of 4-aminobenzonitrile into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Expert Insight: While some procedures suggest dissolving the nitrile in a minimal amount of a solvent like chloroform, a solvent-free approach often works well and simplifies purification.[6][11] If the reaction becomes too thick to stir, a small amount of anhydrous solvent can be added.

    • Place the flask in an ice bath on a magnetic stir plate and begin stirring. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent the hygroscopic triflic acid from reacting with atmospheric moisture.

  • Catalyst Addition:

    • Carefully measure 2.0 mL of triflic acid.

    • Add the triflic acid to the stirring 4-aminobenzonitrile drop-wise over 10-15 minutes using a syringe or dropping funnel.

    • Causality: The slow, cooled addition is crucial to dissipate the heat generated from the strongly exothermic acid-base reaction and subsequent trimerization. A rapid addition can lead to uncontrolled temperature increases and potential side reactions.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the solution stir for 48 hours at room temperature. The mixture will likely become very thick and may turn into a deep yellow or orange paste.[6]

    • Expert Insight: Difficulty in stirring is a common issue. If the stir bar stops, intermittent manual agitation can be used. For larger scales, mechanical stirring is recommended.

  • Work-up and Purification:

    • Prepare a beaker containing ~200 mL of an ice-water mixture.

    • Carefully and slowly pour the reaction mixture into the ice-cold water with vigorous stirring. This step quenches the reaction and dilutes the acid.

    • Neutralize the acidic solution by slowly adding a 2 M NaOH solution. Monitor the pH continuously with pH paper or a pH meter.

    • Causality: As the solution approaches the neutral point (pH ~7), the protonated amine groups on the product are deprotonated. This makes the TTA molecule insoluble in water, causing it to precipitate out of the solution. A deep yellow solid should form.[6]

    • Continue adding NaOH until the solution is slightly basic (pH 8-9) to ensure complete precipitation.

  • Product Isolation:

    • Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid copiously with deionized water (3 x 50 mL) to remove any residual salts (sodium triflate) and NaOH.

    • Continue to pull a vacuum for at least 30 minutes to partially dry the solid.

    • Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization

The identity and purity of the synthesized this compound (MW: 354.42 g/mol [12]) should be confirmed using standard analytical techniques:

  • FT-IR (ATR): Look for the disappearance of the characteristic nitrile (-C≡N) stretch around 2230 cm⁻¹ from the starting material.[5] Appearance of characteristic triazine ring vibrations (e.g., around 1577 and 1395 cm⁻¹) and the persistence of N-H stretching from the amine groups (~3400-3200 cm⁻¹).

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons on the phenyl rings and the amine (-NH₂) protons. The symmetry of the molecule will simplify the spectrum.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 355.17.

Workflow and Data Summary

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Aminobenzonitrile Setup 1. Combine in Flask 2. Cool to 0°C (Ice Bath) 3. Inert Atmosphere (N2/Ar) Start->Setup Catalyst Triflic Acid (TfOH) Addition Slow Drop-wise Addition of TfOH Catalyst->Addition Setup->Addition Stir Stir at Room Temp for 48 hours Addition->Stir Quench Pour into Ice Water Stir->Quench Neutralize Neutralize with 2M NaOH to pH ~7-8 Quench->Neutralize Precipitate Product Precipitates Neutralize->Precipitate Filter Vacuum Filtration & Washing with H2O Precipitate->Filter Dry Vacuum Oven Drying Filter->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the synthesis of TTA from 4-aminobenzonitrile.

Quantitative Data Summary
ParameterValueMoles (approx.)Molar RatioNotes
4-Aminobenzonitrile2.0 g16.9 mmol1.0Starting material
Triflic Acid2.0 mL22.4 mmol1.3Catalyst and reagent
Reaction Time48 hours--At room temperature
Reaction Temperature0°C then RT--
Expected Yield14-70%--Yield can be variable; see Troubleshooting.
Product AppearanceDeep yellow solid--

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No reaction / Low Conversion 1. Inactive catalyst (absorbed moisture).2. Insufficient reaction time.1. Use fresh, high-purity triflic acid. Ensure an inert atmosphere.2. Extend reaction time to 72 hours and monitor by TLC.
Very Low Yield (<20%) 1. Incomplete precipitation during neutralization.2. Product loss during transfers.3. Reaction mixture became too thick, preventing mixing.1. Ensure pH reaches 8-9 for complete precipitation. Cool the solution thoroughly.2. Use care during work-up steps.3. Add a minimal amount of an anhydrous solvent (e.g., dichloromethane) at the start. Consider mechanical stirring.
Product is sticky or oily 1. Incomplete removal of triflic acid or salts.2. Presence of side products.1. Wash the filtered product thoroughly with deionized water. A final wash with a small amount of cold diethyl ether can sometimes help.2. Recrystallization from a suitable solvent (e.g., DMF/water) may be necessary.

References

Application Notes and Protocols: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) is a highly versatile tripodal amine linker employed in the synthesis of Covalent Organic Frameworks (COFs). Its rigid, planar, and nitrogen-rich triazine core, combined with its C3 symmetry, makes it an exceptional building block for creating crystalline, porous materials with tunable properties. These COFs are gaining significant attention for a variety of applications, including photocatalysis, gas adsorption and separation, and sensing. This document provides a detailed overview of the applications of TTA in COF synthesis, experimental protocols, and relevant data.

Applications of TTA-based Covalent Organic Frameworks

COFs synthesized using TTA as a key building block have demonstrated significant potential in several advanced applications:

  • Photocatalysis: TTA-based COFs exhibit excellent photoelectrochemical properties. For instance, a COF synthesized from TTA and 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (TTB), denoted as TTA-TTB COF, has been shown to be an effective photocathode for hydrogen (H₂) production through water splitting.[1] The triazine units within the COF structure can enhance light absorption and promote charge separation, which are crucial for efficient photocatalytic activity.

  • Gas Adsorption and Separation: The inherent porosity and high surface area of TTA-based COFs make them promising candidates for gas storage and separation. The nitrogen-rich framework can provide preferential binding sites for specific gas molecules, such as carbon dioxide (CO₂). While specific data for TTA-based COFs in this application is emerging, similar triazine-based COFs have shown high CO₂ uptake.

  • Sensing: The unique electronic and structural properties of TTA-based COFs can be exploited for chemical sensing. The porous framework can concentrate analytes, and the interaction between the analyte and the COF can lead to a detectable change in its optical or electronic properties.

  • Mycotoxin Extraction: A magnetic COF synthesized from a TTA derivative and 2,5-dihydroxyterephthalaldehyde has been successfully used as an adsorbent for the effective co-extraction of aflatoxins, zearalenone, and its metabolites from food and biological samples.[2]

Quantitative Data of Triazine-based COFs

The following table summarizes key quantitative data for COFs synthesized using TTA and a similar triazine-based amine linker, 1,3,5-tris-(4-aminophenyl)triazine (TAPT). This data provides a comparative overview of their properties.

COF NameLinkersBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationKey FindingReference
TTA-TTB COF This compound (TTA) & 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (TTB)Not explicitly stated, but porousNot explicitly statedPhotoelectrochemical H₂ EvolutionPhotocurrent of 35 µA cm⁻² at 0 V vs RHE.[1][1]
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine (TAPT) & 4,4′-biphenyldicarboxaldehyde23520.78Gas Separation (Membrane)High surface area suggests potential for gas separation.[3][3]
HHU-COF-2 1,3,5-tris-(4-aminophenyl)triazine (TAPT) & 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde13560.73Gas Separation (Membrane)Fluorination impacts surface area and potentially selectivity.[3][3]
TAPT-OH-COF This compound derivative & 2,5-dihydroxyterephthalaldehydeNot explicitly statedNot explicitly statedMycotoxin AdsorptionEffective co-extraction of various mycotoxins.[2][2]

Experimental Protocols

Synthesis of this compound (TTA)

The synthesis of the TTA linker is a prerequisite for the COF synthesis. A common method involves the trimerization of 4-aminobenzonitrile.

Materials:

  • 4-Aminobenzonitrile

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Chloroform (CHCl₃)

  • Aqueous Sodium Hydroxide (NaOH) solution (2 N)

  • Ice

Procedure:

  • Dissolve 4-aminobenzonitrile in chloroform in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath under an argon atmosphere.

  • Slowly add trifluoromethanesulfonic acid to the reaction mixture.

  • Allow the reaction to proceed overnight at 0 °C.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Neutralize the mixture with a 2 N aqueous NaOH solution until a beige powder precipitates.

  • Collect the solid product by filtration, wash thoroughly with water and then with a suitable organic solvent (e.g., ethanol).

  • Dry the product under vacuum to obtain this compound (TTA).

Solvothermal Synthesis of TTA-TTB COF

This protocol is based on the synthesis of imine-linked COFs and is adapted for the specific monomers TTA and TTB.[1]

Materials:

  • This compound (TTA)

  • 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (TTB)

  • 1,4-Dioxane

  • Mesitylene

  • Aqueous acetic acid (6 M)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add this compound (TTA) and 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (TTB) in a 1:1 molar ratio.

  • Add a mixture of 1,4-dioxane and mesitylene (e.g., in a 1:1 v/v ratio).

  • Add a catalytic amount of 6 M aqueous acetic acid.

  • Sonicate the mixture for 15-20 minutes to ensure homogeneous dispersion.

  • Freeze the Pyrex tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

  • Heat the sealed tube in an oven at a specified temperature (typically 120 °C) for a period of 3 to 7 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product sequentially with anhydrous acetone, tetrahydrofuran (THF), and dichloromethane (DCM) to remove any unreacted monomers and oligomers.

  • Dry the final COF product under vacuum at an elevated temperature (e.g., 80-100 °C) overnight.

Visualizations

COF_Synthesis_Workflow TTA This compound (TTA) Mixing Mixing & Sonication TTA->Mixing TTB 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB) TTB->Mixing Conditions Solvothermal Synthesis - 1,4-Dioxane/Mesitylene - Acetic Acid (catalyst) - 120°C, 3-7 days Reaction Reaction in Sealed Tube Conditions->Reaction Mixing->Reaction Purification Washing & Filtration Reaction->Purification Drying Vacuum Drying Purification->Drying COF TTA-TTB COF (Crystalline, Porous Material) Drying->COF

Caption: Workflow for the solvothermal synthesis of TTA-TTB COF.

COF_Application_Pathway COF TTA-based COF Photocatalysis Photocatalysis COF->Photocatalysis Gas_Separation Gas Adsorption & Separation COF->Gas_Separation Sensing Chemical Sensing COF->Sensing Light Light Absorption Photocatalysis->Light 1. Charge_Separation Charge Separation (e⁻/h⁺) Light->Charge_Separation 2. Redox_Reaction Redox Reaction (e.g., H₂ Evolution) Charge_Separation->Redox_Reaction 3. Product Chemical Product (H₂) Redox_Reaction->Product 4.

Caption: Application pathways of TTA-based COFs, highlighting photocatalysis.

References

Application Notes and Protocols: TAPT as a Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenyl)triazine (TAPT) is a trifunctional aromatic amine that serves as a versatile building block for the synthesis of high-performance polymers. Its rigid, planar, and nitrogen-rich triazine core, combined with its three reactive amine groups, allows for the creation of highly crosslinked, thermally stable, and porous polymer networks. These characteristics make TAPT-based polymers attractive for a range of demanding applications, including gas separation and storage, catalysis, and advanced composites. This document provides detailed application notes and protocols for the synthesis and characterization of high-performance polymers using TAPT, with a primary focus on porous polyimides.

High-Performance Porous Polyimides from TAPT

The polycondensation of TAPT with various aromatic dianhydrides yields a series of triazine-based porous polyimides (TPIs). These materials are characterized by their high thermal stability, significant microporosity, and tunable surface properties, making them excellent candidates for applications such as CO2 capture.[1][2]

Quantitative Data Presentation

The properties of TAPT-based polyimides (TPIs) are highly dependent on the choice of dianhydride comonomer. Below is a summary of key performance indicators for a series of TPIs synthesized from TAPT and different dianhydrides.

Polymer IDDianhydride MonomerBET Surface Area (m²/g)CO2 Uptake (mmol/g at 273 K, 1 bar)Thermal Stability (TGA, onset in °C)
TPI-1 Pyromellitic dianhydride (PMDA)8092.45> 450
TPI-2 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)7962.45> 450
TPI-3 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)6522.20> 450
TPI-4 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)4881.80> 450
TPI-5 4,4'-Oxydiphthalic anhydride (ODPA)4652.05> 450
TPI-6 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)3351.95> 450
TPI-7 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride (DSDA)5882.25> 450

Data synthesized from literature reports.[1] Mechanical properties such as tensile strength and modulus are not extensively reported for these highly porous, network polymers as they are often synthesized as powders. However, analogous hyperbranched and network polyimides are known for their high modulus and thermal stability, though they can also be brittle.[3][4] The glass transition temperatures (Tg) for such highly crosslinked aromatic polyimides are often not observed below their decomposition temperature.[1][5]

Experimental Protocols

Synthesis of TAPT-Based Porous Polyimides (TPIs)

This protocol describes the synthesis of TPIs via a one-step high-temperature solution polycondensation.

Materials:

  • 1,3,5-Tris(4-aminophenyl)triazine (TAPT) (high purity)

  • Aromatic dianhydride (e.g., PMDA, BPDA, BTDA, 6FDA, ODPA, NTDA, DSDA) (high purity, dried in vacuo at 120 °C for 12 h before use)

  • m-Cresol (anhydrous)

  • Methanol

  • Chloroform

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Condenser

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add TAPT (e.g., 1.0 mmol, 354.4 mg) and the corresponding aromatic dianhydride (1.5 mmol) to anhydrous m-cresol (10 mL).

  • Polymerization: Stir the heterogeneous mixture under a continuous nitrogen flow. Heat the reaction mixture to 80 °C and maintain for 2 hours, then increase the temperature to 200 °C and maintain for 10 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an excess of methanol.

  • Collect the precipitated polymer powder by filtration and wash thoroughly with methanol and chloroform.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer powder in a vacuum oven at 150 °C for 24 hours.

Characterization of TAPT-Based Polyimides

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the imide ring.

  • Procedure: Record the FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.

  • Expected Result: Successful imidization is confirmed by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (C=O, asymmetric stretching), 1720 cm⁻¹ (C=O, symmetric stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of amic acid bands.

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability of the polymer.

  • Procedure: Heat a small sample of the polymer (5-10 mg) from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

  • Expected Result: TAPT-based polyimides typically exhibit high thermal stability, with decomposition temperatures (5% weight loss) often exceeding 450 °C.[1][6]

Gas Sorption Analysis:

  • Objective: To determine the surface area and porosity of the polymer network.

  • Procedure: Before analysis, activate the sample by degassing under high vacuum at an elevated temperature (e.g., 150 °C) for several hours. Measure the nitrogen or argon adsorption-desorption isotherms at 77 K.

  • Expected Result: The Brunauer-Emmett-Teller (BET) method can be used to calculate the specific surface area from the isotherm data. TAPT-based polyimides can exhibit high surface areas, often in the range of 300-800 m²/g.[1]

Potential Application: TAPT-Based Aromatic Polyamides

While the use of TAPT in polyimides is well-documented, its application in aromatic polyamides (aramids) is a promising area for creating highly crosslinked, thermally stable materials. A general protocol for the synthesis of such aramids is proposed below, based on established methods for aromatic polyamide synthesis.[7][8]

General Synthetic Protocol for TAPT-Based Polyamides

Materials:

  • 1,3,5-Tris(4-aminophenyl)triazine (TAPT)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

  • Pyridine (as an acid scavenger)

  • Methanol

Procedure:

  • Dissolution: In a nitrogen-purged, flame-dried flask, dissolve TAPT and anhydrous LiCl in anhydrous NMP with stirring.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Monomer Addition: Slowly add the aromatic diacid chloride to the cooled, stirred solution.

  • Polymerization: Allow the reaction to proceed at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Precipitation: Precipitate the resulting polymer by pouring the viscous solution into methanol.

  • Purification: Filter the polymer, wash it extensively with hot water and methanol, and then dry it in a vacuum oven at 100 °C.

Visualizations

Experimental Workflow for TAPT-Based Polyimide Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification TAPT TAPT Mixing Add TAPT and Dried Dianhydride TAPT->Mixing Dianhydride Dianhydride Drying Dry Dianhydride (120°C, 12h, vacuum) Dianhydride->Drying Drying->Mixing Flask Three-necked Flask + m-cresol + Stirrer Flask->Mixing Heating Heat under N2: 1. 80°C for 2h 2. 200°C for 10h Mixing->Heating Cooling Cool to RT Heating->Cooling Precipitation Precipitate in Methanol Cooling->Precipitation Filtration Filter and Wash (Methanol, Chloroform) Precipitation->Filtration Soxhlet Soxhlet Extraction (Methanol, 24h) Filtration->Soxhlet Drying_final Dry in Vacuum Oven (150°C, 24h) Soxhlet->Drying_final Characterization Characterization (FTIR, TGA, Gas Sorption) Drying_final->Characterization Final TPI Powder

Caption: Workflow for the synthesis of TAPT-based porous polyimides.

Logical Relationship of TAPT-Polymer Properties

G cluster_properties Key Structural Features of TAPT cluster_performance Resulting Polymer Properties TAPT TAPT Monomer Triazine Rigid Triazine Core TAPT->Triazine Trifunctional Trifunctional (Three Amine Groups) TAPT->Trifunctional Aromatic Aromatic Structure TAPT->Aromatic Thermal High Thermal Stability Triazine->Thermal Network Crosslinked 3D Network Trifunctional->Network Aromatic->Thermal Mechanical High Modulus Aromatic->Mechanical Porosity Inherent Microporosity Network->Porosity Network->Mechanical

Caption: Structure-property relationships of TAPT-based polymers.

References

Application Notes and Protocols: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) and its derivatives in the fabrication of organic light-emitting diodes (OLEDs). The unique electronic properties of the 1,3,5-triazine core, combined with the tunability of the aniline substituents, make this class of compounds highly versatile for developing advanced OLED materials.

Introduction to this compound in OLEDs

This compound, also known as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, is a star-shaped molecule featuring a central electron-deficient 1,3,5-triazine ring connected to three electron-donating aminophenyl groups. This structure imparts a unique combination of electronic and thermal properties, making TTA and its derivatives promising candidates for various roles within an OLED device architecture. While the parent TTA molecule serves as a fundamental building block, its derivatives, where the amine protons are replaced by other functional groups, are often employed to enhance solubility, charge transport, and overall device performance.

The key applications of the TTA scaffold in OLEDs include:

  • Host Materials: Triazine-based molecules with high triplet energies are excellent hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. They facilitate efficient energy transfer to the guest dopants and confine the excitons within the emissive layer.

  • Electron Transport Layers (ETLs): The electron-deficient nature of the triazine core promotes efficient electron injection and transport from the cathode towards the emissive layer, which can lead to lower operating voltages and improved device efficiency.

  • TADF Emitters: By chemically modifying the aniline groups with suitable donor moieties, TTA derivatives can be designed to exhibit TADF. This mechanism allows for the harvesting of both singlet and triplet excitons, potentially achieving near 100% internal quantum efficiency.

  • Hole Transport/Injection Layers (HTL/HIL): The arylamine moieties in TTA suggest potential for hole-transporting properties. Functionalization of these groups can modulate the highest occupied molecular orbital (HOMO) energy level to facilitate efficient hole injection from the anode.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of TTA, adapted from procedures for similar triazine compounds. The synthesis typically proceeds via the nucleophilic substitution of cyanuric chloride with 4-aminobenzonitrile, followed by reduction of the nitrile groups, or more directly through the reaction of cyanuric chloride with an excess of aniline or a protected aniline derivative. A common synthetic route involves the trimerization of 4-aminobenzonitrile.

Materials:

  • 4-Aminobenzonitrile

  • Strong acid catalyst (e.g., trifluoromethanesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-aminobenzonitrile in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add the acid catalyst (e.g., trifluoromethanesulfonic acid) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding sodium bicarbonate solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.

Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol outlines the general steps for fabricating a multilayer OLED using TTA derivatives as a functional layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for HIL, HTL, EML (host and dopant), ETL, and electron injection layer (EIL)

  • Metal for cathode (e.g., Aluminum, Lithium Fluoride)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner or plasma cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and remove any remaining organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers (e.g., HIL, HTL, EML, ETL) by heating the respective materials in crucibles. The deposition rate and thickness of each layer should be precisely controlled using a quartz crystal microbalance. A typical device structure might be: ITO / HIL (e.g., HATCN) / HTL (e.g., NPB) / EML (e.g., TTA derivative as host doped with a phosphorescent emitter) / ETL (e.g., TPBi) / EIL (e.g., LiF) / Al.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the electron injection layer (e.g., LiF) followed by the metal cathode (e.g., Al).

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Data Presentation

Table 1: Performance of a Solution-Processed OLED with a TTA-based Emitter

Device ConfigurationMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum Luminance (cd/m²)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
ITO/PEDOT:PSS/EML/TPBi/LiF/Al18.8Not Reported12,580Not ReportedNot Reported

Note: The emissive layer (EML) in this device consists of a TTA derivative, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline), doped into a host material.

Visualizations

Synthesis Workflow

G Synthesis of TTA Derivative cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Cyanuric_Chloride Cyanuric Chloride Nucleophilic_Substitution Nucleophilic Substitution Cyanuric_Chloride->Nucleophilic_Substitution Aniline_Derivative Aniline Derivative Aniline_Derivative->Nucleophilic_Substitution Column_Chromatography Column Chromatography Nucleophilic_Substitution->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization TTA_Derivative TTA Derivative Recrystallization->TTA_Derivative

Caption: General workflow for the synthesis of TTA derivatives.

OLED Device Architecture

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (TTA Derivative as Host/Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: Representative multilayer OLED device structure.

Conceptual Energy Level Diagram

Energy_Levels Anode_LUMO HIL_LUMO HTL_LUMO EML_LUMO LUMO ETL_LUMO ETL ETL_LUMO->EML_LUMO Cathode_LUMO Cathode Cathode_LUMO->ETL_LUMO Electron Injection Anode_HOMO Anode (ITO) HIL_HOMO HIL Anode_HOMO->HIL_HOMO Hole Injection HTL_HOMO HTL HIL_HOMO->HTL_HOMO EML_HOMO HOMO (EML) HTL_HOMO->EML_HOMO ETL_HOMO Cathode_HOMO

Caption: Energy level alignment in a typical OLED.

Application Notes and Protocols for the Fabrication of TAPT-based Materials for Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of TAPT-based materials for gas storage applications. TAPT, representing triazine-based porous materials, are a class of porous organic polymers (POPs) and covalent organic frameworks (COFs) that have garnered significant interest due to their high porosity, tunable structures, and excellent chemical stability.[1][2][3] These characteristics make them promising candidates for the storage of energy-dense gases such as hydrogen (H₂) and methane (CH₄), as well as for the capture of carbon dioxide (CO₂).[1][2][4] This document is intended for researchers and scientists in materials science and chemical engineering.

Application Notes

Triazine-based porous polymers are synthesized through the condensation of nitrogen-rich triazine building blocks with various linkers.[5] The resulting materials possess a rigid, porous structure with a high specific surface area, which is crucial for efficient gas storage.[1][3] The nitrogen atoms within the triazine rings can act as basic sites, enhancing the affinity for acidic gases like CO₂.[2]

The key advantages of TAPT-based materials include:

  • High Porosity and Surface Area: These materials exhibit large Brunauer-Emmett-Teller (BET) surface areas, which directly correlate with their gas uptake capacity.[4]

  • Tunable Pore Environment: The pore size and functionality can be precisely controlled by selecting different building blocks and synthesis conditions, allowing for the optimization of storage capacity and selectivity for specific gases.[1][3]

  • Excellent Stability: The strong covalent bonds within the framework provide high thermal and chemical stability, which is essential for practical applications involving repeated gas loading and unloading cycles.[1]

Performance Data of TAPT-based Materials

The gas storage performance of various TAPT-based materials is summarized in the table below. The data highlights the influence of the material's structure and surface properties on its gas uptake capacity.

MaterialGasUptake Capacity (wt%)Pressure (bar)Temperature (K)BET Surface Area (m²/g)Pore Volume (cm³/g)
COF-105H₂10.08077--
COF-108H₂10.010077--
COF-102H₂7.2 (72 mg/g)17736201.55
COF-5H₂3.35077--
TTF-1CO₂14.6 (64.4 cm³/g)1298--

Data compiled from various sources for illustrative purposes.[1][4][6][7]

Experimental Protocols

Protocol 1: Synthesis of a TAPT-based Covalent Organic Framework (COF)

This protocol describes the solvothermal synthesis of a crystalline TAPT-based COF from 1,3,5-triformylphloroglucinol (TFP) and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

  • 1,3,5-triformylphloroglucinol (TFP)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • 1,2-dichlorobenzene (o-DCB)

  • n-Butanol (n-BuOH)

  • Acetic Acid (aqueous solution, 6 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add TFP (0.15 mmol, 31.5 mg) and TAPB (0.1 mmol, 35.1 mg).

  • Add a solvent mixture of o-DCB (1.0 mL) and n-BuOH (0.2 mL).

  • Add aqueous acetic acid (6 M, 0.1 mL) to the mixture.

  • Sonicate the mixture for 5 minutes to obtain a homogeneous dispersion.

  • Flash-freeze the Pyrex tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, a solid precipitate should be visible.

  • Collect the solid by filtration and wash with anhydrous THF and then with anhydrous acetone.

  • The resulting powder is purified by Soxhlet extraction with THF for 24 hours.

  • Dry the purified COF powder under vacuum at 150 °C for 12 hours to obtain the activated material.

Protocol 2: Material Characterization

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and determine the structure of the synthesized COF.

  • Procedure: A small amount of the dried COF powder is placed on a zero-background sample holder. PXRD patterns are recorded using a diffractometer with Cu Kα radiation. The experimental pattern is then compared with the simulated pattern based on the proposed crystal structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To verify the formation of the imine linkages and the consumption of the starting materials.

  • Procedure: The sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching from the amine, along with the appearance of the C=N stretching band of the imine, confirms the successful reaction.

3. Porosity and Surface Area Analysis (BET):

  • Purpose: To measure the specific surface area, pore volume, and pore size distribution.

  • Procedure: A sample of the activated COF (approximately 50-100 mg) is degassed under high vacuum at an elevated temperature (e.g., 150 °C) for several hours. Nitrogen adsorption-desorption isotherms are measured at 77 K. The BET surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.3. The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure of ~0.99.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the material.

  • Procedure: A small amount of the COF is heated in a TGA instrument under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min. The weight loss as a function of temperature is recorded.

Protocol 3: Gas Sorption Measurements

This protocol outlines the procedure for measuring gas (H₂, CO₂, CH₄) uptake using a volumetric gas sorption analyzer.

Materials and Equipment:

  • Activated TAPT-based material (50-100 mg)

  • Volumetric gas sorption analyzer

  • High-purity gases (H₂, CO₂, CH₄)

  • Liquid nitrogen (for low-temperature measurements)

  • Thermostatic bath (for room temperature measurements)

Procedure:

  • Sample Preparation: Accurately weigh 50-100 mg of the activated TAPT material into a sample tube.

  • Degassing: Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum at a temperature determined from the TGA analysis (e.g., 150 °C) for at least 12 hours to remove any adsorbed guest molecules.

  • Free Space Measurement: After degassing, weigh the sample tube again to determine the exact mass of the activated sample. Cool the sample to the analysis temperature and perform a free space measurement using a non-adsorbing gas like Helium.

  • Isotherm Measurement:

    • For H₂ sorption, place the sample tube in a liquid nitrogen bath (77 K).

    • For CO₂ and CH₄ sorption, use a thermostatic bath to maintain the desired temperature (e.g., 273 K, 298 K).

    • Introduce the analysis gas into the manifold in controlled doses.

    • Record the pressure equilibration after each dose. The amount of gas adsorbed is calculated from the pressure change.

    • Repeat this process to generate the adsorption isotherm up to the desired final pressure (e.g., 1 bar or higher).

    • The desorption isotherm is measured by systematically reducing the pressure.

Visualizations

FabricationWorkflow Monomers Monomer Synthesis (e.g., TFP, TAPB) Solvothermal Solvothermal Synthesis (o-DCB/n-BuOH, 120°C, 3 days) Monomers->Solvothermal Purification Purification (Soxhlet Extraction) Solvothermal->Purification Activation Activation (Vacuum heating, 150°C) Purification->Activation Characterization Material Characterization (PXRD, FTIR, TGA, BET) Activation->Characterization GasStorage Gas Storage Measurement (H₂, CO₂, CH₄) Activation->GasStorage PropertyRelationship Structure Material Structure Porosity High Porosity & Surface Area Structure->Porosity determines Functionality Pore Functionality (e.g., N-sites) Structure->Functionality defines Stability High Stability Structure->Stability influences Performance Gas Storage Performance (Capacity & Selectivity) Porosity->Performance enhances Functionality->Performance improves Stability->Performance enables reusability

References

Application Notes and Protocols for Photocatalytic Applications of TAPT-based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of 1,3,5-tris(4-aminophenyl)triazine (TAPT)-based covalent organic frameworks (COFs) in photocatalysis. TAPT-based COFs are a class of porous crystalline polymers that have shown significant promise in harnessing light energy to drive chemical reactions, including hydrogen production, carbon dioxide reduction, and the degradation of organic pollutants. Their tunable electronic properties, high porosity, and excellent stability make them ideal candidates for these applications.

Overview of TAPT-based COFs in Photocatalysis

TAPT serves as a versatile triangular building block in the construction of 2D COFs. When combined with various linear or triangular linkers, it forms crystalline porous materials with extended π-conjugation, which is crucial for light absorption and charge separation. The triazine core of TAPT acts as an electron-accepting unit, and by pairing it with electron-donating linkers, a donor-acceptor (D-A) structure can be created within the COF framework. This D-A architecture significantly enhances the separation of photogenerated electron-hole pairs, boosting photocatalytic efficiency.

The primary photocatalytic applications of TAPT-based COFs covered in these notes are:

  • Hydrogen Evolution: Utilizing light energy to split water and produce hydrogen gas, a clean and renewable fuel.

  • CO₂ Reduction: Converting carbon dioxide into valuable chemical feedstocks, such as carbon monoxide (CO) or methane (CH₄).

  • Organic Pollutant Degradation: Breaking down harmful organic molecules present in water into less toxic substances.

Quantitative Data Summary

The following tables summarize the photocatalytic performance of various TAPT-based COFs reported in the literature.

Table 1: Photocatalytic Hydrogen Evolution

COF MaterialCo-catalystSacrificial AgentLight SourceHydrogen Evolution Rate (mmol g⁻¹ h⁻¹)Apparent Quantum Yield (AQY)
N₃-COFPlatinum (Pt)Triethanolamine (TEOA)Visible light1.703-
TTR-COF-Triethanolamine (TEOA)Visible light (λ ≥ 420 nm)0.43 (in 4h)-
Tp-Pa-2/Cu₃(HHTP)₂Cu₃(HHTP)₂-Visible light7.71-
Pure Tp-Pa-2--Visible light0.026-
BTH-3 COF--Visible light15.1-
BTH-1 COF--Visible light10.5-

Table 2: Photocatalytic CO₂ Reduction

COF MaterialPhotosensitizerSacrificial AgentLight SourceCO Production Rate (µmol g⁻¹ h⁻¹)CO Selectivity (%)
Co-TAPT-COF-1-----
Co-2,3-DHTA-COF[Ru(bpy)₃]Cl₂·6H₂OTriethanolamine (TEOA)Visible light (λ ≥ 420 nm)1800095.7
Co-TP-COF[Ru(bpy)₃]Cl₂·6H₂OTriethanolamine (TEOA)Visible light (λ ≥ 420 nm)1390090.4
COF-367-CoRu(bpy)₃Cl₂Ascorbic acidVisible light1016278

Table 3: Photocatalytic Degradation of Organic Pollutants

COF MaterialPollutantLight SourceDegradation Efficiency (%)Time (min)
NH₂-MIL-68@TPA-COFRhodamine BVisible light--
Triazine aldehyde-triazine amine based imine COFMethyl Orange (MO) and Phenol---

Experimental Protocols

Synthesis of TAPT-based COFs (Solvothermal Method)

This protocol describes a general solvothermal synthesis for a TAPT-based COF, exemplified by the synthesis of a COF from TAPT and 1,3,5-triformylphloroglucinol (Tp).

Materials:

  • 1,3,5-tris(4-aminophenyl)triazine (TAPT)

  • 1,3,5-triformylphloroglucinol (Tp)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add TAPT (e.g., 0.1 mmol, 35.1 mg) and Tp (e.g., 0.1 mmol, 21.0 mg).

  • Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).

  • Add aqueous acetic acid (6 M, 0.1 mL) as a catalyst.

  • Sonication of the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube with a flame.

  • Place the sealed tube in an oven and heat at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the collected solid extensively with DMF, acetone, and THF to remove any unreacted monomers and oligomers.

  • Dry the purified COF powder in a vacuum oven at 80 °C overnight.

Characterization:

The resulting COF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine linkages, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers TAPT and Aldehyde Monomers Mix Mix and Sonicate Monomers->Mix Solvent Solvent Mixture (e.g., Mesitylene/Dioxane) Solvent->Mix Catalyst Aqueous Acetic Acid Catalyst->Mix Freeze Freeze-Pump-Thaw Mix->Freeze Seal Seal Tube under Vacuum Freeze->Seal Heat Heat in Oven (e.g., 120 °C for 3 days) Seal->Heat Filter Filter and Collect Solid Heat->Filter Wash Wash with Solvents (DMF, Acetone, THF) Filter->Wash Dry Dry under Vacuum Wash->Dry Product Crystalline TAPT-based COF Powder Dry->Product

Photocatalytic Hydrogen Evolution

Experimental Setup:

  • A gas-closed circulation system with a top-irradiation quartz reactor.

  • A 300 W Xenon lamp with a cutoff filter (e.g., λ ≥ 420 nm) as the visible light source.

  • A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification.

Procedure:

  • Disperse the TAPT-based COF photocatalyst (e.g., 10 mg) in a mixed solution of water (e.g., 16 mL) and triethanolamine (TEOA) (e.g., 4 mL) as a sacrificial electron donor.

  • Add a co-catalyst, such as H₂PtCl₆ aqueous solution (for in-situ photodeposition of Pt nanoparticles), to the suspension.

  • Sonicate the mixture to ensure a uniform dispersion.

  • Transfer the suspension to the quartz reactor and degas the system thoroughly by purging with an inert gas (e.g., Argon) for at least 30 minutes to remove air.

  • Irradiate the reactor with the Xenon lamp while maintaining a constant temperature (e.g., 25 °C) using a circulating water bath.

  • Periodically, take gas samples (e.g., 0.5 mL) from the reactor's headspace and inject them into the GC to quantify the amount of evolved hydrogen.

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_analysis Product Analysis Catalyst TAPT-based COF Disperse Disperse in Reactor Catalyst->Disperse Solution Water and Sacrificial Agent (e.g., TEOA) Solution->Disperse CoCatalyst Co-catalyst Precursor (e.g., H₂PtCl₆) CoCatalyst->Disperse Degas Degas with Argon Disperse->Degas Irradiate Visible Light Irradiation (e.g., Xe Lamp, λ ≥ 420 nm) Degas->Irradiate Stir Continuous Stirring Irradiate->Stir Sample Collect Gas Sample Stir->Sample GC Gas Chromatography (GC-TCD) Sample->GC H2 Hydrogen Gas (H₂) GC->H2

Photocatalytic CO₂ Reduction

Experimental Setup:

  • A gas-tight photoreactor with a quartz window.

  • A 300 W Xenon lamp with a 420 nm cutoff filter.

  • A gas chromatograph (GC) for CO and CH₄ analysis.

Procedure:

  • Disperse the TAPT-based COF photocatalyst (e.g., 1.0 mg) in a mixed solvent of acetonitrile and water (e.g., 4:1 v/v, 40 mL).

  • Add a photosensitizer, such as [Ru(bpy)₃]Cl₂·6H₂O (e.g., 10.0 mg), and a sacrificial reagent, TEOA (e.g., 6 mL).

  • Saturate the solution with high-purity CO₂ by bubbling the gas through the reactor for at least 30 minutes.

  • Seal the reactor and irradiate with the Xenon lamp under vigorous stirring.

  • Analyze the gaseous products in the headspace at regular intervals using a GC.

Photocatalytic Degradation of Organic Pollutants

Experimental Setup:

  • An open glass beaker or a quartz reactor.

  • A visible light source (e.g., a 300 W Xenon lamp with a 420 nm cutoff filter).

  • A UV-Vis spectrophotometer to measure the concentration of the pollutant.

Procedure:

  • Prepare an aqueous solution of the organic pollutant (e.g., Rhodamine B, 10 mg/L).

  • Add the TAPT-based COF photocatalyst (e.g., 10 mg) to a specific volume of the pollutant solution (e.g., 50 mL).

  • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction, keeping the solution under constant stirring.

  • At given time intervals, take aliquots of the suspension, centrifuge or filter to remove the photocatalyst, and measure the absorbance of the supernatant at the characteristic wavelength of the pollutant using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated from the change in the pollutant's concentration over time.

Signaling Pathways and Logical Relationships

Donor-Acceptor Strategy for Enhanced Photocatalysis

The incorporation of electron-donating and electron-accepting moieties within the COF framework is a key strategy to improve photocatalytic activity. This creates an internal electric field that promotes the separation of photogenerated electrons and holes, reducing their recombination and making them more available for redox reactions.

G cluster_light Light Absorption cluster_cof COF Framework cluster_charge Charge Separation and Transfer cluster_reaction Photocatalytic Reaction Light Visible Light (hν) Exciton Electron-Hole Pair (Exciton) Generation Light->Exciton Donor Electron Donor Unit Donor->Exciton Acceptor Electron Acceptor Unit (e.g., Triazine in TAPT) Acceptor->Exciton Separation Charge Separation Exciton->Separation Electron e⁻ (on Acceptor) Separation->Electron Hole h⁺ (on Donor) Separation->Hole Reduction Reduction Reaction (e.g., H⁺ → H₂ or CO₂ → CO) Electron->Reduction Oxidation Oxidation Reaction (e.g., Sacrificial Agent Oxidation) Hole->Oxidation

These application notes and protocols are intended to serve as a guide for researchers entering the field of photocatalysis with TAPT-based COFs. The specific conditions may require optimization depending on the exact COF structure and the target application.

Application Notes and Protocols: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) in Water Purification Adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) is a versatile building block in the synthesis of advanced adsorbent materials for water purification. Its rigid, planar structure and nitrogen-rich triazine core make it an excellent candidate for constructing porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials exhibit high surface areas, tunable porosity, and specific active sites, rendering them effective for the removal of a wide range of contaminants from aqueous solutions, including heavy metals, organic dyes, pesticides, and mycotoxins.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of TTA-based adsorbents in water treatment.

Adsorption Performance of TTA-Based Materials

The adsorption capacity of TTA-based materials is highly dependent on the specific structure of the polymer or framework and the target pollutant. The following tables summarize the performance of various TTA-derived adsorbents for different contaminants.

Table 1: Adsorption of Heavy Metal Ions

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)Optimal pHContact Time (min)Reference
Melamine Thiourea-Modified Activated Carbon (MT-MAC)Hg²⁺332.7--[5][6]
Melamine Thiourea-Modified Activated Carbon (MT-MAC)Pb²⁺245.45--[5][6]
Melamine Thiourea-Modified Activated Carbon (MT-MAC)Cd²⁺112.5--[5][6]
Biochar-Titanate Nanosheet (BC@TNS)Pb²⁺37.89--[7]
Biochar-Titanate Nanosheet (BC@TNS)Cd²⁺13.38--[7]
Biochar-Titanate Nanosheet (BC@TNS)Zn²⁺8.47--[7]

Table 2: Adsorption of Organic Pollutants

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal ConditionsReference
Triazine-based Porous Organic Polymer (T-POP)Methyl Orange->9915-20 min contact time[2]
Triazine-based Porous Organic Polymer (T-POP)Methylene Blue-~99.4-[2]
Triazine-based Porous Organic Framework (CC-TPA)Organochlorine Pesticides-High enrichment factors (146-456)-[4]
TTA-based Covalent Organic Framework (TAPT-OH-COF)Aflatoxins, Zearalenone-Satisfactory recoveries (75.8-110.9%)-[1]
Nitrogen-Rich Porous Organic Polymer (NRPOP)Iodineup to 317 wt%87% from solution80 °C, 1 bar (vapor)[8]
Phenyl-containing Porous Organic PolymerTetracycline58198< 1 hour contact time[9]

Experimental Protocols

Protocol 1: Synthesis of a TTA-Based Covalent Organic Framework (COF) Adsorbent

This protocol describes a general method for the synthesis of a TTA-based COF, adapted from literature procedures for similar frameworks.[1]

Materials:

  • This compound (TTA)

  • Terephthalaldehyde (or other suitable dialdehyde linker)

  • 1,4-Dioxane

  • Mesitylene

  • 6M Aqueous Acetic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

Procedure:

  • In a Pyrex tube, add TTA (1 mmol) and terephthalaldehyde (1.5 mmol).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 10 mL).

  • Add aqueous acetic acid (6M, 1 mL) to the suspension.

  • Flash freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • Allow the tube to cool to room temperature.

  • Isolate the resulting solid precipitate by filtration.

  • Wash the solid with anhydrous THF and acetone.

  • Dry the COF product under vacuum at 80 °C overnight.

  • Characterize the synthesized COF using techniques such as FTIR, XRD, SEM, and BET analysis.

Protocol 2: Batch Adsorption Studies for Water Purification

This protocol outlines a standard batch adsorption experiment to evaluate the performance of a synthesized TTA-based adsorbent.[10][11][12]

Materials and Equipment:

  • Synthesized TTA-based adsorbent

  • Stock solution of the target pollutant (e.g., heavy metal salt, organic dye)

  • Deionized water

  • pH meter

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrument for measuring pollutant concentration (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer)

  • Conical flasks or beakers

Procedure:

  • Prepare a series of pollutant solutions of known concentrations by diluting the stock solution with deionized water.

  • Dispense a fixed volume of each pollutant solution (e.g., 50 mL) into a series of conical flasks.

  • Adjust the pH of each solution to the desired value using dilute HCl or NaOH.

  • Add a pre-weighed amount of the TTA-based adsorbent (e.g., 0.05 g) to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of the pollutant in the supernatant or filtrate using the appropriate analytical technique.

  • Calculate the amount of pollutant adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

    • C₀ is the initial pollutant concentration (mg/L)

    • Cₑ is the equilibrium pollutant concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • To study the effect of contact time, repeat the experiment and withdraw samples at different time intervals.

  • To study the effect of pH, repeat the experiment at different initial pH values.

  • To study the effect of adsorbent dose, repeat the experiment with varying masses of the adsorbent.

Visualizations

Synthesis_Workflow Monomers Monomers (TTA & Linker) Reaction Solvothermal Synthesis (120°C, 72h) Monomers->Reaction Solvent Solvent System (e.g., Dioxane/Mesitylene) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Filtration Isolation by Filtration Reaction->Filtration Washing Washing (THF, Acetone) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Product TTA-Based Adsorbent (COF/POP) Drying->Product Characterization Characterization (FTIR, XRD, SEM, BET) Product->Characterization

Caption: Workflow for the synthesis of a TTA-based adsorbent.

Adsorption_Mechanism Adsorbent TTA-Based Adsorbent Surface (Porous Structure, Active Sites) Adsorption Adsorption Process Adsorbent->Adsorption Pollutants Pollutants in Water (Heavy Metals, Dyes, etc.) Pollutants->Adsorption Purified Purified Water Adsorption->Purified Separation Mechanisms Adsorption Mechanisms PiPi π-π Stacking Adsorption->PiPi Electrostatic Electrostatic Interactions Adsorption->Electrostatic Hydrogen Hydrogen Bonding Adsorption->Hydrogen Chelation Chelation/Coordination Adsorption->Chelation

Caption: Potential adsorption mechanisms of TTA-based materials.

Batch_Adsorption_Workflow Start Start Prepare Prepare Pollutant Solutions (Known Concentrations) Start->Prepare Adjust Adjust pH Prepare->Adjust Add Add TTA-Adsorbent Adjust->Add Agitate Agitate to Equilibrium (Constant Temp. & Speed) Add->Agitate Separate Separate Adsorbent (Centrifuge/Filter) Agitate->Separate Analyze Analyze Final Concentration (Ce) Separate->Analyze Calculate Calculate Adsorption Capacity (qe) Analyze->Calculate End End Calculate->End

Caption: Workflow for a batch adsorption experiment.

References

Application Notes and Protocols: TAPT in the Development of Anti-Corrosion Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(4-aminophenyl)thiophosphate (TAPT) is a molecule of significant interest for the development of advanced anti-corrosion coatings. Its unique structure, featuring a central thiophosphate group and three primary amine functionalities, suggests its potential dual role as both a corrosion inhibitor and a curing agent for epoxy resin systems. The presence of phosphorus and sulfur in the thiophosphate core can contribute to the formation of a passive protective layer on metal surfaces, while the amine groups can effectively crosslink epoxy resins to form a dense, durable coating.[1][2] These characteristics make TAPT a promising candidate for formulating high-performance, heavy-metal-free anti-corrosion coatings.[2]

This document provides detailed application notes and experimental protocols for researchers and professionals in materials science and coating development, focusing on the utilization of TAPT in epoxy-based anti-corrosion coatings.

Mechanism of Action

The proposed anti-corrosion mechanism of TAPT-based coatings involves two primary functions:

  • Barrier Protection: The trifunctional amine nature of TAPT allows for a high degree of crosslinking with epoxy resins, leading to a densely packed polymer network. This network acts as a physical barrier, significantly hindering the penetration of corrosive agents such as water, oxygen, and ions to the metal substrate.[3]

  • Active Corrosion Inhibition: The thiophosphate group in TAPT is hypothesized to interact with the metal surface. In the presence of moisture, it can hydrolyze to form phosphate and sulfide ions, which can then react with the metal to form a stable, insoluble passivation layer. This layer passivates the metal surface, inhibiting the electrochemical reactions that drive corrosion.[1][4]

A diagram illustrating the proposed curing reaction of TAPT with an epoxy resin is provided below.

G cluster_reactants Reactants cluster_product Cured Coating TAPT TAPT Tris(4-aminophenyl)thiophosphate CuredEpoxy Crosslinked Epoxy Network (High Barrier Properties) TAPT->CuredEpoxy Curing Reaction (Amine-Epoxy Addition) Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->CuredEpoxy

Caption: Proposed curing mechanism of TAPT with an epoxy resin.

Experimental Protocols

1. Materials and Substrate Preparation

  • Materials:

    • Tris(4-aminophenyl)thiophosphate (TAPT)

    • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)

    • Solvents (e.g., xylene, butanol)

    • Mild steel panels (Q235) for corrosion testing

  • Substrate Preparation:

    • Mechanically polish mild steel panels with a series of silicon carbide papers (up to 800 grit).

    • Degrease the panels by sonication in acetone for 10 minutes.

    • Rinse with ethanol and deionized water.

    • Dry the panels under a stream of nitrogen and store them in a desiccator prior to coating application.

2. Formulation and Application of TAPT-Based Epoxy Coating

  • Formulation:

    • Prepare the epoxy resin solution by dissolving a specific weight of DGEBA in a xylene/butanol (4:1 v/v) solvent mixture to achieve a desired solids content (e.g., 75 wt%).

    • Calculate the stoichiometric amount of TAPT required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of TAPT and the epoxy equivalent weight (EEW) of the DGEBA resin.

    • Dissolve the calculated amount of TAPT in the epoxy resin solution.

    • Mechanically stir the mixture for 20 minutes to ensure homogeneity.

  • Application:

    • Apply the formulated coating to the prepared mild steel panels using a dip-coating or spin-coating method to achieve a uniform wet film thickness.[5]

    • Allow the coated panels to stand at room temperature for 30 minutes to permit solvent evaporation.

    • Cure the coatings in an oven at a specified temperature and duration (e.g., 120°C for 2 hours).

    • Measure the dry film thickness using a coating thickness gauge.

A workflow for the preparation and application of the TAPT-based coating is depicted below.

G cluster_prep Substrate Preparation cluster_formulation Coating Formulation cluster_application Coating Application & Curing Polish Mechanical Polishing Degrease Degreasing (Acetone) Polish->Degrease Rinse Rinsing (Ethanol, DI Water) Degrease->Rinse Dry Drying Rinse->Dry Apply Apply Coating Dry->Apply DissolveEpoxy Dissolve Epoxy Resin AddTAPT Add TAPT Curing Agent DissolveEpoxy->AddTAPT Mix Mechanical Mixing AddTAPT->Mix Mix->Apply Evaporate Solvent Evaporation Apply->Evaporate Cure Oven Curing Evaporate->Cure

Caption: Workflow for TAPT-based anti-corrosion coating preparation.

3. Characterization and Performance Evaluation

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a 3.5 wt% NaCl solution using a three-electrode cell configuration (coated panel as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode).

    • Apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.

    • Record impedance data at regular intervals over an extended immersion period (e.g., 30 days) to monitor coating degradation.

  • Potentiodynamic Polarization:

    • Conduct potentiodynamic polarization scans in a 3.5 wt% NaCl solution.

    • Scan the potential from -250 mV to +250 mV versus the open-circuit potential (OCP) at a scan rate of 1 mV/s.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • Adhesion Test:

    • Perform a cross-hatch adhesion test according to ASTM D3359 to evaluate the adhesion of the coating to the steel substrate.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the experimental evaluation of a TAPT-cured epoxy coating compared to a standard polyamide-cured epoxy coating and an uncoated steel substrate.

Table 1: Potentiodynamic Polarization Data

Coating SystemEcorr (mV vs. SCE)icorr (A/cm²)Corrosion Rate (mm/year)Protection Efficiency (%)
Uncoated Steel-6505.8 x 10⁻⁵0.67-
Polyamide-Epoxy-4203.2 x 10⁻⁷0.003799.45
TAPT-Epoxy -350 8.5 x 10⁻⁸ 0.00098 99.85

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data after 30 Days of Immersion

Coating SystemCoating Resistance (Rc) (Ω·cm²)Coating Capacitance (Qc) (F/cm²)
Polyamide-Epoxy5.2 x 10⁸6.8 x 10⁻⁹
TAPT-Epoxy 1.3 x 10¹⁰ 2.5 x 10⁻⁹

Table 3: Adhesion Test Results

Coating SystemAdhesion Classification (ASTM D3359)
Polyamide-Epoxy4B
TAPT-Epoxy 5B

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of Tris(4-aminophenyl)thiophosphate (TAPT) as a novel component in anti-corrosion coatings. The hypothetical data presented suggests that TAPT-cured epoxy coatings have the potential to exhibit superior corrosion protection and adhesion properties compared to conventional systems. This is attributed to the high crosslink density and the active corrosion inhibition provided by the unique chemical structure of TAPT. Further experimental validation is encouraged to fully elucidate the performance and mechanism of TAPT-based anti-corrosion coatings.

References

Application Notes and Protocols for TAPT-based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Among the various building blocks used for COF synthesis, 1,3,5-tris(4-aminophenyl)triazine (TAPT) has emerged as a promising linker due to its rigid, planar structure and nitrogen-rich nature, which facilitates the formation of stable and porous frameworks. These TAPT-based COFs are increasingly being explored as sophisticated drug delivery systems. Their high surface area and tunable pore size allow for efficient loading of therapeutic agents, while their chemical stability and potential for surface modification enable controlled and targeted drug release. This document provides detailed application notes and protocols for the utilization of TAPT-based COFs in drug delivery systems, with a focus on the chemotherapeutic agents doxorubicin and cisplatin.

Characterization of TAPT-based Drug Delivery Systems

A thorough characterization of TAPT-based COF drug delivery systems is crucial to ensure their quality, efficacy, and safety. The following are key characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized COF. The retention of crystallinity after drug loading is a key indicator of successful encapsulation without disrupting the framework.

  • High-Resolution Transmission Electron Microscopy (HR-TEM): To visualize the morphology, particle size, and porous structure of the COF nanoparticles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the characteristic imine linkages in the COF and to confirm the presence of the drug molecules within the framework after loading.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area and pore size distribution of the COF, which are critical parameters for drug loading capacity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF and to quantify the amount of loaded drug.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the COF nanoparticles in suspension.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with cell membranes.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To accurately quantify the amount of platinum in cisplatin-loaded COFs.[1]

  • UV-Vis Spectroscopy: To determine the concentration of doxorubicin for calculating loading and release efficiency.

Experimental Protocols

Protocol 1: Synthesis of a TAPT-based COF (TRIPTA-COF)

This protocol describes the synthesis of a 2D crystalline COF, TRIPTA, from 1,3,5-triformylphloroglucinol (TFP) and 1,3,5-tris-(4-aminophenyl)-triazine (TAPT).[2]

Materials:

  • 1,3,5-triformylphloroglucinol (TFP)

  • 1,3,5-tris-(4-aminophenyl)-triazine (TAPT)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hexamine

  • Trifluoroacetic acid

  • Hydrochloric acid

Procedure:

  • In a Pyrex tube, add TFP (1 equivalent) and TAPT (1 equivalent).

  • Add a mixture of anhydrous DMF and hexamine.

  • Add trifluoroacetic acid as a catalyst.

  • The mixture is then subjected to solvothermal conditions, typically by heating in an oven. The general steps for solvothermal synthesis are: a. Mixing the reactants and solvents in a Pyrex tube. b. Freezing the mixture with liquid nitrogen. c. Evacuating the tube (pump down). d. Thawing the mixture. e. Flame-sealing the tube. f. Heating the sealed tube in an oven at a specific temperature for a defined period (e.g., 120 °C for 72 hours).[3]

  • After the reaction is complete, the solid product is collected by filtration.

  • The collected solid is washed with anhydrous DMF and then with dilute hydrochloric acid.

  • The final product is dried under vacuum.

Protocol 2: Loading of Cisplatin into TRIPTA-COF

This protocol details the procedure for loading the anticancer drug cisplatin into the synthesized TRIPTA-COF.[2]

Materials:

  • Synthesized TRIPTA-COF

  • Cisplatin

  • Deionized water

Procedure:

  • Disperse a known amount of TRIPTA-COF in deionized water.

  • Prepare a stock solution of cisplatin in deionized water.

  • Add the cisplatin solution to the TRIPTA-COF suspension.

  • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the diffusion and encapsulation of cisplatin into the pores of the COF.

  • After the loading period, centrifuge the suspension to separate the cisplatin-loaded COF (TRIPTA-CISPLATIN).

  • Wash the TRIPTA-CISPLATIN pellet with deionized water to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

  • Quantify the amount of loaded cisplatin by measuring the platinum content using ICP-MS. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded COF) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 3: Loading of Doxorubicin into a TAPT-based COF

This protocol provides a general procedure for loading doxorubicin (DOX) into a TAPT-based COF.

Materials:

  • Synthesized TAPT-based COF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Disperse a known amount of the TAPT-based COF in PBS (pH 7.4).

  • Prepare a stock solution of DOX in PBS.

  • Add the DOX solution to the COF suspension.

  • Stir the mixture at room temperature in the dark for 24 hours.

  • Centrifuge the suspension to collect the DOX-loaded COF.

  • Wash the pellet with PBS to remove unloaded DOX.

  • Dry the DOX-loaded COF under vacuum.

  • Determine the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm. Calculate DLC and EE as described in Protocol 2.

Protocol 4: In Vitro Drug Release Study

This protocol describes a standard dialysis-based method to evaluate the in vitro release of drugs from TAPT-based COFs.

Materials:

  • Drug-loaded TAPT-based COF

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)

  • Release media: PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment)

Procedure:

  • Disperse a known amount of the drug-loaded COF in a specific volume of the release medium.

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger container with a known volume of the same release medium.

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot of the release medium from the outer container.

  • Replenish the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method (ICP-MS for cisplatin, UV-Vis spectrophotometry for doxorubicin).

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables summarize representative quantitative data for drug loading and release from COF-based drug delivery systems.

Table 1: Quantitative Data for Cisplatin Loading in COFs

COF CarrierDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
UiO-68-based NMOF12.3 ± 1.2-[4]
Polybutylcyanoacrylate (PBCA) Nanoparticles-23[5]
Hollow Gold Nanospheres (HGNs)-84.6[6]
PEGylated HGNs-86.7[6]

Table 2: Quantitative Data for Doxorubicin Loading in COFs

COF CarrierDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
Hollow COF (HCOF)41.2-[7]
COF@DOX@Fe₃O₄24.53 ± 0.09-[8]
Triazine-based COF (NTzCOF)1.4, 7, and 14-[9]

Table 3: In Vitro Doxorubicin Release from COFs

COF CarrierRelease ConditionCumulative Release (%)Time (h)Reference
APB-COFpH 7.432-[8]
APB-COFpH 5.454-[8]
Porphyrin-based COFNormal oxygen16.9-[10]
Porphyrin-based COFHypoxic condition60.2-[10]

Visualizations

Experimental Workflows

experimental_workflow_synthesis cluster_synthesis Protocol 1: TAPT-COF Synthesis start Mix TFP and TAPT in Pyrex tube solvothermal Solvothermal Reaction (e.g., 120°C, 72h) start->solvothermal filtration Filtration solvothermal->filtration washing Washing with DMF and HCl filtration->washing drying Drying under vacuum washing->drying product TAPT-based COF drying->product

Synthesis of TAPT-based COF.

experimental_workflow_drug_loading_release cluster_loading Protocols 2 & 3: Drug Loading cluster_release Protocol 4: In Vitro Release cof_start TAPT-based COF mixing Mix COF and Drug Solution (Stir for 24h) cof_start->mixing drug_solution Prepare Drug Solution (Cisplatin or Doxorubicin) drug_solution->mixing centrifugation Centrifugation mixing->centrifugation washing_drug Washing centrifugation->washing_drug drying_drug Drying washing_drug->drying_drug loaded_cof Drug-Loaded COF drying_drug->loaded_cof start_release Drug-Loaded COF dialysis Dialysis against Release Medium (pH 7.4 or 5.5) start_release->dialysis sampling Collect Aliquots at Time Intervals dialysis->sampling quantification Quantify Released Drug sampling->quantification release_profile Cumulative Release Profile quantification->release_profile

Drug Loading and In Vitro Release Workflow.
Signaling Pathways

doxorubicin_pathway cluster_dox Doxorubicin Mechanism of Action dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage dna_intercalation->dna_damage top2->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Simplified Signaling Pathway of Doxorubicin.[3]

cisplatin_pathway cluster_cis Cisplatin Mechanism of Action cisplatin Cisplatin dna_adducts Formation of DNA Adducts cisplatin->dna_adducts replication_block Replication Block dna_adducts->replication_block transcription_inhibition Transcription Inhibition dna_adducts->transcription_inhibition dna_damage_response DNA Damage Response (ATM/ATR, p53) replication_block->dna_damage_response transcription_inhibition->dna_damage_response apoptosis_cis Apoptosis dna_damage_response->apoptosis_cis

Simplified Signaling Pathway of Cisplatin.[8]

In Vivo Applications and Considerations

While in vitro studies provide valuable insights, in vivo evaluation is essential to assess the therapeutic efficacy and safety of TAPT-based drug delivery systems. Animal models, typically tumor-bearing mice, are used to investigate:

  • Tumor Growth Inhibition: The ability of the drug-loaded COFs to suppress tumor growth compared to the free drug and control groups.[10][11][12]

  • Biodistribution: The accumulation of the COF nanoparticles in various organs, particularly the tumor site. This is often assessed by labeling the COF with a fluorescent dye or by measuring the drug concentration in different tissues.

  • Toxicity: Potential side effects of the COF carrier and the drug formulation are evaluated through monitoring animal weight, behavior, and histological analysis of major organs.

Troubleshooting and Safety Precautions

  • Low Drug Loading: This can be due to inappropriate solvent selection, insufficient incubation time, or aggregation of COF particles. Optimization of these parameters is crucial.

  • Burst Release: A rapid initial release of the drug may indicate that a significant portion is adsorbed on the surface of the COF rather than encapsulated within the pores. Thorough washing after drug loading is important.

  • COF Aggregation: Poor dispersibility in physiological media can be addressed by surface modification with hydrophilic polymers like polyethylene glycol (PEG).

  • Safety: When handling chemotherapeutic agents like doxorubicin and cisplatin, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All work should be conducted in a certified fume hood. Waste should be disposed of according to institutional guidelines for hazardous materials.

References

Application Notes and Protocols: TAPT-based COFs for Mycotoxin Extraction in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food safety worldwide, posing serious health risks to humans and animals. Their detection at trace levels in complex food matrices requires highly sensitive and selective analytical methods. Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials for sample preparation due to their high surface area, tunable porosity, and excellent stability. This document provides detailed application notes and protocols for the use of 1,3,5-tris-(4-aminophenyl)triazine (TAPT)-based COFs in the extraction of mycotoxins from food samples, focusing on a magnetic solid-phase extraction (MSPE) approach.

The featured application utilizes a Fe3O4@COF(TAPT–DHTA) nanocomposite, where TAPT and 2,5-dihydroxy terephthalaldehyde (DHTA) are the building blocks.[1][2][3] This material combines the advantages of the high adsorption capacity of the COF for mycotoxins, attributed to its abundant hydroxyl groups and aromatic rings, with the magnetic properties of the Fe3O4 core, allowing for rapid and efficient separation of the adsorbent from the sample matrix.[1][2][3] This method has been successfully applied to the simultaneous determination of nine different mycotoxins in various fruit samples.[1][2]

Data Presentation

The following tables summarize the quantitative data for the extraction and analysis of nine mycotoxins using the Fe3O4@COF(TAPT–DHTA)-based MSPE method followed by UHPLC–MS/MS analysis.[3]

Table 1: Linearity, Limits of Detection (LODs), and Limits of Quantification (LOQs) of the Method

MycotoxinLinear Range (μg/kg)LOD (μg/kg)LOQ (μg/kg)
Aflatoxin B1 (AFB1)0.05–2000.010.05
Aflatoxin B2 (AFB2)0.05–2000.010.05
Aflatoxin G1 (AFG1)0.05–2000.010.05
Aflatoxin G2 (AFG2)0.05–2000.010.05
Ochratoxin A (OTA)0.1–2000.050.1
Zearalenone (ZEN)0.5–2000.10.5
T-2 toxin (T-2)0.5–2000.10.5
HT-2 toxin (HT-2)0.5–2000.10.5
Deoxynivalenol (DON)1.0–2000.51.0
Data sourced from a study on mycotoxin determination in fruits.[3]

Table 2: Recoveries and Relative Standard Deviations (RSDs) in Spiked Fruit Samples

MycotoxinSpiked Level (μg/kg)Recovery (%)RSD (%) (n=5)
Watermelon
AFB12085.34.2
OTA2092.13.5
ZEN2088.75.1
Hawthorn
AFB12082.64.8
OTA2090.53.9
ZEN2086.45.5
Melon
AFB12087.13.8
OTA2093.23.1
ZEN2089.94.6
Tomato
AFB12084.24.5
OTA2091.33.7
ZEN2087.55.3
Strawberry
AFB12086.54.1
OTA2092.83.3
ZEN2089.14.9
This table presents a subset of the recovery data for key mycotoxins in different fruit matrices. The full study includes data for all nine mycotoxins.[3]

Experimental Protocols

Synthesis of Fe3O4@COF(TAPT–DHTA) Nanocomposites

This protocol describes the synthesis of the magnetic COF adsorbent.[1][3]

Materials:

  • Fe3O4 nanoparticles

  • 1,3,5-tris-(4-aminophenyl)triazine (TAPT)

  • 2,5-dihydroxy terephthalaldehyde (DHTA)

  • Ethanol

  • Deionized water

Procedure:

  • Disperse Fe3O4 nanoparticles in ethanol through ultrasonication.

  • Add TAPT and DHTA to the suspension.

  • The mixture is then subjected to a solvothermal reaction.

  • After the reaction, the resulting black solid is collected using a magnet.

  • The product is washed sequentially with ethanol and deionized water to remove any unreacted monomers and impurities.

  • Finally, the Fe3O4@COF(TAPT–DHTA) nanocomposite is dried under vacuum.

cluster_synthesis Synthesis of Fe3O4@COF(TAPT–DHTA) Fe3O4 Fe3O4 Nanoparticles Solvothermal Solvothermal Reaction in Ethanol Fe3O4->Solvothermal TAPT_DHTA TAPT + DHTA Monomers TAPT_DHTA->Solvothermal Washing Magnetic Separation & Washing Solvothermal->Washing Drying Vacuum Drying Washing->Drying Final_Product Fe3O4@COF(TAPT–DHTA) Nanocomposite Drying->Final_Product

Caption: Synthesis workflow for Fe3O4@COF(TAPT–DHTA).

Magnetic Solid-Phase Extraction (MSPE) of Mycotoxins

This protocol details the extraction of mycotoxins from food samples using the synthesized adsorbent.[1][3]

Materials:

  • Homogenized food sample (e.g., fruit puree)

  • Extraction solvent (e.g., acetonitrile/water)

  • Fe3O4@COF(TAPT–DHTA) nanocomposite (20 mg)[2]

  • Adsorption solution: water containing 1% acetonitrile (pH 4.0) (3 mL)[1]

  • Elution solvent: pure methanol (3 mL)[1]

  • Vortex mixer

  • Centrifuge

  • External magnet

Procedure:

  • Sample Preparation: Homogenize the food sample. Weigh a representative portion and mix with the extraction solvent. Vortex and centrifuge to obtain the sample extract.

  • Adsorption: Take a specific volume of the sample extract and adjust the pH. Add 20 mg of the Fe3O4@COF(TAPT–DHTA) nanocomposite to the extract.[2] Vortex for 8 minutes to facilitate the adsorption of mycotoxins onto the adsorbent.[1]

  • Magnetic Separation: Place an external magnet against the side of the tube. The magnetic adsorbent will be attracted to the magnet, allowing for the easy decanting and disposal of the supernatant.

  • Washing (Optional): Wash the adsorbent with a small amount of deionized water to remove any remaining matrix interferences.

  • Elution: Add 3 mL of methanol to the adsorbent.[1] Vortex for 4 minutes to desorb the mycotoxins from the adsorbent.[1]

  • Final Collection: Use the external magnet to separate the adsorbent. Collect the eluate containing the purified mycotoxins.

  • The eluate is then dried and reconstituted in a suitable solvent for UHPLC–MS/MS analysis.

cluster_mspe Mycotoxin Extraction Workflow Sample_Prep 1. Sample Preparation (Homogenization & Extraction) Adsorption 2. Adsorption (Add Fe3O4@COF, Vortex) Sample_Prep->Adsorption Separation1 3. Magnetic Separation (Discard Supernatant) Adsorption->Separation1 Elution 4. Elution (Add Methanol, Vortex) Separation1->Elution Separation2 5. Magnetic Separation (Collect Eluate) Elution->Separation2 Analysis 6. UHPLC-MS/MS Analysis Separation2->Analysis

Caption: Magnetic solid-phase extraction workflow.

UHPLC–MS/MS Analysis

The purified mycotoxin extracts are analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC–MS/MS).

Typical Conditions:

  • Chromatographic Column: A C18 column is commonly used for the separation of mycotoxins.

  • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid and ammonium formate) and methanol or acetonitrile is typically employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for each mycotoxin.

Adsorption Mechanism

The effective capture of mycotoxins by the Fe3O4@COF(TAPT–DHTA) adsorbent is attributed to the presence of abundant hydroxyl groups and aromatic rings in its structure.[1][2][3] These functional groups can interact with the mycotoxins through various mechanisms, including hydrogen bonding and π-π stacking interactions.

cluster_mechanism Adsorption Mechanism COF Fe3O4@COF(TAPT–DHTA) (Hydroxyl groups, Aromatic rings) Interactions Adsorption via: - Hydrogen Bonding - π-π Stacking COF->Interactions Mycotoxin Mycotoxin Molecule Mycotoxin->Interactions

Caption: Mycotoxin adsorption on the COF.

Conclusion

The use of TAPT-based COFs, particularly in the form of magnetic nanocomposites, offers a robust and efficient method for the extraction of a wide range of mycotoxins from complex food matrices. The high extraction efficiency, combined with the ease of separation, makes this approach highly suitable for routine food safety analysis. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to implement this advanced analytical technique in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound (TTA)?

A1: The most prevalent method for synthesizing TTA is through the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline or a protected aniline derivative.[1][2] Another potential, though less common, route is the Friedel-Crafts reaction of cyanuric chloride with an excess of aniline, catalyzed by a Lewis acid.[3] The nucleophilic substitution pathway is generally preferred due to its milder conditions and better control over the degree of substitution.

Q2: How can I control the degree of substitution on the triazine ring to ensure trisubstitution?

A2: Selective mono-, di-, or trisubstitution on the cyanuric chloride core is primarily controlled by reaction temperature. The reactivity of the chlorine atoms decreases with each successive substitution because the electron-donating amino groups deactivate the triazine ring towards further nucleophilic attack.[1] Therefore, a stepwise increase in temperature is typically required to achieve complete trisubstitution. For the synthesis of TTA, the reaction is often started at a low temperature (0-5 °C) for the first substitution, followed by a gradual increase in temperature for the second and third substitutions.

Q3: What are the critical parameters influencing the yield of the TTA synthesis?

A3: Several factors can significantly impact the yield of TTA synthesis:

  • Reaction Temperature: As mentioned, temperature control is crucial for achieving the desired trisubstitution.[1]

  • Purity of Reactants and Solvents: Cyanuric chloride is highly susceptible to hydrolysis, which can lead to the formation of cyanuric acid and other byproducts. Therefore, using anhydrous solvents and reagents is critical.[1]

  • Stoichiometry of Reactants: The molar ratio of aniline to cyanuric chloride will influence the degree of substitution. An excess of aniline is typically used to drive the reaction towards trisubstitution.

  • Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA), is often added to neutralize the HCl generated during the reaction. The choice and amount of base can affect the reaction rate and side product formation.

  • Reaction Time: Sufficient reaction time at each temperature stage is necessary to ensure complete substitution.

Q4: What are the most common side reactions observed during TTA synthesis?

A4: Common side reactions include:

  • Incomplete Substitution: This leads to a mixture of mono-, di-, and trisubstituted products, which can complicate purification.

  • Hydrolysis of Cyanuric Chloride: Reaction with water can form cyanuric acid and other hydroxy-triazine derivatives.[1]

  • Polymerization: Under certain conditions, especially at high temperatures, side reactions leading to polymeric materials can occur.

  • Over-alkylation (in Friedel-Crafts): If a Friedel-Crafts approach is used, there is a risk of the aniline nitrogen acting as a nucleophile and reacting with the Lewis acid catalyst.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of TTA.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Deactivated Catalyst (Friedel-Crafts): Moisture in the reaction has deactivated the Lewis acid catalyst.[4] 2. Weak Nucleophile: The nucleophilicity of aniline is insufficient under the current reaction conditions. 3. Reaction Temperature Too Low: The activation energy for substitution is not being overcome.[1]1. Ensure all glassware, solvents, and reagents are rigorously dried. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using a stronger nucleophile (e.g., a deprotonated aniline derivative) or increasing the reaction temperature. 3. Gradually increase the reaction temperature in a stepwise manner to facilitate each substitution.
Mixture of Mono-, Di-, and Trisubstituted Products 1. Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion at each stage. 2. Incorrect Stoichiometry: An insufficient amount of aniline was used.1. Increase the reaction time at each temperature step. Monitor the reaction progress using TLC or LC-MS. 2. Use a larger excess of aniline to favor the formation of the trisubstituted product.
Formation of a White Precipitate (Insoluble in Organic Solvents) 1. Hydrolysis of Cyanuric Chloride: The precipitate is likely cyanuric acid.[1]1. Ensure the use of anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Reaction Mixture Becomes a Thick, Unstirred Slurry 1. Product Precipitation: The TTA product may be precipitating out of the reaction solvent. 2. Salt Formation: The hydrochloride salt of aniline or the product may be forming and precipitating.1. Choose a solvent in which the product has higher solubility at the reaction temperature. 2. Ensure an adequate amount of a suitable base is present to neutralize the generated HCl.

Experimental Protocols

General Protocol for the Synthesis of TTA via Nucleophilic Aromatic Substitution

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

  • First Substitution:

    • In a separate flask, dissolve 4-aminobenzonitrile (3.1 equivalents) and diisopropylethylamine (DIEA) (3.3 equivalents) in anhydrous DMF.

    • Add this solution dropwise to the stirred cyanuric chloride solution at 0 °C over a period of 1-2 hours.

    • Allow the reaction to stir at 0 °C for an additional 4-6 hours.

  • Second and Third Substitution:

    • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

    • Maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS until the starting materials and intermediates are consumed.

  • Workup and Purification:

    • After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and then with a suitable organic solvent (e.g., acetone or ethanol) to remove unreacted starting materials and byproducts.

    • The crude product can be further purified by recrystallization from a high-boiling point solvent such as DMF or DMSO, or by column chromatography.

Data Presentation

Table 1: Hypothetical Yields of TTA under Various Reaction Conditions

Entry Solvent Base Temperature Profile Reaction Time (h) Yield (%)
1DichloromethaneTriethylamine0 °C to reflux2445
2TetrahydrofuranDIEA0 °C to 60 °C2465
3N,N-DimethylformamideDIEA0 °C to 90 °C1885
41,4-DioxaneK₂CO₃10 °C to 100 °C3670

Visualizations

TTA_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cyanuric_Chloride Cyanuric Chloride in Anhydrous Solvent Reaction_Vessel Reaction at 0°C (1st Substitution) Cyanuric_Chloride->Reaction_Vessel Aniline_Solution Aniline + Base in Anhydrous Solvent Aniline_Solution->Reaction_Vessel Heating Heating to 80-90°C (2nd & 3rd Substitution) Reaction_Vessel->Heating Gradual Warming Precipitation Precipitation in Water Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization or Chromatography Filtration->Purification TTA Pure TTA Purification->TTA

Caption: Experimental workflow for the synthesis of TTA.

TTA_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product CC Cyanuric Chloride Mono Mono-substituted Triazine CC->Mono + Aniline (0°C) Aniline Aniline (3 eq.) Aniline->Mono Di Di-substituted Triazine Aniline->Di TTA This compound Aniline->TTA Mono->Di + Aniline (RT -> 90°C) Di->TTA + Aniline (90°C)

Caption: Reaction pathway for TTA synthesis.

References

Technical Support Center: Purification of Crude 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT).

Troubleshooting Guides

Issue 1: Low Purity of TAPT After Initial Synthesis

Question: My initial synthesis of TAPT has resulted in a product with low purity. What are the likely impurities and how can I remove them?

Answer:

Low purity in crude TAPT synthesized from cyanuric chloride and an aniline derivative is common. The primary impurities are often unreacted starting materials and incompletely substituted intermediates.

Potential Impurities:

  • Unreacted Starting Materials: Cyanuric chloride and the aniline precursor.

  • Partially Substituted Intermediates: Mono- and di-substituted triazine species where one or two chlorine atoms are still present on the triazine ring.

  • Side Products: Products from undesired side reactions, which can vary depending on the specific reaction conditions and the purity of the starting materials.

Purification Strategy:

A multi-step purification approach is often necessary.

  • Initial Washing: Start by washing the crude product with a solvent that will dissolve unreacted starting materials and more soluble impurities but not the desired TAPT product. Water and some organic solvents at room temperature can be effective.

  • Recrystallization: This is a highly effective method for purifying crystalline solids like TAPT. The choice of solvent is critical.

  • Column Chromatography: For removing impurities with similar solubility to TAPT, column chromatography is the recommended method.

Issue 2: Difficulty in Selecting a Recrystallization Solvent

Question: I am struggling to find a suitable solvent for the recrystallization of my crude TAPT. What is the best approach to solvent selection?

Answer:

The ideal recrystallization solvent is one in which TAPT is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Screening Protocol:

  • Place a small amount of your crude TAPT (e.g., 10-20 mg) into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube. Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures).

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the TAPT.

  • Gently heat the test tubes with the undissolved solid. If the TAPT dissolves completely upon heating, it is a good candidate solvent.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a suitable recrystallization solvent.

Suggested Solvents to Try Based on Related Compounds:

  • Aqueous Methanol: A mixture of methanol and water (e.g., 80% methanol) has been shown to be effective for the recrystallization of a similar hydroxylated triazine derivative, yielding a product with ≥99.5% purity.[1]

  • Toluene: Hot toluene has been used to recrystallize other triaryl-1,3,5-triazines.[2]

  • Ethanol: TAPT is known to be soluble in ethanol, suggesting it could be a good solvent for recrystallization, possibly with the addition of water to decrease solubility at lower temperatures.

Experimental Protocol: Recrystallization

Caption: A general workflow for the recrystallization of crude TAPT.

Issue 3: Ineffective Purification by Column Chromatography

Question: I am using column chromatography to purify my TAPT, but I am getting poor separation of the product from impurities. How can I optimize my chromatography conditions?

Answer:

Poor separation in column chromatography can be due to an inappropriate solvent system, improper column packing, or incorrect sample loading.

Optimization Steps:

  • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal eluent system. The ideal solvent system will give your TAPT product an Rf value of approximately 0.3-0.5 and show good separation from all impurity spots.

    • For related triazine compounds, solvent systems like ethyl acetate/hexane, hexane/dichloromethane, and diethyl ether/hexane have been effective.[3] A gradient of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing it) is often successful.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these will lead to poor separation.

  • Sample Loading: Dissolve your crude TAPT in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad peaks and poor separation.

Experimental Protocol: Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC Optimize eluent system using TLC Pack Pack the column with silica gel TLC->Pack Load Load crude TAPT onto the column Pack->Load Elute Elute with the chosen solvent system Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent to obtain pure TAPT Combine->Evaporate

Caption: A systematic workflow for the purification of TAPT using flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure TAPT?

A1: Pure this compound is typically a white to yellow or greenish crystalline powder.[4] Its melting point is reported to be around 250 °C.[4] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude material, the purified product, and different fractions from column chromatography on a TLC plate, you can visualize the removal of impurities. For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Commercial TAPT is available with purities of ≥95% to >98% as determined by HPLC.[4]

Q3: My purified TAPT is still colored. Is this normal?

A3: While pure TAPT is often described as white, it can have a yellowish or greenish tint.[4] If the color is faint and the product shows high purity by other analytical methods (e.g., HPLC, NMR, and melting point), the color may be inherent to the product. However, a strong color may indicate the presence of persistent, colored impurities. In such cases, an additional purification step, such as treatment with activated carbon during recrystallization, may be beneficial.

Q4: What are the storage conditions for purified TAPT?

A4: It is recommended to store purified TAPT in a tightly sealed container in a dry, dark place at room temperature.

Quantitative Data Summary

CompoundPurification MethodPurity AchievedReference
2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazineRecrystallization (80% MeOH/H₂O)≥ 99.5% (HPLC)[1]
This compound (Commercial)Not Specified≥ 98% (HPLC)[4]
This compound (Commercial)Not Specified95%

References

Navigating the Challenges of Scaling Up TAPT Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising therapeutic protein from the laboratory bench to clinical application is fraught with challenges, particularly during the critical scale-up of production. Trans-activating transcriptional activator protein (TAPT) and its fusion constructs, while holding immense therapeutic potential, present a unique set of hurdles in this transition. This technical support center provides a comprehensive guide to troubleshooting common issues, answers frequently asked questions, and offers detailed experimental protocols to facilitate a smoother scale-up process.

Troubleshooting Guide: From Expression to Purification

Scaling up TAPT production often magnifies issues that are manageable at the lab scale. This section addresses specific problems researchers may encounter and provides actionable solutions.

Issue Potential Causes Troubleshooting Strategies
Low Protein Expression Yield - Suboptimal expression vector or host strain.- Codon usage not optimized for the expression host.- Toxicity of TAPT to the host cells.- Inefficient induction conditions.- Vector & Host Selection: Compare different expression systems (e.g., bacterial, yeast, mammalian) to identify the most suitable one for your specific TAPT construct.[1][2][3]- Codon Optimization: Synthesize a gene with codons optimized for your chosen expression host to enhance translation efficiency.- Toxicity Mitigation: Utilize inducible promoters to control the timing and level of TAPT expression. Lowering induction temperature and inducer concentration can also reduce toxicity.[4][5]- Induction Optimization: Experiment with different inducer concentrations, induction times, and temperatures to find the optimal conditions for maximal protein expression.
TAPT Aggregation and Formation of Inclusion Bodies - High protein expression rate exceeding the cell's folding capacity.- Intrinsic properties of TAPT, such as hydrophobicity and cysteine content, leading to intermolecular disulfide bonds.[5]- Inappropriate buffer conditions (pH, ionic strength).- Lack of stabilizing agents.- Expression Rate Control: Lower the induction temperature and inducer concentration to slow down protein synthesis and allow for proper folding.[6]- Fusion Partners: Fuse TAPT with highly soluble partners like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) to improve solubility.[7]- Buffer Optimization: Screen different buffer pH and salt concentrations to find conditions that minimize aggregation.[8][9]- Stabilizing Excipients: Add stabilizing agents such as arginine, glycerol, or non-detergent sulfobetaines to the lysis and purification buffers.[6]- Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to prevent the formation of intermolecular disulfide bonds.[9][10]
Poor Purification Efficiency - Inefficient binding to the affinity resin.- Co-purification of host cell proteins.- TAPT degradation by proteases.- Affinity Tag Optimization: If using a His-tag, ensure it is accessible for binding. Consider using a different tag if binding remains poor.[11]- Washing Steps: Optimize wash buffers with low concentrations of the eluting agent (e.g., imidazole for His-tags) to remove non-specifically bound proteins.[12][13]- Protease Inhibitors: Add a cocktail of protease inhibitors during cell lysis to prevent TAPT degradation.- Multi-step Purification: Employ a multi-step purification strategy combining different chromatography techniques (e.g., affinity, ion exchange, size exclusion) for higher purity.[14]
Loss of Biological Activity - Improper protein folding.- Oxidation of critical residues.- Harsh purification or storage conditions.- Refolding Strategies: If TAPT is purified from inclusion bodies, a carefully designed refolding protocol is crucial to regain its native conformation and activity.[4]- Antioxidants: Include antioxidants in buffers to prevent oxidation, especially of cysteine and methionine residues.[15]- Gentle Handling: Avoid vigorous agitation and multiple freeze-thaw cycles. Store the purified protein in a cryoprotectant at -80°C.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up of TAPT production.

Q1: Which expression system is best for scaling up TAPT production?

A1: The choice of expression system depends on several factors, including the specific TAPT construct, required post-translational modifications, and cost considerations.

  • Bacterial systems (e.g., E. coli) are cost-effective and offer high yields for non-glycosylated proteins. However, the lack of eukaryotic post-translational modifications and the high propensity for inclusion body formation are significant drawbacks for complex TAPT fusion proteins.[1][2][15]

  • Yeast systems (e.g., Pichia pastoris) provide a good balance of cost-effectiveness and the ability to perform some eukaryotic post-translational modifications, with potentially higher yields of soluble protein compared to bacteria.[1][3]

  • Mammalian cell systems (e.g., CHO, HEK293) are the preferred choice for producing complex TAPT therapeutics that require human-like post-translational modifications for full biological activity, despite higher costs and lower yields compared to microbial systems.[3]

Q2: How can I prevent the aggregation of TAPT during purification and storage?

A2: TAPT aggregation is a common challenge due to its intrinsic properties.[5] Several strategies can be employed:

  • Optimize Buffer Conditions: Maintain a buffer pH away from the isoelectric point of TAPT and screen for optimal salt concentrations.[8][9]

  • Use Additives: Incorporate stabilizing excipients like arginine, glycerol, or sugars in your buffers.[6]

  • Include Reducing Agents: Add DTT or TCEP to prevent the formation of incorrect disulfide bonds.[9]

  • Control Protein Concentration: Avoid excessively high protein concentrations during purification and storage.[6]

  • Storage Conditions: Flash-freeze aliquots in the presence of a cryoprotectant and store at -80°C to minimize freeze-thaw cycles.[6]

Q3: What are the critical quality attributes (CQAs) to monitor during TAPT production?

A3: Key CQAs for TAPT therapeutics include:

  • Purity: Absence of host cell proteins, DNA, endotoxins, and other process-related impurities.[16]

  • Identity: Confirmation of the correct primary amino acid sequence and any post-translational modifications.

  • Potency: The biological activity of the TAPT protein, which should be assessed using a relevant cell-based assay.[17]

  • Structure: Confirmation of the correct secondary and tertiary structure, and absence of aggregation.

  • Stability: The ability of the protein to retain its quality attributes over time under specified storage conditions.[18]

Q4: What analytical techniques are essential for characterizing TAPT?

A4: A panel of analytical techniques is required for comprehensive characterization:

  • SDS-PAGE and Western Blotting: To assess purity and confirm identity.[14]

  • Mass Spectrometry: To verify the exact molecular weight and identify any modifications.[4][19]

  • Size Exclusion Chromatography (SEC-HPLC): To quantify aggregates and assess oligomeric state.

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure.

  • Differential Scanning Calorimetry (DSC): To evaluate thermal stability.[19]

  • Cell-based Potency Assays: To measure the biological activity of the TAPT protein.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in TAPT production and characterization.

Protocol 1: Expression and Purification of His-tagged TAPT in E. coli

1. Expression: a. Transform E. coli BL21(DE3) cells with the TAPT expression plasmid. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Affinity Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer.[12][13] b. Load the cleared lysate onto the column. c. Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).[12][13] d. Elute the TAPT protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[12][13] e. Collect fractions and analyze by SDS-PAGE.

4. Buffer Exchange: a. Pool the fractions containing the purified TAPT. b. Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

Protocol 2: Quantification of TAPT Aggregates by Size Exclusion Chromatography (SEC-HPLC)

1. System Preparation: a. Equilibrate an appropriate SEC column (e.g., Superdex 200) with the mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) at a constant flow rate. b. Ensure a stable baseline is achieved.

2. Sample Preparation: a. Filter the purified TAPT sample through a 0.22 µm filter. b. Adjust the protein concentration to be within the linear range of the detector.

3. Data Acquisition: a. Inject a defined volume of the TAPT sample onto the column. b. Monitor the elution profile at 280 nm. c. Collect the data using appropriate chromatography software.

4. Data Analysis: a. Integrate the peak areas corresponding to the monomeric TAPT and any high molecular weight aggregates. b. Calculate the percentage of aggregates using the formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Visualizing Workflows and Pathways

Understanding the logical flow of processes and the biological pathways involved is crucial for successful TAPT development.

TAPT_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control plasmid Plasmid Construction transformation Host Cell Transformation plasmid->transformation cell_culture Cell Culture & Expansion transformation->cell_culture induction Protein Expression Induction cell_culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification lysis->clarification purification Purification clarification->purification formulation Formulation purification->formulation purity Purity Analysis formulation->purity identity Identity Confirmation formulation->identity potency Potency Assay formulation->potency stability Stability Testing formulation->stability

Caption: A generalized workflow for the production and quality control of TAPT therapeutics.

TAPT_Signaling_Pathway cluster_cell Target Cell TAPT TAPT Fusion Protein Membrane Cell Membrane TAPT->Membrane 1. Binding & Internalization Endosome Endosome Membrane->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus 4. Nuclear Translocation Target_Gene Target Gene Nucleus->Target_Gene 5. Transcriptional Activation Transcription Transcription mRNA mRNA Transcription->mRNA Translation Translation Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein Biological_Effect Biological Effect Therapeutic_Protein->Biological_Effect

Caption: A simplified signaling pathway of a TAPT fusion protein delivering a therapeutic cargo.

References

Optimizing TAPT Polymerization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the polymerization of 1,3,5-triamino-2,4,6-trinitrobenzene (TAPT). The information is designed to assist researchers in optimizing their reaction conditions to achieve desired polymer characteristics.

Troubleshooting Guide

This guide addresses common issues observed during TAPT polymerization, offering potential causes and recommended solutions.

Symptom Possible Causes Recommended Solutions
No or Low Polymer Yield 1. Inactive Monomers: TAPT or aldehyde comonomer may be impure or degraded. 2. Inappropriate Solvent: The chosen solvent may not facilitate the reaction or may hinder monomer solubility. 3. Insufficient Catalyst Activity: The catalyst may be inactive, or the concentration may be too low. 4. Suboptimal Temperature: The reaction temperature may be too low to initiate or sustain polymerization.1. Monomer Purification: Ensure the purity of TAPT and the aldehyde comonomer through appropriate purification techniques like recrystallization. 2. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., dioxane/mesitylene, butanol/toluene) to find a system that effectively dissolves the monomers and promotes the reaction. 3. Catalyst Optimization: Verify the activity of the catalyst. Consider screening different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimizing their concentration. 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation. Typical solvothermal synthesis temperatures for similar systems range from 80°C to 120°C.
Amorphous or Poorly Crystalline Product 1. Rapid Polymerization Rate: If the polymerization occurs too quickly, the polymer chains may not have sufficient time to organize into a crystalline structure. 2. Incorrect Solvent Polarity: The solvent system may not provide the optimal environment for crystal growth. 3. Ineffective Catalyst: The catalyst may not effectively facilitate the reversible reactions necessary for error correction and crystallization. 4. Unsuitable Temperature Profile: A constant high temperature might favor rapid, disordered polymerization.1. Modulate Reaction Rate: Consider a lower reaction temperature or a more gradual heating process to slow down the polymerization and allow for thermodynamic control. 2. Solvent System Optimization: Systematically vary the ratio of polar and non-polar solvents to fine-tune the polarity, which can significantly impact crystallinity. 3. Catalyst Selection: Experiment with different catalysts that can promote the reversible imine bond formation, allowing for the correction of defects in the growing framework. 4. Two-Step Solvothermal Procedure: A method involving an initial polycondensation step followed by a solvothermal treatment under different conditions can improve crystallinity by allowing for structural repairing.[1]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Multiple Active Sites or Side Reactions: The presence of impurities or side reactions can lead to the formation of polymer chains of varying lengths. 2. Inconsistent Monomer Addition: A non-uniform concentration of monomers during the reaction can result in a broad distribution of chain lengths. 3. Inefficient Chain Transfer: In certain polymerization mechanisms, inefficient chain transfer can lead to a wider range of molecular weights.1. Purify Monomers and Solvents: Ensure high purity of all reactants and solvents to minimize side reactions. 2. Controlled Monomer Addition: Employ a slow and controlled addition of one of the monomers to maintain a consistent concentration throughout the reaction. 3. Optimize Catalyst and Temperature: Fine-tuning the catalyst concentration and reaction temperature can help control the polymerization kinetics and narrow the molecular weight distribution.
Insoluble Polymer Product 1. High Degree of Cross-linking: The formation of a highly cross-linked network is an intrinsic property of TAPT-based polymers, leading to insolubility. 2. Strong Intermolecular Interactions: The planar and aromatic nature of the polymer can lead to strong π-π stacking, further reducing solubility.1. Characterize in Solid State: Utilize solid-state characterization techniques such as solid-state NMR, X-ray diffraction (XRD), and thermal analysis (TGA, DSC). 2. Dispersibility Tests: While insoluble, the polymer may be dispersible in certain solvents. Test dispersibility in a range of solvents to facilitate some characterization methods.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for TAPT polymerization with aldehydes?

A1: The polymerization of TAPT with aldehydes proceeds through a nucleophilic addition-elimination reaction to form imine linkages. The amino groups of TAPT act as nucleophiles, attacking the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a C=N double bond (an imine). As TAPT has three amino groups and is typically reacted with a difunctional or trifunctional aldehyde, a cross-linked polymer network, often a Covalent Organic Framework (COF), is formed.

Q2: What are the key reaction parameters to control for successful TAPT polymerization?

A2: The critical parameters to control are:

  • Monomer Purity: High-purity TAPT and aldehyde comonomers are essential to avoid side reactions and defects in the polymer structure.

  • Solvent System: The choice of solvent or solvent mixture is crucial for monomer solubility and for facilitating the reversible reactions that lead to a crystalline product.

  • Catalyst: The type and concentration of the acid catalyst influence the reaction rate and the equilibrium between reactants and products, which is vital for achieving crystallinity.

  • Temperature: The reaction temperature affects the kinetics of polymerization and the reversibility of the imine bond formation.

  • Reaction Time: Sufficient reaction time is necessary to allow the system to reach thermodynamic equilibrium and form a well-ordered, crystalline polymer.

Q3: How can I improve the crystallinity of my TAPT-based polymer?

A3: Improving crystallinity often involves strategies that favor thermodynamic control over kinetic control. This can be achieved by:

  • Slowing down the reaction rate: Use lower temperatures or a more gradual heating ramp.

  • Using a suitable modulator: Adding a monofunctional amine or acid can sometimes modulate the reaction and promote the growth of larger crystals.

  • Optimizing the solvent system: A solvent system that allows for slight solubility of the growing polymer can facilitate the correction of defects and lead to higher crystallinity.

  • Post-synthetic treatment: Heating the amorphous polymer in a suitable solvent can sometimes induce crystallization.[2]

Q4: What characterization techniques are suitable for TAPT-based polymers?

A4: Due to their typically insoluble nature, TAPT-based polymers are primarily characterized in the solid state. Key techniques include:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of imine bonds and the disappearance of amine and aldehyde functional groups.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: To probe the local chemical environment and connectivity of the polymer network.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the polymer.

  • Gas Sorption Analysis (e.g., N₂ adsorption-desorption): To determine the porosity and surface area of the polymer, particularly if it is a Covalent Organic Framework.

Experimental Protocols

General Solvothermal Synthesis of a TAPT-based Covalent Organic Framework

This protocol provides a general procedure for the synthesis of a TAPT-based COF through the reaction of TAPT with a dialdehyde comonomer. The specific amounts and conditions may need to be optimized for different aldehyde comonomers.

Materials:

  • 1,3,5-Triamino-2,4,6-trinitrobenzene (TAPT)

  • Dialdehyde comonomer (e.g., terephthalaldehyde)

  • Solvent mixture (e.g., 1,4-dioxane and mesitylene, 1:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add TAPT and the dialdehyde comonomer in a 1:1.5 molar ratio.

  • Add the solvent mixture to the tube.

  • Sonicate the mixture for 15 minutes to ensure the monomers are well-dispersed.

  • Add the aqueous acetic acid catalyst to the suspension.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120°C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product extensively with anhydrous tetrahydrofuran (THF) and acetone to remove any residual reactants and catalyst.

  • Dry the final product under vacuum at 80°C overnight to yield the crystalline TAPT-based COF powder.[2]

Visualizations

TAPT Polymerization Workflow

TAPT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Characterization Monomer_Purity Ensure Monomer Purity Dispersion Disperse Monomers Monomer_Purity->Dispersion Solvent_Selection Select Solvent System Solvent_Selection->Dispersion Catalyst_Choice Choose Catalyst Catalyst_Choice->Dispersion Degassing Degas Mixture Dispersion->Degassing Heating Heat under Pressure (Solvothermal) Degassing->Heating Filtration Filter Product Heating->Filtration Washing Wash with Solvents Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Polymer Drying->Characterization

Caption: Workflow for TAPT Polymerization.

Troubleshooting Logic for Low Crystallinity

Low_Crystallinity_Troubleshooting Start Low Crystallinity (Amorphous Product) Check_Rate Is Polymerization Too Rapid? Start->Check_Rate Check_Solvent Is Solvent System Optimal? Check_Rate->Check_Solvent No Solution_Rate Decrease Temperature or Use Modulator Check_Rate->Solution_Rate Yes Check_Catalyst Is Catalyst Effective? Check_Solvent->Check_Catalyst Yes Solution_Solvent Screen Different Solvent Ratios/Polarities Check_Solvent->Solution_Solvent No Check_Temp Is Temperature Profile Correct? Check_Catalyst->Check_Temp Yes Solution_Catalyst Screen Different Catalysts or Concentrations Check_Catalyst->Solution_Catalyst No Solution_Temp Implement Gradual Heating Ramp Check_Temp->Solution_Temp No End Improved Crystallinity Check_Temp->End Yes Solution_Rate->End Solution_Solvent->End Solution_Catalyst->End Solution_Temp->End

References

Technical Support Center: Enhancing the Thermal Stability of TAPT-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and enhancing the thermal stability of 1,3,5-tris(4-aminophenyl)triazine (TAPT)-based polymers, particularly Covalent Organic Frameworks (COFs).

Frequently Asked Questions (FAQs)

Q1: What are TAPT-based polymers, and why is their thermal stability a critical property?

A1: TAPT-based polymers are a class of porous crystalline materials, often synthesized as Covalent Organic Frameworks (COFs), built from the TAPT monomer. Their defined porous structure and high surface area make them promising for applications in catalysis, gas storage, and electronics. High thermal stability is crucial for these applications, as it determines the material's operational temperature range and ensures its structural integrity during use and processing at elevated temperatures.

Q2: How is the thermal stability of these polymers typically evaluated?

A2: The primary technique for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA). TGA measures the change in a sample's mass as it is heated at a controlled rate. Key parameters derived from a TGA curve include the onset temperature of degradation (where significant mass loss begins) and the temperature of maximum degradation rate, which indicate the material's ability to withstand heat. TGA can also determine the amount of residual material (char yield) after decomposition.

Q3: What are the common thermal degradation mechanisms in TAPT-based COFs?

A3: Studies on 2D COFs reveal a general two-step thermal degradation process. The material first loses its long-range crystalline order at a lower temperature, without chemical breakdown. At a higher temperature, the covalent bonds within the framework begin to break, leading to chemical degradation and the formation of volatile byproducts.

Q4: What key structural factors influence the thermal stability of TAPT-based COFs?

A4: Several factors inherent to the COF design play a significant role:

  • Linkage Chemistry: The type of covalent bond linking the monomers is critical. Boronate ester-linked COFs, for example, are often more thermally stable than comparable imine-linked COFs.

  • Lattice Size: Smaller, more compact crystalline lattices tend to be more robust against thermal degradation than larger, more expanded lattices.

  • Pore Functionalization: Introducing functional groups into the pores can significantly lower the degradation temperature compared to their unfunctionalized counterparts, as the functional groups themselves may have lower thermal stability.

  • Interpenetration: In 3D COFs, having multiple interwoven frameworks (interpenetration) can drastically enhance thermal conductivity and stability by reinforcing the structure through supramolecular interactions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of TAPT-based polymers that can lead to poor thermal stability.

Issue: Lower-than-expected Thermal Stability (Premature Decomposition in TGA)

  • Possible Cause 1: Monomer Impurity.

    • Why it happens: Even small amounts of impurities, such as monofunctional molecules (which act as chain terminators) or residual water and solvents, can disrupt the polymerization process. This leads to lower molecular weight polymers and defects in the crystalline structure, creating points of thermal instability.

    • Recommended Action:

      • Purification: Recrystallize all monomers immediately before use to ensure high purity ( >99%).

      • Characterization: Verify monomer purity using techniques like NMR spectroscopy and elemental analysis.

      • Drying: Thoroughly dry all monomers under vacuum to remove any adsorbed water or solvent.

  • Possible Cause 2: Poor Crystallinity or Amorphous Product.

    • Why it happens: The high thermal stability of COFs is derived from their robust, ordered, and covalently linked crystalline structure. If the reaction conditions are not optimal, an amorphous or poorly crystalline polymer will form, which lacks long-range order and is significantly less stable.

    • Recommended Action:

      • Optimize Synthesis Conditions: Systematically vary the solvent system, temperature, and reaction time. Solvothermal synthesis, often conducted at temperatures around 120°C for 3 days, is a common and effective method.

      • Use a Catalyst: An acidic catalyst (e.g., aqueous acetic acid) is typically required to facilitate the reversible imine condensation reaction, which allows for "error correction" and the formation of a crystalline product.

      • Consider a Two-Step Method: First, conduct the polymerization to form an amorphous polymer. Then, in a second step, use specific solvothermal conditions to induce crystallization and repair structural defects.

  • Possible Cause 3: Residual Solvent or Catalyst in Pores.

    • Why it happens: Solvents, unreacted monomers, or catalyst molecules can become trapped within the pores of the COF. These guest molecules often have low boiling points and will volatilize at temperatures well below the decomposition temperature of the COF itself, appearing as an initial weight loss step in the TGA curve.

    • Recommended Action:

      • Thorough Washing: After synthesis, wash the polymer extensively with various solvents (e.g., acetone, THF, ethanol) to remove trapped species.

      • Solvent Exchange & Activation: Perform a solvent exchange with a low-boiling-point solvent (like acetone) and then activate the material by heating under high vacuum to completely clear the pores.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_causes Investigate Potential Causes cluster_actions Implement Corrective Actions start Low Thermal Stability Observed in TGA purity 1. Check Monomer Purity start->purity crystallinity 2. Check Crystallinity (via PXRD) start->crystallinity activation 3. Review Activation Protocol start->activation purify_monomers Recrystallize & Thoroughly Dry Monomers purity->purify_monomers optimize_synthesis Optimize Solvothermal Conditions (Solvent, Temp) crystallinity->optimize_synthesis rewash Re-wash, Solvent Exchange, & Re-activate Under Vacuum activation->rewash end_node Re-analyze with TGA purify_monomers->end_node optimize_synthesis->end_node rewash->end_node

Caption: Troubleshooting workflow for addressing lower-than-expected thermal stability.

Experimental Protocols & Enhancement Strategies

Strategy 1: Optimized Solvothermal Synthesis for High Crystallinity

High crystallinity is fundamental to achieving maximum thermal stability. This protocol details a standard solvothermal method for synthesizing a TAPT-based imine COF.

Methodology: Solvothermal Synthesis of a TAPT-Aldehyde COF

  • Materials & Preparation:

    • Monomer A: 1,3,5-Tris(4-aminophenyl)triazine (TAPT)

    • Monomer B: Terephthalaldehyde (or other dialdehyde linker)

    • Solvent System: A mixture of 1,2-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) (e.g., 1:1 v/v).

    • Catalyst: 9 M aqueous acetic acid.

    • Ensure all monomers are purified via recrystallization and dried under vacuum.

  • Reaction Setup:

    • In a Pyrex tube, add TAPT (e.g., 0.25 mmol) and the dialdehyde (e.g., 0.375 mmol) for a 2:3 molar ratio.

    • Add the o-DCB/n-BuOH solvent mixture (e.g., 2.5 mL).

    • Add the aqueous acetic acid catalyst (e.g., 0.25 mL).

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Polymerization:

    • Flash-freeze the tube in liquid nitrogen.

    • Evacuate the tube using a Schlenk line and seal it with a torch.

    • Place the sealed tube in an oven preheated to 120°C for 3 days.

  • Work-up and Purification:

    • After cooling to room temperature, open the tube and collect the solid precipitate by filtration.

    • Wash the solid sequentially with anhydrous acetone, tetrahydrofuran (THF), and ethanol to remove unreacted monomers and oligomers.

    • Perform a Soxhlet extraction with THF for 24 hours for further purification.

  • Activation:

    • Dry the purified polymer under high vacuum at an elevated temperature (e.g., 150°C) for 12 hours to remove all guest molecules from the pores. The resulting activated COF powder is now ready for characterization.

Strategy 2: Enhancement via Nanoparticle Composites

Incorporating thermally stable nanoparticles can improve the bulk thermal properties of the polymer matrix. Nanoparticles can act as thermal barriers, retarding heat transfer to the polymer.

Methodology: In-situ Synthesis of a TAPT-COF/Silica Nanocomposite

  • Materials:

    • Follow the material list from Strategy 1.

    • Additional Material: Amorphous silica nanoparticles (SiO₂) (e.g., 10-20 nm diameter).

  • Reaction Setup:

    • Disperse a specific weight percentage (e.g., 5 wt%) of silica nanoparticles in the o-DCB/n-BuOH solvent mixture. Use ultrasonication for at least 30 minutes to create a stable suspension.

    • Add the TAPT and dialdehyde monomers to the nanoparticle suspension.

    • Add the acetic acid catalyst and sonicate the entire mixture for another 15 minutes.

  • Polymerization, Work-up, and Activation:

    • Follow steps 3, 4, and 5 exactly as described in the "Optimized Solvothermal Synthesis" protocol above. The COF will form around the dispersed nanoparticles, embedding them within the final structure.

Strategies Overview Diagram

EnhancementStrategies cluster_approaches Primary Enhancement Strategies cluster_synthesis_actions Actions cluster_composite_actions Actions start Goal: Enhance Thermal Stability of TAPT-based Polymer synthesis Synthesis-Level Control (Focus on Inherent Stability) start->synthesis composite Post-Synthesis Formulation (Focus on Bulk Properties) start->composite linker Linker Engineering (e.g., use more rigid or conjugated aldehydes) synthesis->linker conditions Optimize Crystallinity (Solvent, Temperature, Catalyst) synthesis->conditions nanoparticles Incorporate Nanofillers (e.g., SiO₂, Graphene) composite->nanoparticles crosslinking Post-Synthetic Cross-linking (If functional handles exist) composite->crosslinking

Caption: Overview of primary strategies for enhancing polymer thermal stability.

Data Presentation

The following tables summarize representative data on the thermal stability of COFs, illustrating the impact of different structural modifications. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% mass loss occurs (Td₅ or Td₁₀).

Table 1: Representative Thermal Decomposition Temperatures of Imine-Linked COFs

COF Name / LinkerMonomersTd₁₀ (℃, N₂ atmosphere)Reference
COF-300Tetrakis(4-aminophenyl)methane + Terephthalaldehyde~490[General COF Literature]
CS-COF-1TAPT + Pyromellitic dianhydride>500[General COF Literature]
TAPT-TFP COFTAPT + 1,3,5-Triformylphloroglucinol~550[General COF Literature]

Table 2: Effect of Nanofiller Incorporation on Polymer Thermal Stability

Polymer SystemFiller (wt%)Td₅ (℃, N₂ atmosphere)Improvement (ΔTd₅)
Polyvinylidene fluoride (PVDF)None~460-
PVDF Composite10% SrTiO₃@Graphene~475+15°C
High-Density Polyethylene (HDPE)None414-
HDPE Composite20% Silicon454+40°C

Note: Data in tables are representative values compiled from general polymer and COF literature to illustrate trends.

TGA Experimental Workflow

To ensure accurate and reproducible data, a standardized workflow for TGA is essential.

TGAWorkflow p0 Start p1 1. Sample Preparation (Use fully activated, dry polymer, ~5-10 mg) p0->p1 p2 2. Instrument Setup (Place sample in TGA pan, zero the balance) p1->p2 p3 3. Define Method - Atmosphere: N₂ (for thermal stability) - Flow Rate: e.g., 50 mL/min - Temp Ramp: 10 °C/min - Range: 30 °C to 800 °C p2->p3 p4 4. Run Experiment (Equilibrate at start temp, then begin heating ramp) p3->p4 p5 5. Data Analysis (Plot Mass% vs. Temperature, determine Td₅, Td₁₀, and char yield) p4->p5 p6 End p5->p6

Technical Support Center: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of TTA in common organic solvents?

A1: this compound is a compound with generally low solubility in many common organic solvents at room temperature. Its planar, aromatic structure contributes to strong intermolecular interactions, making it challenging to dissolve. While one source mentions its solubility in water and ethanol, its practical application in organic synthesis often requires more specific solvent systems.[1] For research purposes, particularly in the synthesis of covalent organic frameworks (COFs), mixtures of solvents and heating are often employed to achieve sufficient dissolution.

Q2: I am struggling to dissolve TTA for my reaction. What are the recommended solvents?

A2: For applications such as the synthesis of covalent organic frameworks (COFs), TTA is often dissolved in a mixture of aprotic solvents, sometimes with the aid of an acid catalyst. Common solvent systems include a mixture of 1,4-dioxane and mesitylene or o-dichlorobenzene and n-butanol.[2][3] The addition of a small amount of an acid, such as acetic acid, can aid in the dissolution process, particularly for reactions like Schiff-base condensations.

Q3: Is heating or sonication necessary to dissolve TTA?

A3: Yes, for many applications, especially when preparing solutions for reactions like COF synthesis, heating and/or sonication is often necessary. One protocol for COF synthesis mentions sonicating the precursor solution for 10 minutes to ensure uniformity.[4] Heating the solvent mixture can also significantly improve the solubility of TTA. However, it is crucial to consider the thermal stability of TTA and other reactants in your specific system.

Q4: Can I use DMSO or DMF to dissolve TTA?

A4: While dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful polar aprotic solvents, the solubility of TTA in these solvents at room temperature may still be limited. For related triazine compounds, insolubility in DMSO has been noted. It is recommended to test the solubility on a small scale first. Gentle heating and sonication may improve solubility in these solvents.

Troubleshooting Guide

Issue: TTA is not dissolving in my chosen organic solvent.

Root Cause Analysis and Solutions:

This workflow outlines a systematic approach to troubleshooting the dissolution of TTA.

TTA_Solubility_Troubleshooting cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome Start Start with selected organic solvent Dissolve Attempt to dissolve TTA at room temperature Start->Dissolve Check Is TTA fully dissolved? Dissolve->Check Sonication Apply sonication Check->Sonication No Success Proceed with experiment Check->Success Yes Check2 Is TTA dissolved? Sonication->Check2 Heat Gently heat the mixture Check3 Is TTA dissolved? Heat->Check3 SolventMix Use a co-solvent (e.g., dioxane/mesitylene) Check4 Is TTA dissolved? SolventMix->Check4 Acid Add a catalytic amount of acid (e.g., acetic acid) Check5 Is TTA dissolved? Acid->Check5 Check2->Heat No Check2->Success Yes Check3->SolventMix No Check3->Success Yes Check4->Acid No Check4->Success Yes Check5->Success Yes Reassess Re-evaluate solvent system or experimental design Check5->Reassess No

Caption: Troubleshooting workflow for dissolving TTA.

Data Presentation

Table 1: Qualitative Solubility of this compound (TTA)

SolventSolubility at Room TemperatureConditions for Improved Solubility
WaterReported as soluble[1]-
EthanolReported as soluble[1]-
1,4-Dioxane / Mesitylene (mixture)PoorHeating, addition of acetic acid[2][4]
o-Dichlorobenzene / n-Butanol (mixture)PoorHeating, addition of acetic acid[3]
N,N-Dimethylformamide (DMF)Sparingly soluble to insolubleHeating and sonication may improve solubility
Dimethyl Sulfoxide (DMSO)Sparingly soluble to insolubleHeating and sonication may improve solubility
Tetrahydrofuran (THF)Insoluble-
ChloroformInsoluble-
AcetoneInsoluble-

Note: The qualitative solubility data is based on information from synthesis protocols for covalent organic frameworks and general knowledge of similarly structured compounds. It is strongly recommended to perform small-scale solubility tests for your specific application.

Experimental Protocols

Protocol for Dissolving TTA for Covalent Organic Framework (COF) Synthesis

This protocol is adapted from methodologies reported for the synthesis of triazine-based COFs.[2][3][4]

Materials:

  • This compound (TTA)

  • Co-monomer (e.g., a dialdehyde or trialdehyde)

  • Solvent system (e.g., 1:1 v/v 1,4-dioxane/mesitylene or 1:1 v/v o-dichlorobenzene/n-butanol)

  • Acetic acid (aqueous solution, e.g., 6 M)

  • Reaction vessel (e.g., Pyrex tube or sealed vial)

  • Sonicator

  • Heating source (e.g., oven or oil bath)

Procedure:

  • Weighing and Addition of Monomers:

    • Accurately weigh the required amounts of TTA and the co-monomer and add them to the reaction vessel.

  • Addition of Solvent:

    • Add the chosen solvent mixture to the reaction vessel containing the monomers. The total volume will depend on the desired concentration for the reaction.

  • Sonication:

    • Place the sealed reaction vessel in a sonicator bath and sonicate for approximately 10-15 minutes to create a uniform dispersion of the monomers.[4]

  • Addition of Catalyst:

    • Add a specific volume of the aqueous acetic acid solution to the monomer suspension. The amount of catalyst will depend on the specific reaction conditions.

  • Heating and Dissolution:

    • Tightly cap the reaction vessel.

    • Place the vessel in a preheated oven or oil bath at the desired reaction temperature (e.g., 80-120 °C).

    • The monomers should dissolve upon heating to form a clear solution before the onset of polymerization, which is often indicated by the formation of a precipitate (the COF).

Logical Diagram for the Dissolution Protocol:

Dissolution_Protocol cluster_0 Preparation cluster_1 Dissolution Steps cluster_2 Outcome Weigh Weigh TTA and co-monomer AddSolvent Add solvent mixture Weigh->AddSolvent Sonicate Sonicate to disperse AddSolvent->Sonicate AddCatalyst Add acetic acid catalyst Sonicate->AddCatalyst Heat Heat to dissolve AddCatalyst->Heat ClearSolution Obtain a clear solution Heat->ClearSolution Proceed Proceed with reaction ClearSolution->Proceed

Caption: Protocol for dissolving TTA for COF synthesis.

References

preventing side reactions in TAPT synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3,5-Triamino-2,4,6-trinitrobenzene (TAPT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during TAPT synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during TAPT synthesis?

A1: The most prevalent impurities depend on the synthetic route employed. In the widely used method involving the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), the major impurities include:

  • Ammonium Chloride (NH₄Cl): A significant by-product of the amination reaction.[1][2][3][4]

  • Partially Aminated Intermediates: These include mono- and diamino-substituted trinitrobenzene compounds, with 1,3-diamino-2,4,6-trinitrobenzene (DATB) being a common example of incomplete amination.[1][4][5]

  • Chlorinated Organic Impurities: Residual chlorinated compounds from the starting material or incomplete reaction, such as 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB), can be present.[3][6] TACDNB is an orange-red, sensitive impurity that can affect the final product's stability.[6]

  • Hydrolysis Products: Under certain conditions, such as the presence of moisture or alkaline environments, TAPT can hydrolyze to form 3,5-diamino-2,4,6-trinitrophenol.[7]

For syntheses starting from 1,3,5-trialkoxy-2,4,6-trinitrobenzene, impurities may include partially alkoxylated trinitrobenzene compounds.[8]

Q2: How can I minimize ammonium chloride contamination in my final TAPT product?

A2: Ammonium chloride is a common by-product that can be managed through specific process modifications. A key strategy is the addition of a controlled amount of water to the reaction mixture during the amination of TCTNB.[1][2][3] This renders the ammonium chloride into a semi-deliquescent state, facilitating its removal during washing.[1] Thorough washing of the crude product with water until the wash water reaches a neutral pH (6-7) is crucial for removing this impurity.[1]

Q3: What causes the formation of partially aminated byproducts like DATB, and how can I prevent them?

A3: The formation of partially aminated byproducts such as 1,3-diamino-2,4,6-trinitrobenzene (DATB) is typically a result of incomplete amination.[4][5] This can be caused by:

  • Insufficient reaction time or temperature: The amination reaction may not proceed to completion if the conditions are not optimal.

  • Limited amount of aminating agent: An inadequate supply of ammonia will lead to incomplete substitution of the chloro groups.[4]

  • Poor mass transfer: In heterogeneous gas-liquid reactions, inefficient mixing can limit the availability of ammonia at the reaction sites.

To prevent this, ensure an adequate excess of the aminating agent, optimize reaction time and temperature, and employ vigorous stirring to promote efficient mass transfer.[1]

Q4: I observe an orange-red discoloration in my TAPT product. What is the likely cause?

A4: An orange-red color in the final product is often indicative of the presence of the impurity 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB).[6] This impurity is known to be more sensitive than TAPT and is therefore undesirable.[6] Its formation is linked to the presence of 1,3,5,6-tetrachloro-2,4-dinitrobenzene as an impurity in the 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) starting material.[6] Using highly pure TCTNB is the most effective way to prevent the formation of TACDNB.

Troubleshooting Guide

This guide addresses specific issues that may arise during TAPT synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of TAPT Incomplete amination of the starting material (e.g., TCTNB).- Increase reaction time and/or temperature. - Ensure a sufficient excess of the aminating agent (e.g., ammonia) is used.[4] - Improve agitation to enhance mass transfer in heterogeneous reaction mixtures.[1]
Side reactions consuming the starting material or product.- Control reaction temperature to minimize thermal decomposition or unwanted side reactions. - Ensure the absence of excessive water, which can lead to hydrolysis, especially under alkaline conditions.[7]
Presence of Ammonium Chloride in Final Product Inefficient removal of the NH₄Cl by-product.- Add a controlled amount of water (e.g., ~2.5% by weight of the solvent) to the amination reaction to facilitate NH₄Cl removal.[1][2] - Wash the crude product thoroughly with hot water until the filtrate is neutral and free of chloride ions.[1]
Contamination with Partially Aminated Impurities (e.g., DATB) Incomplete reaction due to suboptimal conditions.- Optimize the molar ratio of the aminating agent to the starting material. - Increase the reaction pressure when using gaseous ammonia to improve its solubility and availability.[9] - Consider using a different solvent system that may improve the solubility of intermediates.
Product Fails Purity Specification (e.g., due to colored impurities) Presence of impurities in the starting materials, such as tetrachlorodinitrobenzene leading to TACDNB.[6]- Use highly purified starting materials. Analyze the purity of TCTNB before use. - Recrystallize the final product from a suitable solvent to remove colored impurities.
Photodegradation or hydrolysis leading to phenolic impurities.[7]- Protect the reaction mixture and the final product from light. - Ensure all reagents and solvents are dry and maintain a neutral pH during workup and storage.

Experimental Protocols

Protocol 1: Synthesis of TAPT from TCTNB

This protocol is based on the Benziger process, which is a common method for TAPT synthesis.[9]

  • Reaction Setup: In a pressure reactor equipped with a stirrer and a temperature controller, dissolve 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) in a suitable organic solvent, such as toluene (typically a 1:10 weight ratio of TCTNB to toluene).[1]

  • Addition of Water: Add deionized water to the solution (approximately 2.5% by weight of the toluene).[1]

  • Heating: Seal the reactor and heat the mixture to the desired reaction temperature (e.g., 145-150 °C).[1]

  • Amination: Introduce ammonia gas into the reactor at a controlled rate while maintaining vigorous stirring. The reaction is typically carried out under pressure.[9]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) to ensure the complete conversion of TCTNB.

  • Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature. The solid TAPT product will precipitate. Collect the product by filtration.

  • Washing: Wash the filter cake extensively with hot water to remove ammonium chloride and other water-soluble impurities. Continue washing until the wash water is neutral.[1]

  • Solvent Wash: Wash the product with the reaction solvent (e.g., toluene) and then with a volatile solvent like acetone to facilitate drying.[1]

  • Drying: Dry the purified TAPT product in a vacuum oven at a controlled temperature (e.g., 60-100 °C) until a constant weight is achieved.[1]

Protocol 2: Purification of TAPT by Recrystallization

For higher purity, TAPT can be recrystallized. Due to its low solubility in most common solvents, specific solvents are required.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is an effective solvent for TAPT, though its use may require subsequent removal.

  • Dissolution: Dissolve the crude TAPT in the chosen solvent at an elevated temperature with stirring.

  • Filtration: Hot-filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified TAPT.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent and then with a non-solvent to remove residual crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

TAPT_Synthesis_Troubleshooting cluster_start Start: TAPT Synthesis cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_end End Goal start Perform TAPT Synthesis analysis Analyze Final Product (Yield, Purity, Color) start->analysis low_yield Low Yield analysis->low_yield Yield < Expected impurities Impurities Detected analysis->impurities Purity < Spec off_color Off-Color Product analysis->off_color Color is Orange-Red end_product High-Purity TAPT analysis->end_product Meets Specification optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Increase NH3 excess - Improve Agitation low_yield->optimize_conditions improve_washing Improve Washing Protocol: - Add water to reaction - Thorough H2O wash impurities->improve_washing NH4Cl or partial amination purify_reagents Purify Starting Materials: - Analyze TCTNB purity impurities->purify_reagents Chlorinated impurities recrystallize Recrystallize Product impurities->recrystallize Other Impurities off_color->purify_reagents off_color->recrystallize optimize_conditions->start Re-run Synthesis improve_washing->start Re-process Batch purify_reagents->start Re-run with Pure Reagents recrystallize->analysis Re-analyze

Caption: Troubleshooting workflow for TAPT synthesis.

Side_Reaction_Prevention cluster_incomplete_amination Incomplete Amination cluster_hydrolysis Hydrolysis cluster_impurity_carryover Impurity Carryover TAPT Desired Product: TAPT Phenol Side Product: 3,5-diamino-2,4,6-trinitrophenol TAPT->Phenol Degradation DATB Side Product: DATB & other partial amination products cause1 Cause: - Insufficient NH3 - Low Temp/Time - Poor Mixing prevention1 Prevention: - Excess NH3 - Optimize Conditions - Vigorous Stirring cause2 Cause: - Presence of Water - Alkaline pH prevention2 Prevention: - Anhydrous Conditions - Neutral pH TACDNB Side Product: TACDNB cause3 Cause: Tetrachloro-dinitrobenzene in TCTNB prevention3 Prevention: High Purity TCTNB TCTNB Starting Material: TCTNB TCTNB->TAPT Amination TCTNB->DATB Incomplete Reaction TCTNB->TACDNB Impurity in Starting Material NH3 Reagent: Ammonia NH3->TAPT

Caption: Prevention of common side reactions in TAPT synthesis.

References

Technical Support Center: Enhancing the Porosity of TAPT-Based COFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and activation of TAPT-based Covalent Organic Frameworks (COFs), with a focus on maximizing porosity.

Frequently Asked Questions (FAQs)

Q1: My TAPT-based COF is amorphous or has very low crystallinity. What are the primary causes and how can I improve it?

A1: Low crystallinity is a frequent issue in COF synthesis and typically indicates that the reaction kinetics are not optimized for the reversible bond formation necessary for error correction and ordered crystal growth. Key factors to investigate include:

  • Solvent System: The polarity and composition of the solvent are critical. The solubility of the TAPT and aldehyde monomers needs to be carefully balanced. If the monomers are too soluble, the reaction may proceed too quickly, leading to the rapid precipitation of an amorphous polymer. Conversely, poor solubility can hinder the reaction.

    • Troubleshooting: Experiment with different solvent mixtures, such as dioxane/mesitylene or butanol/toluene. Systematically varying the solvent ratio can help fine-tune the polarity to promote crystallization.[1]

  • Reaction Temperature and Time: The temperature influences both the reaction rate and the reversibility of the imine condensation.

    • Troubleshooting: Most solvothermal syntheses for TAPT-based COFs are conducted between 80°C and 120°C. If you are obtaining an amorphous product, try varying the temperature within this range. Ensure the reaction is allowed to proceed for a sufficient duration, typically 1-3 days, to allow for the establishment of thermodynamic equilibrium and crystal growth.[1][2]

  • Catalyst Choice and Concentration: An acid catalyst is usually required for imine-based COF synthesis. The type and concentration of the catalyst are crucial for controlling the reaction reversibility.

    • Troubleshooting: Acetic acid is a common catalyst. For some systems, stronger acids like p-toluenesulfonic acid (PTSA) or Lewis acids such as Sc(OTf)₃ might be necessary. However, excessively harsh acidic conditions can inhibit the reaction. Experiment with different catalyst concentrations to find the optimal balance.[1]

  • Monomer Purity: Impurities in the TAPT or aldehyde monomers can disrupt the crystallization process.

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or sublimation.

Q2: My COF shows good crystallinity, but the measured surface area is low. What could be the problem?

A2: Low surface area in a crystalline COF is often due to pore collapse during the activation process. The removal of guest solvent molecules from the pores can cause the framework to lose its structure if not done carefully.

  • Ineffective Activation: Standard activation methods involving simple vacuum drying at elevated temperatures can lead to pore collapse, especially for COFs with flexible linkages.

    • Troubleshooting:

      • Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent with a more volatile, low-surface-tension solvent like acetone or tetrahydrofuran (THF).[1]

      • Supercritical CO2 Drying: This is a highly effective method for preserving the porous structure of COFs.

      • Ultralow Surface Tension Solvents: Washing with solvents like perfluorohexane (PFH) before vacuum drying has been shown to be a simple and effective alternative to supercritical CO2, significantly reducing pore collapse.[3][4]

Q3: How can I introduce hierarchical porosity (micro-, meso-, and macropores) into my TAPT-based COF?

A3: Creating hierarchical porosity can enhance mass transport and accessibility of active sites, which is beneficial for applications like catalysis.[5][6]

  • Templating Methods: Using hard templates like polystyrene spheres can create interconnected macropores within the COF structure.[5][6] The template is subsequently removed to leave a macroporous network.

  • Combinatorial Synthesis: A one-pot, one-step strategy using dynamic combinatorial chemistry with multiple monomers and monofunctional competitors can lead to the formation of hollow COFs with hierarchical pores.[7]

Q4: Can I modify the porosity of my TAPT-based COF after synthesis?

A4: Yes, post-synthetic modification (PSM) is a powerful technique to tune the pore size and functionality of COFs.[8][9]

  • Pore Wall Functionalization: Introducing functional groups onto the pore walls can alter the pore environment and effective pore size. This can be achieved through covalent modification of reactive sites on the COF backbone.[8][10]

  • Building Block Exchange: In some cases, it is possible to exchange the linkers within the COF structure, leading to a change in pore size.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Amorphous Product (No XRD Peaks) Incorrect solvent system leading to rapid precipitation.Screen different solvent mixtures and ratios to optimize monomer solubility.[1]
Suboptimal reaction temperature or time.Vary the solvothermal synthesis temperature (e.g., 80-120°C) and reaction time (e.g., 1-3 days).[1]
Ineffective or incorrect catalyst concentration.Experiment with different acid catalysts (e.g., acetic acid, PTSA) and concentrations.[1]
Low Crystallinity (Broad XRD Peaks) Reaction kinetics are too fast, preventing error correction.Consider using modulators (e.g., benzaldehyde) to slow down the polymerization and improve crystal growth.[4]
Insufficient reaction time for crystal growth.Increase the reaction time to allow for the formation of a more ordered structure.
Low Surface Area (BET) Pore collapse during solvent removal.Perform a solvent exchange with a low surface tension solvent (e.g., acetone, THF) before drying.[1] For more robust activation, use supercritical CO2 drying or wash with an ultralow surface tension solvent like perfluorohexane (PFH).[3][4]
Incomplete removal of unreacted monomers or catalyst.Ensure thorough washing of the COF product with appropriate solvents to clear the pores.[1]
Poor Yield Suboptimal reaction conditions.Re-evaluate the solvent system, temperature, time, and catalyst concentration.
Monomer degradation.Confirm the stability of your monomers under the chosen reaction conditions.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a TAPT-Based COF

This protocol provides a general procedure for the solvothermal synthesis of a TAPT-based COF. The specific aldehyde linker will determine the final structure and porosity.

Materials:

  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)

  • Dialdehyde or trialdehyde linker (e.g., terephthaldehyde)

  • Solvent mixture (e.g., 1,4-dioxane/mesitylene, 1:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add TAPT and the aldehyde linker in the appropriate stoichiometric ratio.

  • Add the solvent mixture to the tube.

  • Add the aqueous acetic acid catalyst.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120°C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product extensively with anhydrous tetrahydrofuran (THF) and acetone to remove any residual reactants and catalyst.[1]

  • Dry the final product under vacuum at 80°C overnight to yield the crystalline TAPT-based COF powder.[1]

Protocol 2: Activation of TAPT-Based COFs using Perfluorohexane (PFH)

This protocol describes a simple and effective method for activating COFs to achieve high porosity by minimizing pore collapse.[3]

Materials:

  • Synthesized TAPT-based COF (as-synthesized, solvent-wet)

  • Perfluorohexane (PFH)

  • Anhydrous acetone

Procedure:

  • After synthesis and initial washing, soak the COF powder in anhydrous acetone for 24 hours, replacing the acetone at least three times.

  • Decant the acetone and add perfluorohexane to the COF.

  • Allow the COF to soak in PFH for at least 6 hours, replacing the PFH twice during this period.

  • Filter the COF and immediately transfer it to a vacuum oven.

  • Dry the COF under dynamic vacuum at an elevated temperature (e.g., 120°C) overnight to remove all residual solvent.

Quantitative Data

The following table summarizes the porosity data for selected TAPT-based and related COFs from the literature. This data can serve as a benchmark for your experiments.

COF NameLinkerBET Surface Area (m²/g)Pore Size (nm)Reference
TFPT-COF 1,3,5-Tris(4-formylphenyl)triazine~3.8Mesoporous[11]
PI-COF-1 Pyromellitic dianhydride1027N/A[12]
PI-COF-2 Naphthalene dianhydride1297N/A[12]
PI-COF-3 Perylene dianhydride2346N/A[12]
HPB-COF Terephthalaldehyde9651.2[11]
HBC-COF Terephthalaldehyde4691.8[11]

Visualizations

Workflow for Troubleshooting Low Crystallinity in TAPT-COF Synthesis

troubleshooting_crystallinity start Start: Amorphous or Poorly Crystalline Product solvent Step 1: Optimize Solvent System start->solvent temp_time Step 2: Adjust Temperature and Reaction Time solvent->temp_time catalyst Step 3: Vary Catalyst Type and Concentration temp_time->catalyst purity Step 4: Check Monomer Purity catalyst->purity success Result: Highly Crystalline COF purity->success

Caption: Troubleshooting workflow for low COF crystallinity.

Logical Relationship for Improving COF Porosity

improve_porosity cluster_activation Activation Methods synthesis High-Quality Synthesis (Optimized Conditions) activation Effective Activation synthesis->activation psm Post-Synthetic Modification (Optional) synthesis->psm high_porosity High Porosity COF activation->high_porosity solvent_exchange Solvent Exchange supercritical Supercritical CO2 Drying pfh Ultralow Surface Tension Solvent Wash psm->high_porosity Porosity Tuning

Caption: Key stages for achieving high COF porosity.

References

Technical Support Center: Controlling the Morphology of TAPT-Derived Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-tris(4-aminophenyl)triazine (TAPT)-derived nanomaterials. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over the morphology of your nanomaterials.

Introduction to Morphological Control

1,3,5-tris(4-aminophenyl)triazine (TAPT) is a versatile building block for creating advanced nanomaterials, particularly Covalent Organic Frameworks (COFs). The morphology of these materials—whether they form nanoparticles, nanosheets, hollow tubes, or other structures—is critical as it directly influences their properties and performance in applications ranging from drug delivery to sensing and catalysis.[1][2] Controlling morphology depends on carefully tuning the kinetics of two fundamental processes: nucleation and crystal growth.[3] This guide will help you navigate the complexities of synthesis to achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my TAPT-derived materials amorphous instead of crystalline?

A: Loss of crystallinity is a common issue, often stemming from a reaction rate that is too fast. Rapid precipitation favors the formation of many nucleation sites simultaneously, leading to disordered, amorphous material instead of ordered, crystalline frameworks.[4] To improve crystallinity, you need to slow down the reaction. This can be achieved by lowering the reaction temperature, reducing precursor concentrations, or introducing a modulator (see Section 4.2) that reversibly competes with the primary reaction, allowing for error correction and more ordered growth.[5]

Q2: How can I switch from synthesizing nanoparticles to nanosheets?

A: The transition from 0D (nanoparticles) to 2D (nanosheets) morphology is typically governed by modulating the growth kinetics along different crystal axes. Using a solvent system that promotes planar growth, such as a mixture of dioxane and mesitylene, is a common strategy. Additionally, introducing a "capping agent" or a modulator that preferentially binds to certain crystal facets can inhibit growth in one dimension while allowing it to proceed in the other two, resulting in sheet-like structures.[6]

Q3: My nanoparticles are heavily aggregated. How can I improve their dispersion?

A: Aggregation occurs when the inter-particle attractive forces are stronger than the repulsive forces. This can be mitigated by introducing surface charges to induce electrostatic repulsion (by adjusting the pH) or by using stabilizing agents (surfactants or polymers like PVP) that create a protective layer around the particles, preventing them from clumping together.[4][7] Ensure thorough washing and purification steps to remove residual reactants that might promote aggregation.

Q4: What is the role of a modulator or "regulator" in the synthesis?

A: A modulator, such as aniline or benzaldehyde in the synthesis of imine-linked COFs, is a monofunctional molecule that competes with the multifunctional TAPT or aldehyde linkers.[5] It reversibly binds to the reactive sites, slowing the overall polymerization rate. This increased reversibility allows for "proofreading" and self-correction during the growth process, leading to higher crystallinity and, in some cases, different morphologies like hollow structures.[5]

In-Depth Troubleshooting Guides

Issue: Poor Yield or No Product Formation

If you are experiencing little to no product formation, it indicates that the reaction conditions are not favorable for nucleation and growth.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Causality Explained:

  • Precursor Solubility: TAPT and its co-monomers must be fully dissolved to react. Incomplete dissolution leads to a heterogeneous reaction mixture and drastically reduced yield.

  • Temperature: Most solvothermal syntheses for COFs require a specific temperature range (e.g., 120°C) to overcome the activation energy for the reaction. Too low a temperature will stall the reaction.[8]

  • Catalyst: Many COF-forming reactions, especially those forming imines, are acid-catalyzed. The absence of a catalyst can prevent the reaction from proceeding at a meaningful rate.

Issue: Inconsistent or Mixed Morphologies

Observing a mixture of morphologies (e.g., spheres and rods) points to a lack of control over the nucleation and growth phases of the synthesis.

Troubleshooting Decision Tree for Mixed Morphologies

Caption: Decision tree for addressing inconsistent morphologies.

Causality Explained:

  • Concentration & Temperature: High precursor concentrations and temperatures lead to a burst of nucleation, where many particles form at once, leaving insufficient monomer for controlled, steady growth. This often results in a wide distribution of small, poorly defined particles.[7][8]

  • Solvent & Modulators: The choice of solvent can influence the differential solubility of growing crystal faces, thereby directing the final shape. Modulators provide a finer level of control by reversibly capping reactive sites, ensuring a slower, more deliberate growth process that favors a single, well-defined morphology.[5]

Data Summary: Influence of Key Parameters

The table below summarizes the typical effects of various synthesis parameters on the morphology of TAPT-derived nanomaterials, based on established principles of nanomaterial synthesis.[3][7]

ParameterLow Value/ConditionHigh Value/ConditionPrimary Effect & Rationale
Temperature Larger, well-defined crystalsSmaller, potentially less crystalline particlesHigher temperatures increase nucleation rate, leading to more, smaller particles.[8]
Precursor Conc. Larger particles, lower yieldSmaller particles, higher yieldHigh concentration drives rapid nucleation.
Reaction Time Kinetically favored shapes (e.g., spheres)Thermodynamically stable shapes (e.g., rods, cubes)Longer times allow for Ostwald ripening and structural rearrangement.
Solvent Polarity Varies by systemVaries by systemAffects precursor solubility and can preferentially stabilize certain crystal facets, directing shape.
pH / Catalyst Conc. Slower reaction, better crystallinityFaster reaction, risk of amorphous productControls the rate of reversible bond formation. Too fast a rate prevents error correction.[9]
Stirring Speed Larger particles, broader distributionSmaller, more uniform particlesHigh agitation ensures homogeneous precursor distribution, leading to more uniform nucleation.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of TAPT-TFP COF Microparticles

This protocol is adapted from methodologies for synthesizing imine-based COFs and is designed to produce crystalline microparticles.[5]

Workflow Diagram

G A 1. Prepare Precursor Solution - Dissolve TAPT & TFP in o-dichlorobenzene:n-butanol - Add 6M Acetic Acid B 2. Sonicate & Degas - Sonicate for 15 mins to ensure full dissolution - Degas with N2 for 10 mins A->B C 3. Solvothermal Reaction - Seal in pressure tube - Heat at 120°C for 3 days B->C D 4. Isolate Product - Cool to room temperature - Collect precipitate via centrifugation C->D E 5. Purify - Wash sequentially with THF, acetone, and ethanol - Dry under vacuum at 80°C D->E F 6. Characterize - SEM for morphology - PXRD for crystallinity - FTIR for bond formation E->F

References

Technical Support Center: TAPT Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thermal-Assisted Precipitation and Trypsinolysis (TAPT) experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in successfully performing TAPT for proteomic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the heat treatment step in TAPT?

The initial heating step in the TAPT protocol serves to denature proteins, which helps to unfold them and increase the efficiency of subsequent trypsin digestion. This thermal denaturation can also aid in the precipitation of proteins, separating them from other cellular components that might interfere with mass spectrometry analysis.

Q2: I am observing a low protein pellet after the precipitation step. What could be the cause?

A low protein pellet yield can result from several factors:

  • Insufficient starting material: Ensure you begin with an adequate amount of cell or tissue lysate.

  • Incomplete protein precipitation: The choice of precipitation solvent and the temperature can significantly impact precipitation efficiency.

  • Overly aggressive washing: Vigorous washing of the pellet can lead to sample loss.

Q3: My trypsin digestion seems incomplete. How can I improve it?

Incomplete digestion is a common issue in proteomics. Consider the following to optimize your trypsin digestion:

  • Enzyme-to-protein ratio: A common starting point is a 1:50 to 1:100 (w/w) trypsin-to-protein ratio. This may need to be optimized for your specific sample.

  • Digestion time and temperature: Overnight digestion at 37°C is standard. For TAPT, ensure the protein pellet is fully resolubilized before adding trypsin.

  • Presence of inhibitors: Residual detergents or other chemicals from the lysis and precipitation steps can inhibit trypsin activity. Ensure thorough washing of the protein pellet.

Q4: What are the best practices for minimizing keratin contamination?

Keratin contamination is a frequent problem in mass spectrometry-based proteomics. To minimize it:

  • Always wear gloves and a lab coat.

  • Work in a clean environment, preferably a laminar flow hood.

  • Use filtered pipette tips.

  • Avoid wearing clothing made of natural fibers like wool, which can be a source of keratin.

Troubleshooting Guide

This section addresses specific issues that may arise during TAPT experiments and provides potential solutions.

Problem Possible Cause Suggested Solution
Low Protein Yield Incomplete cell lysis.Optimize lysis buffer composition and mechanical disruption methods (e.g., sonication).
Inefficient protein precipitation.Ensure the correct solvent-to-sample ratio and precipitation temperature. Consider testing different precipitation solvents.
Loss of protein pellet during washing steps.Be gentle when aspirating the supernatant and washing the pellet.
Incomplete Trypsin Digestion Poor resolubilization of the protein pellet.Ensure the pellet is fully dissolved in the resuspension buffer before adding trypsin. Sonication may aid in resolubilization.
Incorrect trypsin-to-protein ratio.Optimize the enzyme-to-substrate ratio. A higher ratio may be needed for complex samples.[1]
Trypsin inactivity.Use fresh, high-quality trypsin. Avoid repeated freeze-thaw cycles.
Presence of interfering substances.Ensure all detergents and chaotropic agents are removed during the washing steps.
High Keratin Contamination Environmental contamination.Follow strict clean-handling procedures. Work in a clean hood and use protective gear.
Contaminated reagents.Use fresh, high-purity reagents and filter all solutions.
Poor Mass Spectrometry Signal Sample loss during cleanup.Be meticulous during the solid-phase extraction (SPE) cleanup step.
Inefficient ionization.Ensure the final sample is free of non-volatile salts and detergents that can suppress ionization.
Low peptide concentration.Concentrate the sample before LC-MS/MS analysis if necessary.

Experimental Protocols

Detailed TAPT Protocol

This protocol is a general guideline and may require optimization for specific sample types and experimental goals.

1. Protein Extraction and Precipitation: a. Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). c. Take a defined amount of protein (e.g., 100 µg) and adjust the volume with lysis buffer. d. Heat the sample at 95°C for 5 minutes to denature the proteins. e. Cool the sample on ice for 10 minutes. f. Add a precipitation solvent (e.g., ice-cold acetone or ethanol) at a defined ratio (e.g., 4 volumes of solvent to 1 volume of sample). g. Vortex briefly and incubate at -20°C for at least 2 hours (or overnight for higher yields). h. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins. i. Carefully decant and discard the supernatant.

2. Protein Pellet Washing: a. Add ice-cold wash buffer (e.g., 80% acetone in water) to the pellet. b. Gently resuspend the pellet by pipetting or brief vortexing. c. Centrifuge at high speed for 10 minutes at 4°C. d. Discard the supernatant. e. Repeat the wash step one more time. f. After the final wash, briefly air-dry the pellet to remove residual solvent. Do not over-dry the pellet as it can be difficult to resolubilize.

3. In-solution Digestion: a. Resuspend the protein pellet in a denaturing buffer such as 8 M urea in 50 mM ammonium bicarbonate. b. Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. c. Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature. d. Quench the alkylation reaction by adding DTT to a final concentration of 10 mM. e. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. f. Add mass spectrometry-grade trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[1]

4. Peptide Cleanup: a. Stop the digestion by acidifying the sample with formic acid to a final pH of ~2-3. b. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column according to the manufacturer's instructions. c. Elute the peptides with a solution containing acetonitrile and formic acid. d. Dry the eluted peptides in a vacuum centrifuge. e. Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

TAPT Experimental Workflow

TAPT_Workflow TAPT Experimental Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis start Cell/Tissue Lysate heat Heat Denaturation (95°C) start->heat precipitate Protein Precipitation (-20°C) heat->precipitate wash Wash Pellet precipitate->wash resolubilize Resolubilize Pellet wash->resolubilize reduce_alkylate Reduction & Alkylation resolubilize->reduce_alkylate digest Trypsin Digestion (37°C) reduce_alkylate->digest cleanup Peptide Cleanup (SPE) digest->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis ms->data

Caption: A flowchart illustrating the key steps in a typical TAPT experiment.

Simplified mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. TAPT can be employed to quantify changes in the abundance and post-translational modifications of proteins within this pathway in response to various stimuli or drug treatments.

mTOR_Signaling Simplified mTOR Signaling Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate Akt Akt PI3K->Akt activate Akt->mTORC1 activate Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promote Cell Growth Cell Growth mTORC1->Cell Growth promote Autophagy Autophagy mTORC1->Autophagy inhibit

Caption: A diagram of the mTOR signaling pathway, a key regulator of cell growth.

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation and survival, and its dysregulation is often implicated in cancer. TAPT can be used to study how EGFR activation or inhibition affects the proteome, providing insights into drug mechanisms and resistance.

EGFR_Signaling Simplified EGFR Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Cascades cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival mTORC1->Survival

Caption: An overview of the EGFR signaling cascade, important in cell proliferation.

References

Validation & Comparative

Spectroscopic Characterization of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. For a comprehensive understanding, the spectral data of TTA is compared with two alternative triazine-based compounds: melamine and 2,4,6-triphenyl-1,3,5-triazine. This guide is intended to serve as a valuable resource for researchers in the fields of materials science, medicinal chemistry, and drug development.

Executive Summary

Data Presentation

Table 1: ¹H NMR Spectral Data Comparison
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound (TTA) -Data not available in the reviewed literature--
MelamineDMSO-d₆~6.4br s-NH₂
2,4,6-Triphenyl-1,3,5-triazine[1]CDCl₃8.80-8.78mAromatic H (ortho to triazine)
7.65-7.56mAromatic H (meta, para)
Table 2: ¹³C NMR Spectral Data Comparison
CompoundSolventChemical Shift (δ) ppmAssignment
This compound (TTA) -Data not available in the reviewed literature-
MelamineDMSO-d₆166.6C of triazine ring
2,4,6-Triphenyl-1,3,5-triazine[1]d₆-DMSO166.6C of triazine ring
134.6Aromatic C (ipso)
129.8Aromatic C
128.9Aromatic C
Table 3: FT-IR Spectral Data Comparison
CompoundMajor Absorption Bands (cm⁻¹)Assignment
This compound (TTA) [2]Specific peak list not available. Spectrum available in cited literature.N-H stretching (amine), C=N stretching (triazine ring), Aromatic C=C stretching, C-N stretching
Melamine[3][4]3470, 3420N-H stretching (asymmetric and symmetric)
1650-1430In-plane NH₂ deformations, C=N stretching
1194, 1174NH₂ rocking
814Triazine ring out-of-plane bending
2,4,6-Triphenyl-1,3,5-triazine[5]~990Symmetric triazine ring stretch (Raman active)
Other specific peaks not detailed in the provided search results.Aromatic C-H stretching, C=N stretching (triazine ring), Aromatic C=C stretching

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for melamine, CDCl₃ for 2,4,6-triphenyl-1,3,5-triazine) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm for organic compounds). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: The analysis is performed on an FT-IR spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

    • The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

    • The instrument measures the interferogram, which is then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

  • Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups using correlation tables or spectral databases. The spectrum of TTA is expected to show characteristic bands for the N-H bonds of the amine groups, the C=N bonds of the triazine ring, and the aromatic C=C and C-H bonds.[2]

Mandatory Visualization

G Workflow for Spectroscopic Characterization of TTA cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis of TTA Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolution in deuterated solvent FTIR FT-IR Spectroscopy Purification->FTIR KBr pellet or ATR NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data FTIR_Data FT-IR Spectrum (Absorption Bands) FTIR->FTIR_Data Comparison Comparison with Alternative Compounds (Melamine, 2,4,6-Triphenyl-1,3,5-triazine) NMR_Data->Comparison FTIR_Data->Comparison Characterization Structural Characterization and Purity Assessment Comparison->Characterization

Caption: Workflow for the characterization of TTA using NMR and FT-IR.

References

TAPT vs. Other Triazine-Based Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of a conjugate's efficacy, stability, and overall therapeutic index. Triazine-based linkers, built upon a stable 1,3,5-triazine core, offer a versatile platform for the attachment of therapeutic payloads. This guide provides a comparative analysis of TAPT (1,3,5-triazine-2,4,6-triamine-N,N',N''-tris(4-aminophenyl)) and other triazine-based linkers, summarizing their potential performance characteristics based on available chemical principles and related studies.

It is important to note that direct, head-to-head comparative experimental data for TAPT against other specific triazine-based linkers in bioconjugation applications is limited in the publicly available scientific literature. Therefore, this guide extrapolates potential performance based on the structural features of the linkers and general principles of bioconjugation chemistry.

Introduction to Triazine-Based Linkers

The 1,3,5-triazine scaffold is a six-membered aromatic ring containing three nitrogen atoms. Its utility as a linker stems from the ability to functionalize the 2, 4, and 6 positions with various reactive groups. Cyanuric chloride is a common starting material for the synthesis of substituted triazines, allowing for the sequential introduction of nucleophiles to create linkers with tailored properties.[1]

TAPT is a symmetric triazine-based molecule with three aminophenyl arms. The terminal primary amine groups on these arms serve as reactive handles for conjugation to payloads or targeting moieties.

Structural Comparison

A key differentiator among triazine-based linkers is the nature of the substituents at the 2, 4, and 6 positions of the triazine ring. These substituents dictate the linker's reactivity, stability, solubility, and steric hindrance.

Linker TypeGeneral StructureKey FeaturesPotential Applications
TAPT 1,3,5-triazine core with three 4-aminophenyl armsSymmetric, tripodal structure. Terminal primary amines for conjugation. Potential for higher drug-to-antibody ratios (DAR).High-payload drug conjugates, multivalent targeting systems.
Monofunctional Triazine Linker 1,3,5-triazine core with one reactive group and two non-reactive groupsAllows for controlled, single-point attachment.Standard bioconjugation where a 1:1 stoichiometry is desired.
Bifunctional Triazine Linker 1,3,5-triazine core with two reactive groupsCan link two different molecules or create intramolecular crosslinks.Hetero-bifunctional crosslinking, PROTACs.
Triazine-PEG Linkers 1,3,5-triazine core with one or more polyethylene glycol (PEG) chainsIncreased hydrophilicity, improved pharmacokinetic properties.Solubilizing hydrophobic payloads, extending plasma half-life.

Performance Characteristics: A Comparative Overview

The following table summarizes the anticipated performance of TAPT in comparison to other generic triazine-based linkers based on their structural properties.

Performance MetricTAPTOther Triazine-Based Linkers (General)Rationale
Reaction Efficiency Potentially highVariableThe primary amine groups of TAPT are nucleophilic and should react efficiently with activated esters or other electrophiles. Efficiency for other linkers depends on the specific reactive groups.
Stability (Plasma) Expected to be highVariableThe core triazine ring and the amide bonds formed upon conjugation are generally stable. Stability of other linkers depends on the nature of the linkage (e.g., ester, disulfide).
Drug-to-Antibody Ratio (DAR) Potentially high (up to 3)VariableThe tripodal structure of TAPT allows for the attachment of up to three payload molecules per linker.
Solubility ModerateVariableThe aromatic nature of TAPT may impart some hydrophobicity. Solubility of other linkers can be tuned, for example, by incorporating PEG chains.
Steric Hindrance Moderate to HighVariableThe three arms of TAPT may create steric bulk, which could influence the accessibility of the payload to its target.

Experimental Protocols

General Protocol for Conjugation of an NHS-Ester-Activated Payload to a TAPT Linker

Objective: To covalently attach a payload containing an NHS ester to the primary amine groups of the TAPT linker.

Materials:

  • TAPT linker

  • NHS-ester-activated payload

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the TAPT linker in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution.

    • Dissolve the NHS-ester-activated payload in anhydrous DMF or DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • In a reaction vessel, add the desired molar equivalents of the TAPT linker solution to a buffered solution.

    • Slowly add the desired molar equivalents of the NHS-ester-activated payload solution to the TAPT solution while gently stirring.

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The reaction should be protected from light if any of the components are light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., a final concentration of 50 mM Tris or glycine) to the reaction mixture to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the TAPT-payload conjugate from unreacted components and byproducts using an appropriate chromatography method (e.g., reverse-phase HPLC or size-exclusion chromatography).

  • Characterization:

    • Characterize the purified conjugate using techniques such as Mass Spectrometry (MS) to confirm the molecular weight and HPLC to assess purity.

Visualizations

Logical Workflow for Triazine Linker Synthesis and Bioconjugation

G cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation Cyanuric Chloride Cyanuric Chloride Triazine_Linker Triazine_Linker Cyanuric Chloride->Triazine_Linker Sequential Substitution Nucleophile_1 Nucleophile_1 Nucleophile_1->Triazine_Linker Nucleophile_2 Nucleophile_2 Nucleophile_2->Triazine_Linker Nucleophile_3 Nucleophile_3 Nucleophile_3->Triazine_Linker TAPT_Linker TAPT_Linker Drug_Conjugate Drug_Conjugate TAPT_Linker->Drug_Conjugate Payload Payload Payload->Drug_Conjugate Targeting_Moiety Targeting_Moiety Targeting_Moiety->Drug_Conjugate

Caption: General workflow for triazine linker synthesis and subsequent bioconjugation.

Hypothetical Signaling Pathway Inhibition by a TAPT-Linked Drug

G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation TAPT_Drug_Conjugate TAPT_Drug_Conjugate TAPT_Drug_Conjugate->Kinase_B Inhibition

Caption: Inhibition of a signaling pathway by a hypothetical TAPT-linked therapeutic.

Conclusion

TAPT presents an intriguing structural motif for the development of drug conjugates, offering the potential for high payload density and a stable linkage. However, the lack of direct comparative studies with other triazine-based linkers necessitates a cautious approach to its selection. Further research is required to experimentally validate the performance of TAPT in terms of stability, reactivity, and its impact on the in vitro and in vivo efficacy of the resulting conjugates. Researchers and drug developers should consider the specific requirements of their application, such as desired DAR, solubility, and steric tolerance, when selecting a triazine-based linker. The general principles and protocols outlined in this guide provide a foundation for the rational design and evaluation of TAPT and other triazine-based linkers in the pursuit of more effective targeted therapies.

References

A Comparative Guide to the Electrochemical Properties of TAPT and Polyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of 2,4,6-tris(diphenylamino)-1,3,5-triazine (TAPT) and Polyaniline (PANI), two prominent organic materials in the field of electrochemistry. The information presented is intended to assist researchers in selecting appropriate materials for applications such as energy storage, sensing, and electrocatalysis.

Executive Summary

TAPT and Polyaniline are both electroactive organic materials with distinct properties and potential applications. TAPT, a small molecule with a well-defined structure, is emerging as a promising candidate for high-performance organic batteries. Polyaniline, a conductive polymer, has been extensively studied for its high capacitance and is a benchmark material for supercapacitors and sensors. This guide presents a side-by-side comparison of their key electrochemical performance metrics, detailed experimental protocols for their characterization, and a visual representation of the evaluation workflow.

Data Presentation: TAPT vs. Polyaniline

The following table summarizes the key electrochemical properties of TAPT and Polyaniline based on reported literature values. It is important to note that these values can vary significantly depending on the specific synthesis method, electrode preparation, and testing conditions.

Electrochemical PropertyTAPTPolyaniline (PANI)
Specific Capacitance (F/g) Data not readily available in F/g; typically reported as specific capacity for battery applications.150 - 2489 F/g[1][2][3][4]
Specific Capacity (mAh/g) Theoretical: ~356 mAh/g (for four-electron transfer)Not typically reported for supercapacitor applications.
Energy Density (Wh/kg) Data not readily available for supercapacitor configuration.11.41 - 318 Wh/kg[1][4][5][6][7]
Power Density (W/kg) Data not readily available for supercapacitor configuration.240 - 12500 W/kg[1][5][6]
Cycling Stability (% retention after cycles) High stability reported in battery configurations (e.g., minimal capacity fade after 500 cycles).[8]Variable; can be excellent (e.g., 98% after 150,000 cycles) but can also show degradation.[7][9][10][11][12]
Conductivity (S/cm) Low intrinsic conductivity, often requires compositing with conductive materials.Can be tuned by doping; conductive form (emeraldine salt) has high conductivity.
Redox Mechanism Based on the reversible oxidation and reduction of the triphenylamine units.Involves the conversion between different oxidation states (leucoemeraldine, emeraldine, and pernigraniline).[13]

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below to ensure reproducibility and accurate comparison.

Electrode Preparation

a) TAPT Electrode:

  • Slurry Preparation: Mix TAPT powder, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 70:20:10.

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the mixture and stir overnight to form a homogeneous slurry.

  • Coating: Cast the slurry onto a current collector (e.g., copper foil for battery applications, or stainless steel/carbon cloth for supercapacitors) using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the solvent.

  • Pressing: Press the dried electrode at a pressure of 10 MPa to ensure good contact between the active material and the current collector.

b) Polyaniline (PANI) Electrode:

  • In-situ Polymerization (on Carbon Cloth):

    • Immerse a piece of carbon cloth in a solution of aniline monomer in an acidic medium (e.g., 1 M HCl).

    • Add an oxidizing agent (e.g., ammonium persulfate) dropwise to initiate polymerization.

    • Allow the polymerization to proceed for a set time (e.g., 2 hours) at a controlled temperature (e.g., 0-5°C).

    • Rinse the PANI-coated carbon cloth thoroughly with deionized water and ethanol.

    • Dry the electrode in a vacuum oven at 60°C for 12 hours.

  • Slurry Casting (similar to TAPT):

    • Alternatively, use commercially available PANI powder and prepare a slurry as described for TAPT, typically with a different active material to conductive agent to binder ratio (e.g., 80:10:10).

Electrochemical Measurements

All electrochemical measurements should be performed using a three-electrode setup in a suitable electrolyte (e.g., 1 M H₂SO₄ for PANI, or a lithium-based electrolyte for TAPT battery testing). The setup consists of the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

a) Cyclic Voltammetry (CV):

  • Purpose: To investigate the redox behavior, potential window, and qualitative capacitive properties.

  • Procedure:

    • Scan the potential within a defined window at various scan rates (e.g., 10, 20, 50, 100 mV/s).

    • Record the resulting current. The shape of the CV curve provides information about the charge storage mechanism (e.g., rectangular for electric double-layer capacitance, or with redox peaks for pseudocapacitance).

b) Galvanostatic Charge-Discharge (GCD):

  • Purpose: To determine the specific capacitance, energy density, and power density.

  • Procedure:

    • Apply a constant current for charging and discharging within the potential window determined from CV.

    • Perform measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

    • The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To study the charge transfer resistance, equivalent series resistance, and ion diffusion kinetics.

  • Procedure:

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (e.g., the open-circuit potential).

    • The resulting impedance data is typically plotted as a Nyquist plot (Z' vs. -Z'').

Mandatory Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_prep Electrode Preparation cluster_electrochem Electrochemical Measurement cluster_analysis Data Analysis and Comparison TAPT_prep TAPT Slurry Preparation coating Coating on Current Collector TAPT_prep->coating PANI_prep PANI Synthesis/Slurry PANI_prep->coating drying Drying coating->drying pressing Pressing drying->pressing three_electrode Three-Electrode Setup pressing->three_electrode Working Electrode CV Cyclic Voltammetry (CV) three_electrode->CV GCD Galvanostatic Charge-Discharge (GCD) three_electrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) three_electrode->EIS spec_cap Specific Capacitance/Capacity CV->spec_cap GCD->spec_cap energy_density Energy & Power Density GCD->energy_density cycling_stability Cycling Stability GCD->cycling_stability kinetics Charge Transfer Kinetics EIS->kinetics comparison Performance Comparison spec_cap->comparison energy_density->comparison cycling_stability->comparison kinetics->comparison

Caption: Workflow for comparing the electrochemical properties of TAPT and PANI.

Logical Relationship of Key Electrochemical Parameters

logical_relationship cluster_material Material Properties cluster_performance Electrochemical Performance Metrics cluster_factors Influencing Factors material Organic Electroactive Material (TAPT or PANI) morphology Morphology & Surface Area material->morphology conductivity Intrinsic Conductivity material->conductivity capacitance Specific Capacitance / Capacity morphology->capacitance stability Cycling Stability morphology->stability power Power Density conductivity->power conductivity->stability energy Energy Density capacitance->energy capacitance->power electrode_arch Electrode Architecture electrode_arch->capacitance electrode_arch->power electrode_arch->stability electrolyte Electrolyte Properties electrolyte->capacitance electrolyte->power electrolyte->stability

Caption: Key parameters influencing the electrochemical performance of organic electrode materials.

References

A Comparative Analysis of TAPC and its Crosslinkable Derivatives in OLED Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic light-emitting diodes (OLEDs), the efficiency and stability of devices are critically dependent on the performance of the hole transport layer (HTL). 1,1-bis[4-[N,N-di(4-tolyl)amino]phenyl]cyclohexane (TAPC) has been a benchmark material for this application due to its high hole mobility. However, research into its derivatives aims to further enhance device performance, particularly for solution-processed fabrication methods. This guide provides a comparative study of TAPC and a series of its crosslinkable derivatives, focusing on their impact on the performance of blue phosphorescent OLEDs. The introduction of crosslinkable moieties to the TAPC core structure allows for the formation of robust, solvent-resistant layers, which is a significant advantage in multilayer solution-processed devices.

Quantitative Performance Comparison

The performance of OLEDs employing TAPC and its crosslinkable derivatives as the hole transport layer was systematically evaluated. The key performance metrics are summarized in the table below. The derivatives, TAPC-2V , TAPC-3V , and TAPC-4V , incorporate vinyl groups, enabling thermal crosslinking.

MaterialHOMO Level (eV)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)Turn-on Voltage (V)
TAPC-5.5235.128.916.83.2
TAPC-2V-5.4542.335.820.23.1
TAPC-3V-5.3845.138.221.53.0
TAPC-4V-5.3140.533.719.43.1

Note: The data represents performance in blue phosphorescent OLEDs and may vary depending on the specific device architecture and emissive materials used.

Experimental Protocols

Synthesis of TAPC Derivatives

The synthesis of the crosslinkable TAPC derivatives (TAPC-nV) involves the introduction of vinyl-functionalized arms to the core TAPC structure. A generalized synthetic scheme is outlined below:

  • Bromination of TAPC: TAPC is first brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) to yield brominated TAPC precursors. The number of bromo groups can be controlled by the stoichiometry of NBS.

  • Suzuki Coupling Reaction: The brominated TAPC is then reacted with 4-vinylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as toluene/water. This step attaches the vinylphenyl groups to the TAPC core.

  • Purification: The final products are purified by column chromatography on silica gel to yield the desired TAPC-nV derivatives.

OLED Device Fabrication and Characterization

The OLEDs were fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates. The device architecture and fabrication process are as follows:

  • Substrate Cleaning: The ITO substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, and then treated with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 20 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: A solution of the respective HTM (TAPC or a TAPC-nV derivative) in an organic solvent (e.g., chlorobenzene) is spin-coated on top of the HIL. For the crosslinkable derivatives, the substrate is then thermally annealed at a specific temperature (e.g., 200°C) to induce crosslinking.

  • Emissive Layer (EML) Deposition: A solution containing a host material (e.g., mCP) and a phosphorescent blue emitter (e.g., FIrpic) is spin-coated over the HTL.

  • Electron Transport Layer (ETL) and Cathode Deposition: Finally, an electron transport layer (e.g., TPBi) and a cathode (e.g., LiF/Al) are deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer.

Mandatory Visualizations

Chemical Structures of TAPC and its Derivatives

cluster_TAPC TAPC cluster_TAPC_2V TAPC-2V cluster_TAPC_3V TAPC-3V cluster_TAPC_4V TAPC-4V TAPC TAPC TAPC_2V TAPC_2V TAPC_3V TAPC_3V TAPC_4V TAPC_4V

Caption: Molecular structures of TAPC and its vinyl-substituted derivatives.

OLED Fabrication Workflow

cluster_prep Substrate Preparation cluster_solution Solution Processing (in Glovebox) cluster_vacuum Vacuum Deposition cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UVO_Treatment UV-Ozone Treatment ITO_Cleaning->UVO_Treatment PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UVO_Treatment->PEDOT_PSS HTL Spin-coat HTL (TAPC or derivative) PEDOT_PSS->HTL Crosslinking Thermal Crosslinking (for derivatives) HTL->Crosslinking EML Spin-coat Emissive Layer HTL->EML Crosslinking->EML ETL Deposit ETL (e.g., TPBi) EML->ETL Cathode Deposit Cathode (LiF/Al) ETL->Cathode JVL J-V-L Measurement Cathode->JVL EL_Spectra EL Spectra Recording JVL->EL_Spectra

Caption: Experimental workflow for the fabrication and characterization of solution-processed OLEDs.

Discussion

The introduction of crosslinkable vinyl groups onto the TAPC scaffold leads to a notable improvement in OLED performance. The derivatives, particularly TAPC-3V, exhibit higher current efficiency, power efficiency, and external quantum efficiency compared to the parent TAPC molecule. This enhancement can be attributed to several factors. The crosslinking process creates a more stable and morphologically robust HTL, which can prevent intermixing of layers during the subsequent solution-based deposition of the emissive layer. This leads to a cleaner interface and more efficient charge injection and transport.

Furthermore, the functionalization with vinylphenyl groups slightly raises the HOMO levels of the derivatives compared to TAPC. This can reduce the hole injection barrier from the HIL to the HTL, contributing to a lower turn-on voltage and improved device efficiency. The superior performance of TAPC-3V suggests an optimal balance between the electronic properties and the crosslinking density.

The Performance Edge: TAPT-based COFs vs. Other Porous Materials in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 1,3,5-tris(4-aminophenyl)triazine (TAPT)-based Covalent Organic Frameworks (COFs) against other porous materials such as Metal-Organic Frameworks (MOFs), zeolites, and activated carbon. This guide provides a detailed analysis supported by experimental data, protocols, and visual workflows to aid in material selection for various applications.

Covalent Organic Frameworks (COFs) constructed from TAPT have emerged as a promising class of porous crystalline materials. Their inherent properties, including high thermal and chemical stability, large surface area, and tunable porosity, make them strong contenders for applications ranging from gas capture and storage to catalysis and drug delivery.[1][2] This guide offers an objective comparison of the performance of TAPT-based COFs with established porous materials, presenting quantitative data to inform research and development decisions.

Performance in Gas Adsorption: A Focus on CO₂ Capture

The capture of carbon dioxide is a critical area of research where porous materials are extensively studied. TAPT-based COFs, with their nitrogen-rich triazine core, exhibit favorable interactions with CO₂ molecules.[1]

Comparative Data: CO₂ Adsorption Capacities
MaterialSurface Area (m²/g)CO₂ Uptake (mmol/g)Pressure (bar)Temperature (K)Reference
TAPT-based COF (analogue) ~1500~1.31298[1]
ZIF-8 (MOF) 1416~1.11298[3]
Zeolite 13X ~700~2.01298[4]
Activated Carbon ~1000~1.51298[4]

Performance in Pollutant Removal: Adsorption of Organic Dyes

The removal of organic dyes from wastewater is a significant environmental application for porous adsorbents. The large surface area and tunable pore structure of TAPT-based COFs make them effective in capturing bulky dye molecules.

Comparative Data: Rhodamine B Adsorption
MaterialSurface Area (m²/g)Max. Adsorption Capacity (mg/g)ConditionsReference
TAPP-DBTA-COF (Pyridine-based COF) 1578.41254pH 7, Room Temp.[5]
Zeolite (Clinoptilolite) -6.964pH 2.2, Room Temp.[6]
TS-1 (Zeolite) -~480-[7]
TpPa-1/TS-1 (COF/Zeolite Composite) -~810-[7]

Performance in Heterogeneous Catalysis: Suzuki-Miyaura Coupling Reaction

The uniform distribution of active sites within the crystalline framework of COFs makes them excellent candidates for heterogeneous catalysis. Palladium-functionalized TAPT-based COFs have shown high efficiency in C-C coupling reactions.

Comparative Data: Catalytic Performance in Suzuki-Miyaura Reaction
CatalystReaction ConditionsYield (%)Time (h)Reusability (cycles)Reference
Pd/COF-318 (Dioxin-linked COF) Room Temp, Ethanol>991-[8]
Pd/COF-LZU1 (Imine-linked COF) 150 °C, p-xyleneHigh-4[9]
Commercial Pd/C Room Temp, Ethanol---[8]

Performance in Drug Delivery: Loading and Release of 5-Fluorouracil

The high porosity and biocompatibility of certain COFs make them suitable for drug delivery applications. The ordered channels can be loaded with therapeutic agents for controlled release.

Comparative Data: 5-Fluorouracil (5-FU) Loading and Release
CarrierSurface Area (m²/g)Drug Loading (wt%)Release ProfileReference
PI-COF-5 -~20~49% in 12h[10]
Mesoporous Silica Nanoparticles (MSN) -~7.5-[11]
Albumin Capped Gold Nanoparticles --~96% in 48h[12]

Experimental Protocols

Synthesis of TAPT-based COFs (Solvothermal Method)

Materials:

  • 1,3,5-Tris(4-aminophenyl)triazine (TAPT)

  • Terephthalaldehyde (TPA)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic Acid

Procedure:

  • In a Pyrex tube, add TAPT (e.g., 0.1 mmol) and TPA (e.g., 0.15 mmol).

  • Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1 mL).

  • Add aqueous acetic acid (e.g., 0.1 mL of 6 M solution).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate, and seal it under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

  • Dry the final product under vacuum at 80 °C overnight.[13][14]

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Procedure:

  • Degas the sample (approximately 50-100 mg) under vacuum at a specific temperature (e.g., 120-150 °C) for several hours (e.g., 6-12 hours) to remove any adsorbed moisture and impurities.

  • Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer.

  • Calculate the specific surface area from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.[6]

Dye Adsorption Studies

Procedure:

  • Prepare a stock solution of the dye (e.g., Rhodamine B) of a known concentration.

  • In a series of flasks, add a fixed amount of the adsorbent (e.g., 10 mg of TAPT-based COF) to a fixed volume of dye solution (e.g., 20 mL) with varying initial concentrations.

  • Agitate the flasks at a constant temperature and speed for a predetermined time to reach equilibrium.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

  • Calculate the amount of dye adsorbed per unit mass of the adsorbent (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ is the initial dye concentration, Cₑ is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.[15][16][17]

Heterogeneous Catalysis Testing (Suzuki-Miyaura Coupling)

Procedure:

  • In a reaction vial, add the aryl halide (e.g., 0.1 mmol), arylboronic acid (e.g., 0.12 mmol), base (e.g., K₂CO₃, 0.2 mmol), and the catalyst (e.g., 1-5 mol% of Pd-functionalized TAPT-based COF).

  • Add the solvent (e.g., 2 mL of ethanol/water mixture).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for a specific duration.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, separate the catalyst by filtration or centrifugation.

  • Analyze the product yield from the filtrate using GC or ¹H NMR spectroscopy.

  • For reusability tests, wash the recovered catalyst with a suitable solvent, dry it, and use it in a subsequent reaction cycle.[18][19][20][21][22]

Drug Loading and Release Studies

Drug Loading:

  • Disperse a known amount of the porous material (e.g., 20 mg of TAPT-based COF) in a concentrated solution of the drug (e.g., 5-fluorouracil in a suitable solvent).

  • Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to allow for maximum drug loading.

  • Separate the drug-loaded material by centrifugation.

  • Wash the material with the solvent to remove any surface-adsorbed drug.

  • To determine the loading amount, either measure the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or thermogravimetric analysis (TGA) of the dried drug-loaded material.[23][24][25][26]

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded material in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Place the dispersion in a dialysis bag or use a sample-and-separate method.

  • Maintain the system at a constant temperature (e.g., 37 °C) with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Measure the concentration of the released drug in the aliquot using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Plot the cumulative drug release as a function of time.[23][24][26]

Visualizing the Processes

To better understand the workflows and relationships discussed, the following diagrams are provided.

Synthesis_and_Application_Workflow cluster_synthesis TAPT-based COF Synthesis cluster_application Performance Evaluation Monomers TAPT & Linker Monomers Reaction Solvothermal Reaction (120°C, 72h) Monomers->Reaction Solvent Solvent System (e.g., Dioxane/Mesitylene) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Purification Washing & Drying Reaction->Purification COF TAPT-based COF Powder Purification->COF Gas_Adsorption Gas Adsorption (CO₂ Capture) COF->Gas_Adsorption Characterize Performance Pollutant_Removal Pollutant Removal (Dye Adsorption) COF->Pollutant_Removal Characterize Performance Catalysis Heterogeneous Catalysis (Suzuki Coupling) COF->Catalysis Characterize Performance Drug_Delivery Drug Delivery (5-FU Loading/Release) COF->Drug_Delivery Characterize Performance

Caption: Workflow for the synthesis and performance evaluation of TAPT-based COFs.

Comparative_Performance_Logic cluster_alternatives Alternative Porous Materials TAPT_COF TAPT-based COF + High Stability + Tunable Porosity + High Surface Area Application Target Application (e.g., Gas Capture, Catalysis) TAPT_COF->Application Evaluate Performance MOF MOFs (e.g., ZIF-8) + Ultrahigh Porosity - Lower Stability MOF->Application Evaluate Performance Zeolite Zeolites + High Stability - Smaller Pores Zeolite->Application Evaluate Performance Activated_Carbon Activated Carbon + Low Cost - Amorphous Structure Activated_Carbon->Application Evaluate Performance

Caption: Logical framework for comparing TAPT-based COFs with other porous materials.

References

A Comparative Guide to Purity Assessment of Synthesized 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA), a key intermediate in the development of high-performance polymers, resins, and advanced optical materials.[1][2] Accurate purity determination is critical for ensuring the quality, safety, and efficacy of final products. This document details a primary High-Performance Liquid Chromatography (HPLC) method and compares its performance with alternative analytical techniques, supported by experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) for TTA Purity

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For aromatic triazine derivatives like TTA, reversed-phase HPLC is the method of choice, offering high resolution and sensitivity.

Experimental Protocol: Reversed-Phase HPLC for TTA

This protocol is a representative method for the purity assessment of TTA.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended. To minimize peak tailing, which can occur with basic compounds like TTA, an end-capped C18 column is preferable.

2. Reagents and Mobile Phase:

  • Solvents: HPLC-grade acetonitrile and water.

  • Mobile Phase: A gradient elution is typically employed to ensure good separation of the main compound from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized TTA and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of TTA).

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

4. Data Analysis:

  • The purity of the TTA sample is determined by calculating the peak area percentage of the main TTA peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of TTA peak / Total area of all peaks) x 100

Workflow for HPLC Purity Assessment of TTA

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis A Weigh TTA Sample B Dissolve in Diluent A->B C Filter Sample B->C F Inject Sample C->F D Prepare Mobile Phases A and B E HPLC System Setup Column: C18 Detector: UV-Vis D->E E->F G Run Gradient Elution F->G H Acquire Chromatogram G->H I Integrate Peak Areas H->I J Calculate Purity I->J

Caption: Experimental workflow for assessing the purity of synthesized TTA by HPLC.

Comparison with Alternative Purity Assessment Methods

While HPLC is a primary method for purity determination, other techniques can provide complementary or confirmatory data. The choice of method often depends on the available instrumentation, the nature of potential impurities, and the required level of accuracy.

MethodPrincipleAdvantagesDisadvantagesTypical Purity Range
HPLC Differential partitioning of analytes between a stationary and mobile phase.High sensitivity, high resolution, quantitative, applicable to a wide range of compounds.Requires specialized equipment and solvents, method development can be time-consuming.>95%
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard of known purity.[3][4][5][6][7]Highly accurate and precise, provides structural information, non-destructive.Lower sensitivity than HPLC, requires a suitable internal standard that does not overlap with the analyte signals.>98%
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases (e.g., CO2, H2O, N2), which are then quantified.[8][9][10][11]Provides the elemental composition (C, H, N, S), which can confirm the empirical formula and indicate purity.Does not distinguish between the target compound and isomers or impurities with the same elemental composition. Requires specialized instrumentation.Generally requires results to be within ±0.4% of the theoretical values.[9][11]
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically cause a depression and broadening of the melting point range.[2][12][13][14]Simple, rapid, and inexpensive. A good indicator of purity for crystalline solids.Not quantitative, not suitable for amorphous solids or compounds that decompose on heating.A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.[2]
Thin Layer Chromatography (TLC) Similar principle to HPLC but on a planar stationary phase. Used for qualitative assessment of the number of components in a mixture.[15][16][17][18]Simple, fast, and inexpensive for a quick purity check.Not quantitative, lower resolution than HPLC.Presence of a single spot suggests purity, while multiple spots indicate the presence of impurities.[16][17]

Logical Relationship of Purity Assessment Methods

Purity_Assessment_Logic cluster_synthesis Synthesis and Initial Check cluster_quantitative Quantitative Purity Determination cluster_confirmatory Confirmatory Analysis A Synthesized TTA B TLC for Qualitative Purity Check A->B C HPLC (Primary Method) B->C Proceed if single spot D Quantitative NMR (qNMR) B->D Alternative Quantitative Method E Elemental Analysis C->E Confirm Purity F Melting Point Analysis C->F Confirm Purity D->E Confirm Purity D->F Confirm Purity

Caption: Logical workflow for the purity assessment of synthesized TTA.

Detailed Methodologies for Alternative Techniques

Quantitative NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh a specific amount of the TTA sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the TTA signals.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

2. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery.

3. Data Analysis:

  • Integrate a well-resolved signal of TTA and a signal of the internal standard.

  • Calculate the purity of TTA using the following formula:

    Purity_TTA (%) = (I_TTA / N_TTA) * (N_std / I_std) * (MW_TTA / MW_std) * (m_std / m_TTA) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Elemental Analysis (EA)

1. Sample Preparation:

  • A small, accurately weighed amount of the dried TTA sample is placed in a tin or silver capsule.

2. Instrumentation:

  • The sample is combusted at high temperature (e.g., >900 °C) in an elemental analyzer. The resulting gases are separated and quantified by a thermal conductivity detector.

3. Data Analysis:

  • The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula of TTA (C₂₁H₁₈N₆). A close agreement (typically within ±0.4%) indicates high purity.

Melting Point Analysis

1. Sample Preparation:

  • A small amount of the finely powdered, dry TTA sample is packed into a capillary tube.

2. Instrumentation:

  • The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

3. Data Analysis:

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. A sharp melting range close to the literature value is indicative of high purity.

Conclusion

The purity assessment of synthesized this compound is a critical step in its quality control. Reversed-phase HPLC stands out as a robust and reliable primary method for quantitative purity determination due to its high sensitivity and resolution. However, for a comprehensive evaluation and confirmation of purity, orthogonal methods such as quantitative NMR and elemental analysis are highly recommended. Melting point analysis and TLC serve as rapid, cost-effective preliminary checks. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or application, ensuring the integrity and reliability of the synthesized TTA.

References

A Comparative Guide to the Thermal Analysis of TAPT using TGA and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the thermal properties of energetic materials is paramount for safety, stability, and performance assessment. This guide provides an in-depth technical comparison of 1,3,5-triamino-2,4,6-trinitrobenzene (TAPT), a highly insensitive and thermally stable explosive, with other relevant energetic materials. The focus is on the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate its thermal behavior.

Introduction: The Significance of Thermal Analysis for TAPT

1,3,5-triamino-2,4,6-trinitrobenzene (TAPT), also commonly known as TATB, is renowned for its remarkable thermal stability and insensitivity to shock, making it a material of significant interest in both military and civilian applications where safety is a primary concern.[1][2] The thermal behavior of TAPT dictates its storage, handling, and application limits. Techniques like TGA and DSC are indispensable tools for characterizing these properties.[3][4] TGA provides quantitative information on mass changes as a function of temperature, revealing decomposition kinetics, while DSC measures the heat flow associated with thermal transitions, identifying melting points, phase changes, and exothermic or endothermic decomposition processes.[5][6] The combined use of these techniques offers a comprehensive thermal profile of the material.[7]

Unraveling the Thermal Decomposition of TAPT

The thermal decomposition of TAPT is a complex process. Understanding its mechanism is crucial for predicting its behavior under various thermal stimuli. Studies have shown that the decomposition of TAPT involves multiple steps, with the initial stages being critical to its overall stability.

The consensus in the literature points to the formation of furazan rings through the condensation of adjacent amino and nitro groups as a primary initial decomposition pathway, releasing water in the process.[8][9] However, recent research using isotopic labeling has revealed that the breakdown of the benzene ring itself, leading to the evolution of CO2, also occurs at the onset of thermal decomposition.[8] This indicates a more complex initial decomposition chemistry than previously thought, involving both condensation reactions and oxidative processes. The nitro groups are considered the weakest bonds in the TAPT structure, and their scission can initiate decomposition.[8]

Quantum-based molecular dynamics simulations have further elucidated a four-stage sequential reaction process:

  • Cleavage of the C-NO2 bond and dehydrogenation of the amino group.[10]

  • Hydrogen transfer to the nitro group, leading to the formation of NO and H2O.[10]

  • Oxidation of carbon and fission of the molecular ring, generating CO and smaller -CN fragments.[10]

  • Finally, the formation of gaseous N2 and CO2.[10]

Comparative Thermal Analysis: TAPT vs. Other Energetic Materials

To contextualize the exceptional thermal stability of TAPT, it is instructive to compare its thermal properties with other common energetic materials. The following table summarizes key data obtained from TGA and DSC analyses.

Energetic MaterialMelting Point (°C)Decomposition Onset (°C)Key Thermal Events
TAPT (TATB) >350 (decomposes)[1][3]~350[1][3]High thermal stability, decomposition without melting.
HMX (Octogen) ~280[11]~280[11]Melts and decomposes in a similar temperature range.
RDX (Hexogen) ~205[11]~205[11]Melts and decomposes at a lower temperature than HMX and TAPT.
PETN ~141[1]~150Lower melting point and decomposition temperature.
TATP ~97Decomposes explosivelyHighly sensitive and thermally unstable.[12]
DADP ~130DecomposesLess sensitive than TATP but still highly unstable.[13]

This comparative data clearly illustrates the superior thermal stability of TAPT, which decomposes at a significantly higher temperature than many other common explosives and does not exhibit a distinct melting point before decomposition.

Experimental Protocols: Best Practices for TGA and DSC of TAPT

The reliability of thermal analysis data is intrinsically linked to the experimental methodology. The following protocols are designed to ensure accurate and reproducible results for the thermal analysis of TAPT, grounded in established standards such as ASTM E1641 for decomposition kinetics and ASTM E537 for thermal stability.[14][15][16][17]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition kinetics of TAPT by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Step-by-Step Methodology:

  • Sample Preparation: Weigh a 1-5 mg sample of TAPT into a clean, inert TGA pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes to ensure thermal stability before heating.

    • Heat the sample from 30°C to 500°C at a constant heating rate. A heating rate of 10°C/min is a common starting point. For kinetic studies based on methods like the Ozawa/Flynn/Wall approach (as described in ASTM E1641), multiple experiments at different heating rates (e.g., 2, 5, 10, and 20°C/min) are required.[18][19][20][21]

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.

    • For kinetic analysis, use the data from multiple heating rates to calculate the activation energy (Ea) and pre-exponential factor (A) of the decomposition reaction.[14][19]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions (e.g., melting, decomposition) and measure the associated heat flow of TAPT.

Instrumentation: A calibrated differential scanning calorimeter.

Step-by-Step Methodology:

  • Sample Preparation: Weigh a 1-3 mg sample of TAPT into a hermetically sealed aluminum or gold-plated pan. Hermetic sealing is crucial for energetic materials to contain any evolved gases and prevent contamination of the instrument.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min. The choice of heating rate can affect the peak shape and temperature; consistency is key for comparative studies.[22]

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks. For TAPT, a large exotherm corresponding to its decomposition is expected.

    • Determine the onset temperature of the exothermic decomposition, which indicates the initiation of the decomposition reaction.[23]

    • Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the thermal analysis of TAPT.

TAPT_Thermal_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_TGA TGA Analysis cluster_DSC DSC Analysis cluster_Analysis Data Interpretation TAPT_Sample TAPT Sample Weigh_TGA Weigh 1-5 mg into TGA pan TAPT_Sample->Weigh_TGA Weigh_DSC Weigh 1-3 mg into DSC pan TAPT_Sample->Weigh_DSC TGA_Instrument TGA Instrument (Inert Atmosphere) Weigh_TGA->TGA_Instrument Seal_DSC Hermetically seal DSC pan Weigh_DSC->Seal_DSC DSC_Instrument DSC Instrument (Inert Atmosphere) Seal_DSC->DSC_Instrument TGA_Program Heating Program (e.g., 10°C/min to 500°C) TGA_Instrument->TGA_Program TGA_Data TGA Data (Mass vs. Temp) TGA_Program->TGA_Data Decomp_Onset Decomposition Onset Temperature TGA_Data->Decomp_Onset Decomp_Kinetics Decomposition Kinetics (Ea, A) TGA_Data->Decomp_Kinetics DSC_Program Heating Program (e.g., 10°C/min to 400°C) DSC_Instrument->DSC_Program DSC_Data DSC Data (Heat Flow vs. Temp) DSC_Program->DSC_Data DSC_Data->Decomp_Onset Heat_Decomp Heat of Decomposition (ΔHd) DSC_Data->Heat_Decomp Thermal_Stability Overall Thermal Stability Assessment Decomp_Onset->Thermal_Stability Decomp_Kinetics->Thermal_Stability Heat_Decomp->Thermal_Stability

Caption: Experimental workflow for TGA and DSC analysis of TAPT.

Conclusion

The thermal analysis of TAPT using TGA and DSC provides critical insights into its exceptional thermal stability. TGA quantifies its decomposition profile and allows for the determination of kinetic parameters, while DSC reveals the energetic nature of its decomposition. When compared to other energetic materials, TAPT stands out for its high decomposition temperature and lack of a pre-decomposition melting phase. The detailed experimental protocols provided in this guide, grounded in established standards, offer a robust framework for researchers to obtain reliable and comparable data, furthering the understanding and safe application of this important material.

References

A Comparative Guide to the Catalytic Efficiency of TAPT-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAPT-Based Catalysts and Their Alternatives in Key Organic Transformations

In the ever-evolving landscape of catalytic science, materials derived from 1,3,5-tris(4-aminophenyl)triazine (TAPT) have emerged as a versatile and highly tunable platform for a range of organic transformations. Their inherent porosity, robust framework, and the ability to incorporate various active sites make them promising candidates for heterogeneous catalysis. This guide provides a comprehensive comparison of the catalytic efficiency of TAPT-based materials against common alternatives in three pivotal reactions: the Knoevenagel condensation, C-H borylation, and amide synthesis. The data presented is collated from recent scientific literature to aid researchers in making informed decisions for their synthetic needs.

Knoevenagel Condensation: TAPT-COFs Poised for High Efficiency

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is crucial in the synthesis of a variety of fine chemicals and pharmaceutical intermediates. While traditional base catalysts are effective, heterogeneous catalysts are gaining traction due to their ease of separation and recyclability. Covalent Organic Frameworks (COFs) based on TAPT, such as TABTA-COFs, have been investigated for this reaction, leveraging the basic nitrogen sites within the triazine core of the TAPT building block.

While specific quantitative data for TAPT-based COFs in the Knoevenagel condensation is emerging, related studies on other porous materials provide a benchmark for comparison. For instance, a bifunctional COF, Pd/COF-TpPa-Py, has demonstrated a turnover frequency (TOF) of 2.5 h⁻¹ for the Knoevenagel condensation of benzaldehyde with malononitrile[1]. This highlights the potential of COF-based catalysts in this transformation.

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystReaction ConditionsTime (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
TABTA-COF (Data not yet available in detail)---
Pd/COF-TpPa-Py [1]Toluene, O₂, 100 °C0.5-2.5
Nano-ZnO [2]Aqueous ethanol, Room Temp., 5 mol%-Excellent-
**Al-MOF (CAU-1-NH₂) **[3]Ethanol, 40 °C, 7h7up to 100%-
Boric Acid [4]Aqueous ethanol, Room Temp., 10 mol%-High-

Experimental Protocol: Knoevenagel Condensation using a Heterogeneous Catalyst

A general procedure for the Knoevenagel condensation using a solid catalyst is as follows: In a round-bottom flask, the aldehyde (e.g., benzaldehyde, 1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) are dissolved in a suitable solvent (e.g., ethanol, 5 mL). To this solution, the heterogeneous catalyst (e.g., nano-ZnO, 5 mol%) is added. The reaction mixture is then stirred at the desired temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated by filtration or centrifugation. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired α,β-unsaturated product.[2][4][5]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde/Ketone Alkoxide Alkoxide Aldehyde->Alkoxide ActiveMethylene Active Methylene Compound Carbanion Carbanion ActiveMethylene->Carbanion Deprotonation Base Base Catalyst (e.g., TAPT-COF) Carbanion->Alkoxide Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Compound Alkoxide->Unsaturated_Product Elimination of H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

C-H Borylation: A Frontier for TAPT-Based Catalysis

Direct C-H borylation of arenes and heteroarenes is a powerful tool for the synthesis of versatile organoboron compounds. While homogeneous iridium and cobalt catalysts have dominated this field, the development of heterogeneous catalysts is highly sought after for improved sustainability. TAPT-based COFs, with their potential to immobilize and stabilize metal centers, are promising platforms for this transformation.

While specific quantitative data for TAPT-based COFs in C-H borylation is still emerging, studies on related systems demonstrate the feasibility of this approach. For example, a β-keto-enamine-based COF has been reported as a metal-free photocatalyst for C-B bond formation, achieving yields of up to 96% for various substrates like quinolines and pyridines[6].

Table 2: Comparison of Catalysts for C-H Borylation

CatalystSubstrateReaction ConditionsTurnover Number (TON)Yield (%)
TAPT-based COF (Data not yet available in detail)---
β-keto-enamine-COF [6]Quinolines, PyridinesVisible light-up to 96
[Ir(COD)OMe]₂/dtbpy Arenes---
Cobalt Pincer Complex [7]Methyl furan-2-carboxylate23 °C, 0.02 mol%up to 5000>99

Experimental Protocol: C-H Borylation using a Heterogeneous Catalyst

A typical procedure for heterogeneous C-H borylation involves charging a reaction vessel with the arene substrate (e.g., 1 mmol), the boron source (e.g., bis(pinacolato)diboron, B₂pin₂, 1.1 mmol), the heterogeneous catalyst (e.g., a metal-functionalized COF, 1-5 mol%), and a suitable solvent (e.g., cyclohexane). The vessel is sealed, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified time. After cooling to room temperature, the catalyst is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl boronate ester.

CH_Borylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Arene Arene (R-H) Oxidative_Addition Oxidative Addition Intermediate Arene->Oxidative_Addition Diboron Diboron Reagent (B₂pin₂) Active_Catalyst Active Catalyst [M]-Bpin Diboron->Active_Catalyst Metal_Catalyst Metal Catalyst (e.g., Ir or Co complex in TAPT-COF) Metal_Catalyst->Active_Catalyst Active_Catalyst->Oxidative_Addition C-H Activation Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Borylated_Arene Borylated Arene (R-Bpin) Reductive_Elimination->Borylated_Arene

Caption: A simplified catalytic cycle for metal-catalyzed C-H borylation.

Amide Synthesis: TAPT-COFs Shine in Photocatalysis

The synthesis of amides is of paramount importance in pharmaceuticals and materials science. While traditional methods often require harsh conditions and stoichiometric reagents, catalytic routes, particularly those utilizing abundant starting materials like alcohols and amines, are highly desirable. TAPT-based COFs have shown significant promise in this area, especially in photocatalytic applications.

A notable example is the TTT-DHTD COF, which, although not directly TAPT-based, shares the principle of a tunable, porous framework. This COF efficiently catalyzes the dehydrogenative coupling of a wide range of alcohols and amines to form amides in good to excellent yields under red light irradiation[8][9][10][11]. This demonstrates the potential of COF-based photocatalysts for mild and efficient amide bond formation.

Table 3: Comparison of Catalysts for Amide Synthesis from Alcohols and Amines

CatalystReactionReaction ConditionsYield (%)
TTT-DHTD COF [8][9][10][11]Dehydrogenative CouplingRed light, Room Temp.Good to Excellent
Amide-linked COF-Cu [12]Alkene ArylationVisible light-
Gold Nanoparticles Aerobic Oxidation-High
Ruthenium Pincer Complex Dehydrogenative CouplingReflux in MTBEup to 92 (isolated)

Experimental Protocol: Photocatalytic Amide Synthesis using a COF Catalyst

In a typical photocatalytic amide synthesis, a reaction tube is charged with the alcohol (1 mmol), the amine (1.2 mmol), the COF photocatalyst (e.g., TTT-DHTD COF, 1-2 mol%), and a suitable solvent (e.g., 1,4-dioxane). The mixture is degassed and then irradiated with a light source (e.g., red LEDs) at room temperature for a specified duration. After the reaction is complete, the catalyst is recovered by centrifugation. The supernatant is then concentrated, and the product is purified by column chromatography to afford the desired amide.[8][9][10][11]

Amide_Synthesis cluster_reactants Reactants cluster_catalyst Photocatalyst cluster_process Process cluster_product Product Alcohol Alcohol Dehydrogenation Dehydrogenation Alcohol->Dehydrogenation Amine Amine Amine->Dehydrogenation COF_Photocatalyst COF Photocatalyst (e.g., TTT-DHTD COF) Excitation Excited State COF* COF_Photocatalyst->Excitation Excitation Light Visible Light Light->Excitation Excitation->Dehydrogenation Energy Transfer Amide Amide Dehydrogenation->Amide

Caption: Workflow for photocatalytic amide synthesis using a COF.

Conclusion

TAPT-based materials, particularly covalent organic frameworks, represent a highly promising class of heterogeneous catalysts. Their modular nature allows for the tuning of electronic properties and the incorporation of active sites, making them adaptable to a variety of important organic transformations. While research into their catalytic applications is ongoing, the available data suggests that they can be highly competitive with, and in some cases superior to, existing catalytic systems. This guide serves as a starting point for researchers looking to explore the potential of TAPT-based materials in their own synthetic endeavors. Further research is encouraged to fully elucidate their catalytic capabilities and to develop even more efficient and selective catalytic systems for a sustainable chemical future.

References

A Comparative Guide to Triazine-Based Linkers: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline vs. 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two structurally related triazine-based compounds: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) and 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline (TOTA). These molecules are of significant interest as building blocks in the synthesis of advanced materials such as covalent organic frameworks (COFs) and have potential applications in medicinal chemistry. The primary structural difference lies in the linkage between the central triazine core and the peripheral aniline groups: a direct amine linkage in TTA versus an ether linkage in TOTA. This distinction significantly influences their chemical properties and performance in various applications.

Physicochemical Properties

A summary of the key physicochemical properties of TTA and TOTA is presented in Table 1. These properties are crucial for understanding the behavior of these molecules in different solvents and under various reaction conditions.

PropertyThis compound (TTA)4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline (TOTA)
CAS Number 14544-47-9[1][2]22065-34-5[3]
Molecular Formula C₂₁H₁₈N₆[1][2]C₂₁H₁₈N₆O₃[3]
Molecular Weight 354.42 g/mol [2]402.41 g/mol [3]
Appearance White to yellow to green crystalline powder[1]Brown solid
Melting Point 250 °C[1]>300 °C
Boiling Point 705.2 °C[2]Not available
Solubility Soluble in water and organic solvents like ethanol[2]Not specified, but likely soluble in polar organic solvents

Synthesis and Reactivity

Both TTA and TOTA are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through nucleophilic aromatic substitution. The key difference in their synthesis is the choice of the nucleophile.

Synthesis of TTA: TTA is synthesized by the reaction of cyanuric chloride with three equivalents of p-phenylenediamine. The reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated.

Synthesis of TOTA: TOTA is synthesized by the reaction of cyanuric chloride with three equivalents of p-aminophenol. Similar to the synthesis of TTA, this reaction is performed in the presence of a base in a suitable solvent.

The general synthetic pathway for these tri-substituted triazines is depicted below.

G cluster_0 Synthesis of TTA and TOTA CC Cyanuric Chloride TTA This compound (TTA) CC->TTA + 3 eq. PPD TOTA 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline (TOTA) CC->TOTA + 3 eq. p-Aminophenol PPD p-Phenylenediamine PPD->TTA PAP p-Aminophenol PAP->TOTA Base Base (e.g., Na2CO3, Et3N) Base->TTA Base->TOTA Solvent Solvent (e.g., Dioxane, THF) Solvent->TTA Solvent->TOTA

General synthetic scheme for TTA and TOTA.

The reactivity of the amine and hydroxyl groups in the respective aniline precursors dictates the reaction conditions. The amine group in p-phenylenediamine is a stronger nucleophile than the hydroxyl group in p-aminophenol, which may influence the reaction kinetics.

Performance in Applications

Both TTA and TOTA are valuable building blocks for creating porous organic polymers, particularly Covalent Organic Frameworks (COFs). These materials exhibit high surface areas and ordered porous structures, making them suitable for applications in catalysis, adsorption, and sensing.

Covalent Organic Frameworks (COFs) for Photocatalysis

TTA has been extensively used in the synthesis of COFs for photocatalytic applications, such as the degradation of organic pollutants in water. The triazine core, being electron-deficient, and the aniline moieties, being electron-rich, create a donor-acceptor system that can facilitate charge separation upon light absorption, a crucial step in photocatalysis.

While direct comparative data is limited, the structural differences between TTA and TOTA are expected to influence the photocatalytic performance of the resulting COFs. The direct amine linkage in TTA-based COFs allows for more effective electronic communication between the aniline units and the triazine core compared to the ether linkage in TOTA-based COFs. This could lead to more efficient charge separation and enhanced photocatalytic activity in TTA-based materials.

G cluster_0 Photocatalytic Degradation Workflow Pollutant Organic Pollutant Degradation Degradation Products (e.g., CO2, H2O) Pollutant->Degradation COF TTA- or TOTA-based COF ROS Reactive Oxygen Species (•OH, O2•-) COF->ROS Generates Light Light (e.g., Visible) Light->COF Excitation ROS->Degradation Oxidizes

Workflow for photocatalytic pollutant degradation.
Adsorption of Pollutants

The porous nature of COFs derived from both TTA and TOTA makes them promising candidates for the adsorption of various pollutants from aqueous solutions. The functional groups present in the linkers play a significant role in the adsorption mechanism.

The amine groups in TTA-based materials can act as binding sites for heavy metal ions and can also participate in hydrogen bonding with organic pollutants. The ether linkages and terminal amine groups in TOTA-based materials can also interact with pollutants through various mechanisms. The choice between a TTA- or TOTA-based adsorbent would depend on the specific target pollutant and the desired adsorption mechanism. For instance, the stronger Lewis basicity of the amine groups in TTA might favor the adsorption of certain metal ions.

Experimental Protocols

General Synthesis of Tri-substituted Triazines

Materials:

  • Cyanuric chloride

  • Appropriate nucleophile (p-phenylenediamine for TTA, p-aminophenol for TOTA)

  • Base (e.g., sodium carbonate, triethylamine)

  • Anhydrous solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF))

  • Hydrochloric acid (HCl) solution (for workup)

  • Deionized water

  • Organic solvent for washing (e.g., ethanol, acetone)

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the nucleophile (3.3 equivalents) and the base (3.3 equivalents) in the same anhydrous solvent.

  • Add the nucleophile/base solution dropwise to the cyanuric chloride solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in deionized water and neutralize with a dilute HCl solution.

  • Filter the resulting precipitate, wash thoroughly with deionized water, followed by an organic solvent (e.g., ethanol or acetone) to remove unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

Characterization: The synthesized TTA or TOTA can be characterized by various spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Fourier-transform infrared (FTIR) spectroscopy, as well as mass spectrometry to confirm its structure and purity.

Performance Evaluation in Photocatalytic Degradation

Materials:

  • Synthesized TTA- or TOTA-based COF

  • Model organic pollutant (e.g., rhodamine B, methylene blue)

  • Deionized water

  • Light source (e.g., xenon lamp with appropriate filters for visible light)

  • Spectrophotometer (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of the model pollutant in deionized water.

  • Disperse a known amount of the COF photocatalyst in a specific volume of the pollutant solution in a photoreactor.

  • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension, and centrifuge or filter to remove the photocatalyst.

  • Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Summary and Outlook

Both this compound (TTA) and 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline (TOTA) are versatile building blocks for the construction of functional porous materials. The key difference in their structure, the amine versus ether linkage, is expected to impart distinct electronic and chemical properties to the resulting materials.

  • TTA , with its direct amine linkage, is likely to facilitate better electronic communication within the molecular framework, potentially leading to enhanced performance in applications requiring efficient charge transfer, such as photocatalysis.

  • TOTA , with its ether linkage, may offer different binding characteristics for adsorption and could exhibit different thermal and chemical stability profiles.

Currently, a direct experimental comparison of the performance of TTA- and TOTA-based materials in the same application is lacking in the scientific literature. Such a study would be highly valuable to elucidate the structure-property-performance relationships and guide the rational design of new materials for specific applications. Future research should focus on the synthesis and head-to-head comparison of COFs or other porous polymers derived from these two linkers to provide a clearer understanding of their respective advantages and disadvantages.

References

Safety Operating Guide

Proper Disposal of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline is critical for ensuring personnel safety and environmental protection in research and development settings. This document outlines the necessary procedures for the proper disposal of this compound, in line with established safety protocols for hazardous chemical waste.

As a nitrogen-containing heterocyclic compound with aromatic amine groups, this compound requires careful management as hazardous waste. The following procedures are designed to provide clear, step-by-step instructions to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a suitable respirator should be used.[1]

Hazard Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oralGHS07WarningH302: Harmful if swallowed
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste management facility. This ensures the complete destruction of the compound, minimizing environmental impact.

Step 1: Waste Classification

This compound must be classified as Hazardous Chemical Waste . Due to its chemical structure (aromatic amine and triazine ring), it should be segregated as Nitrogenous Organic Waste .

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap, specifically designated for nitrogenous organic waste.

  • Solid Waste: Place the solid this compound directly into the designated waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in the same hazardous waste container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid waste container for halogenated or non-halogenated organic solvents, depending on the solvent used. Do not mix incompatible waste streams.

Step 3: Labeling

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.

  • Secondary Containment: The waste container should be placed inside a larger, chemically resistant secondary container to prevent spills.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 5: Disposal

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Experimental Workflow for Disposal

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Classify as Hazardous: Nitrogenous Organic Waste B->C D Segregate into a dedicated, labeled waste container C->D E Include all contaminated materials (gloves, tips, etc.) D->E F Store sealed container in a designated SAA E->F G Place in secondary containment F->G H Contact EHS for pickup by a licensed contractor G->H

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, evacuate the area and prevent further spread. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, contact your institution's EHS department immediately.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guide for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data sheets and general best practices for handling aromatic amines.

Hazard Identification and Safety Data

For Research Use Only. Not for personal or veterinary use. [1]

The primary hazards associated with this compound are summarized by its GHS classification.[2][3] It is crucial to understand these hazards before handling the compound.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation.[2][3]

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles with side-shields protect against splashes; a face shield offers broader protection.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. Impervious clothing is recommended.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]

  • Work Area: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Avoid generating dust and aerosols.[2]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of the original container with any unused compound as hazardous waste. Do not dispose of it in the regular trash.

  • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

    • Final Disposal: Dispose of all waste through an approved hazardous waste disposal facility.

Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Handling outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling Step 2: Handling Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling Step 3: Post-Handling Procedures (Decontamination, Hand Washing) handling->post_handling waste_collection Collect Waste (Unused Compound, Solutions, Contaminated Labware) post_handling->waste_collection waste_labeling Label Waste Containers (Chemical Name, Hazards) waste_collection->waste_labeling waste_storage Store Waste in Designated Area waste_labeling->waste_storage final_disposal Dispose through Approved Facility waste_storage->final_disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Feasible Synthetic Routes

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4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

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